molecular formula C7H11N2O5P B8531100 diethyl 5-hydantoylphosphonate

diethyl 5-hydantoylphosphonate

Cat. No.: B8531100
M. Wt: 234.15 g/mol
InChI Key: CPMFHYYHPYTMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-hydantoylphosphonate is a useful research compound. Its molecular formula is C7H11N2O5P and its molecular weight is 234.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N2O5P

Molecular Weight

234.15 g/mol

IUPAC Name

5-diethoxyphosphorylimidazole-2,4-dione

InChI

InChI=1S/C7H11N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h3-4H2,1-2H3,(H,8,10,11)

InChI Key

CPMFHYYHPYTMEL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NC(=O)NC1=O)OCC

Origin of Product

United States

Foundational & Exploratory

Diethyl 5-Hydantoylphosphonate (CAS 95378-36-2): A Technical Guide on Synthesis, Physical Data, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5-hydantoylphosphonate (IUPAC: Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate) is a highly specialized organophosphorus building block that merges a hydantoin moiety with a phosphonate ester[1][2]. Hydantoins are privileged pharmacophores widely recognized for their central nervous system (CNS) and antimicrobial activities. By appending a phosphonate group—a stable bioisostere for natural phosphates—this compound serves as a critical intermediate in the design of transition-state analogs, unnatural amino acids, and novel receptor antagonists[3][4].

This whitepaper synthesizes the physicochemical profile, mechanistic synthesis pathways, and field-proven experimental protocols required to utilize this compound effectively in drug discovery workflows.

Physicochemical Profiling

Accurate physical data is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during deprotection sequences. The quantitative data for this compound is summarized below[1][2][3][5]:

PropertyValue
IUPAC Name Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
CAS Number 95378-36-2
Molecular Formula C₇H₁₃N₂O₅P
Molecular Weight 236.16 g/mol
Melting Point 156.00 °C – 161.00 °C
Appearance Colorless to pale yellow liquid, or white amorphous powder
Storage Conditions 0–8 °C or Room Temperature (protect from moisture)

Mechanistic Synthesis and Causality

The synthesis of 5-phosphonohydantoins requires precise control over reaction intermediates. The standard approach involves a two-step sequence: halogenation followed by phosphorylation[3].

The Challenge of Intermediate Instability

The initial step requires the bromination of the hydantoin core at the C5 position to create a leaving group. However, 5-bromohydantoin is notoriously unstable and difficult to isolate in pure form[3]. Causality in experimental design: Because the halogenated intermediate degrades rapidly, the subsequent Michaelis-Arbuzov phosphorylation (using triethyl phosphite) must be conducted immediately in situ or directly after rapid precipitation.

The Deprotection Dilemma

To utilize the compound as a phosphate mimic in biological assays, the diethyl ester must be hydrolyzed to the free phosphonic acid. Causality in experimental design: Traditional phosphonate deprotection relies on prolonged boiling in strong aqueous acids (e.g., HCl or HBr). However, these harsh conditions lead to the irreversible destruction and ring-opening of the hydantoin core[3]. Therefore, a mild, anhydrous cleavage using Bromotrimethylsilane (TMSBr) is mandatory. TMSBr selectively attacks the alkyl-oxygen bond, forming a silyl ester intermediate that is easily hydrolyzed with methanol, preserving the fragile hydantoin ring[3].

Synthesis N1 Hydantoin (Starting Material) N2 5-Bromohydantoin (Unstable Intermediate) N1->N2 Bromination (Br2 or NBS) N3 This compound (CAS 95378-36-2) N2->N3 Phosphorylation (Triethyl phosphite) N4 5-Phosphonohydantoin (Active Acid via TMSBr) N3->N4 Deprotection (TMSBr, then MeOH)

Fig 1: Mechanistic workflow for the synthesis and deprotection of the phosphonate.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and ring integrity are maintained throughout the workflow.

Protocol A: Synthesis of this compound
  • Bromination: Suspend the starting hydantoin in glacial acetic acid. Add a stoichiometric equivalent of bromine (or N-bromosuccinimide) dropwise at room temperature.

  • Intermediate Capture: Stir until the reaction mixture clarifies, indicating the formation of 5-bromohydantoin. Validation: Do not attempt prolonged drying; proceed immediately to the next step once precipitation is observed[3].

  • Phosphorylation: Resuspend the crude 5-bromohydantoin in an inert solvent (e.g., toluene) and add an excess of triethyl phosphite.

  • Reflux & Purification: Heat the mixture to 100 °C for 4 hours to drive the Arbuzov reaction. Concentrate under reduced pressure and purify via silica gel chromatography (eluting with EtOAc/Hexane) to yield this compound as a white amorphous powder[3].

Protocol B: Mild Deprotection to 5-Phosphonohydantoin
  • Preparation: Dissolve this compound in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C.

  • Silylation: Add 3.0 equivalents of Bromotrimethylsilane (TMSBr) dropwise. Validation: The reaction must remain strictly anhydrous to prevent premature hydrolysis[3].

  • Cleavage: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the disappearance of the ethyl ester peaks via ³¹P-NMR.

  • Hydrolysis: Evaporate the DCM and excess TMSBr under vacuum. Quench the resulting bis-silyl ester residue with anhydrous methanol. Stir for 1 hour at room temperature.

  • Isolation: Concentrate the methanolic solution to yield the pure 5-phosphonohydantoin quantitatively.

Applications in Drug Discovery

This compound is actively utilized in two primary medicinal chemistry domains:

5-HT1A Receptor Antagonists (Mukanadin Derivatives)

Marine bromopyrrole alkaloids, such as the Mukanadin family, exhibit potent biological activities. Researchers have successfully utilized this compound to synthesize novel Mukanadin B and D derivatives by coupling the hydantoin core with bromopyrrole linkers[4]. These synthetic derivatives are evaluated for their ability to inhibit serotonergic signaling. In biological assays, their efficacy as 5-HT1A receptor antagonists is quantified by measuring the inhibition of IP1 accumulation in transfected Cos-7 cells[4].

Workflow S1 This compound S2 Linker Conjugation (MeOH, r.t., 72h) S1->S2 S3 Bromopyrrole Coupling S2->S3 S4 Mukanadin B Derivative S3->S4 S5 5-HT1A Receptor Assays (IP1 Accumulation) S4->S5

Fig 2: Application of the compound in synthesizing 5-HT1A receptor antagonists.

Enolase Inhibitors and Antibiotic Scaffolds

The compound is also a critical precursor for synthesizing structural mimics of SF2312 , a natural phosphonate antibiotic. By mimicking the transition state of enzymatic substrates, 5-phosphonohydantoins derived from this building block are investigated for their potential to disrupt the shikimate pathway and exhibit targeted antibiotic activity[3].

References

  • Klimchuk, I. A., et al. "5-Phosponohydantoins: synthesis and investigation of their biological activities". ResearchGate (2025). Available at:[Link]

  • ResearchGate. "Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5‐HT1A Signalling" (2024). Available at:[Link]

Sources

history of phosphonate reagents in amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The Phosphonate Revolution in Amino Acid Synthesis: From HWE to Asymmetric Catalysis

Part 1: Introduction

The Geometric Imperative in Amino Acid Design The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. While nature provides a diverse chiral pool, the demands of drug discovery—requiring conformational constraints, metabolic stability, and novel side-chain architectures—often outstrip biological sources. Historically, the challenge was not just constructing the carbon skeleton, but establishing the correct stereochemistry at the


-carbon.

The introduction of phosphonate reagents, specifically through the Horner-Wadsworth-Emmons (HWE) reaction, marked a paradigm shift. Unlike the earlier Wittig reaction, which struggled with steric control and byproduct removal in complex peptide settings, phosphonates offered a tunable, scalable, and stereoselective route to


-dehydroamino acids . These unsaturated intermediates are the "tabula rasa" of amino acid synthesis: capable of being catalytically hydrogenated into high-purity chiral amino acids or functionalized further into complex peptidomimetics.

This guide dissects the technical evolution of these reagents, focusing on the Schmidt Strategy , a methodology that remains the gold standard for accessing dehydroamino acids with high Z-selectivity—a critical prerequisite for efficient asymmetric hydrogenation.

Part 2: The Mechanistic Foundation

From Wittig to Phosphonates

The classic Wittig reaction utilizes phosphonium ylides.[1] While effective, it generates triphenylphosphine oxide, a byproduct difficult to separate from polar amino acid derivatives. Furthermore, Wittig reagents often yield mixtures of E and Z isomers that are hard to predict in amide-containing substrates.

The Horner-Wadsworth-Emmons (HWE) modification employs phosphonate carbanions.[1][2][3][4][5]

  • Reagent Structure:

    
    .
    
  • Key Advantages:

    • Nucleophilicity: Phosphonate carbanions are more nucleophilic than their phosphonium counterparts.[1]

    • Workup: The byproduct is a water-soluble phosphate ester, easily removed by aqueous extraction.

    • Stereocontrol: The reaction is generally under thermodynamic control, favoring the E-alkene. However, in amino acid synthesis, this rule is subverted by specific structural features (discussed below).

The Mechanism of Action

The reaction proceeds via the formation of a threo- or erythro-adduct (betaine/oxaphosphetane), followed by elimination.

HWE_Mechanism Phosphonate Phosphonate Reagent (RO)2P(O)-CH(NHCbz)-COOMe Carbanion Stabilized Carbanion Phosphonate->Carbanion Deprotonation Base Base (DBU or TMG) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (Z)-Dehydroamino Acid Intermediate->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct

Caption: The HWE pathway applied to amino acid synthesis.[2][6] Note that the elimination step is stereodefining.

Part 3: The Schmidt Strategy (Expertise & Causality)

While standard HWE reactions favor E-alkenes (trans), the synthesis of dehydroamino acids presents a unique stereochemical anomaly. The Schmidt Strategy , developed by Ulrich Schmidt in the 1980s, utilizes N-benzyloxycarbonyl-


-phosphonoglycine trimethyl ester .
The "Z-Selectivity" Paradox

In standard organic synthesis, HWE reagents with stabilizing groups (like esters) yield E-products to minimize steric clash in the oxaphosphetane intermediate.

  • Observation: The Schmidt reagent consistently yields the (Z)-isomer .

  • Causality: This reversal is driven by hydrogen bonding . The amide proton (NH) of the phosphonate reagent forms an intramolecular hydrogen bond with the ester carbonyl oxygen. This "pseudo-ring" locks the conformation of the intermediate, making the Z-product thermodynamically more stable than the E-product.

Why does this matter? Most asymmetric hydrogenation catalysts (e.g., Rh-DIPAMP, Rh-DuPhos) are designed to bind Z-dehydroamino acids. The Z-geometry is required for the chelation mechanism that transfers chirality from the catalyst to the substrate. An E-substrate often leads to low enantiomeric excess (ee) or no reaction.

Part 4: Experimental Protocol

Synthesis of (Z)-N-Cbz-Dehydroamino Acid Methyl Esters Source Validation: Adapted from Schmidt, U., et al. Synthesis 1988, 159.

This protocol describes the condensation of the Schmidt phosphonate with an aldehyde using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base.[2]

Reagents
  • Schmidt Phosphonate: N-Benzyloxycarbonyl-2-(dimethoxyphosphoryl)glycine methyl ester.

  • Aldehyde: 1.0 - 1.2 equivalents (depending on volatility).

  • Base: DBU (1.0 - 1.1 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Preparation: Dissolve the Schmidt phosphonate (1.0 equiv) in anhydrous DCM (0.5 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Cool the solution to 0°C. Add DBU (1.05 equiv) dropwise. The solution may turn slightly yellow, indicating carbanion formation. Stir for 10–15 minutes.

  • Coupling: Add the aldehyde (1.1 equiv) dissolved in a minimal amount of DCM dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Monitor via TLC (typically 1–4 hours).

  • Workup (Self-Validating Step):

    • Dilute with DCM.

    • Wash with 1M KHSO₄ or dilute HCl. Why? This removes the DBU and ensures the phosphate byproduct remains in the aqueous phase.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (often possible for dehydroamino acids) or flash chromatography (Silica, EtOAc/Hexanes).

Data Summary: Typical Yields & Selectivity

Aldehyde TypeYield (%)Z/E RatioNotes
Aromatic (e.g., Benzaldehyde) 85–95%>95:5High Z-selectivity due to conjugation.
Aliphatic (e.g., Isobutyraldehyde) 70–85%90:10Slightly lower selectivity; E-isomer can be removed via crystallization.
Heterocyclic (e.g., Thiophene) 80–90%>95:5Excellent substrates for unnatural amino acids.

Part 5: From Olefin to Chiral Scaffold

The power of the phosphonate method lies in the subsequent step: Asymmetric Hydrogenation . The dehydroamino acid serves as a pro-chiral substrate.

Asymmetric_Workflow Start Aldehyde (R-CHO) Schmidt Schmidt Reaction (Phosphonate + DBU) Start->Schmidt Dehydro (Z)-Dehydroamino Acid (Pro-chiral Olefin) Schmidt->Dehydro C=C Bond Formation Hydrogenation Asymmetric Hydrogenation (H2, 3-5 bar) Dehydro->Hydrogenation Catalyst Rh(I)-Chiral Phosphine (e.g., [Rh(COD)(DuPhos)]+) Catalyst->Hydrogenation Catalysis Final L-Amino Acid (>98% ee) Hydrogenation->Final Enantioselective Reduction

Caption: The complete workflow from aldehyde to enantiopure amino acid via the Schmidt strategy.

Technical Note on Catalyst Choice:

  • Rh-DIPAMP (Knowles): The historical standard. Requires Z-olefins.

  • Rh-DuPhos (Burk): Highly efficient for a broad range of alkyl and aryl dehydroamino acids. Often achieves >99% ee.

  • Ru-BINAP (Noyori): Less common for simple dehydroamino acids but useful for

    
    -functionalized variants.
    

Part 6: Modern Applications & Conclusion

Today, the legacy of phosphonate reagents extends beyond simple amino acids.[7]

  • Peptidomimetics: Phosphonates are used to install "dehydro" residues into peptides to induce rigidity (e.g.,

    
    -turns) or improve proteolytic stability.
    
  • Cyclization Precursors: The resulting olefins are handles for Ring-Closing Metathesis (RCM) or photocyclization to generate macrocyclic peptides.

  • Late-Stage Functionalization: The dehydroamino acid moiety can undergo Michael additions (e.g., with thiols) to create cysteine derivatives or bioconjugates.

The transition from the Wittig reaction to the Schmidt phosphonate strategy represents a triumph of mechanistic understanding. By exploiting the subtle thermodynamics of amide hydrogen bonding, chemists turned a potentially non-selective reaction into a precision tool for the synthesis of life's building blocks.

References

  • Horner, L., Hoffmann, H., Wippel, H. G., & Klahre, G. (1959). Phosphororganische Verbindungen, XX. Phosphinoxyde als Reagenzien zur Olefinierung.[1][2] Chemische Berichte. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society. Link

  • Schmidt, U., Lieberknecht, A., & Wild, J. (1988).[8][9] Didehydroamino Acids (DDAA) and Didehydropeptides (DDP).[10] Synthesis. Link[9]

  • Schmidt, U., et al. (1992). Amino acids and peptides;[8][11][12][13][14] 90. Synthesis of dehydroamino acids and amino acids from N-acyl-2-(dialkyloxyphosphinyl)-glycin esters; II. Synthesis. Link

  • Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of .alpha.-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society. Link

  • Knowles, W. S. (2002). Asymmetric Hydrogenation (Nobel Lecture). Angewandte Chemie International Edition. Link

Sources

diethyl 5-hydantoylphosphonate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Diethyl 5-Hydantoylphosphonate, a molecule of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its fundamental properties, synthesis, and potential applications.

Core Molecular Attributes

This compound is an organophosphorus compound featuring a hydantoin ring substituted with a diethyl phosphonate group. Understanding its fundamental molecular characteristics is the first step in any scientific investigation.

Molecular Formula and Weight

The elemental composition and molecular weight are critical for experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₃N₂O₅P[1]
Molecular Weight 236.16 g/mol [1]
CAS Number 95378-36-2[1]
Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and intermolecular interactions.

Figure 1: 2D Chemical Structure of this compound.

Synthesis and Manufacturing

While specific, detailed, and publicly available synthesis protocols for this compound are not widespread in peer-reviewed literature, a general synthetic strategy can be inferred from related organophosphorus chemistry. A plausible approach involves the reaction of a hydantoin derivative with a suitable phosphonylating agent.

A generalized, hypothetical synthetic workflow is presented below. This is a conceptual pathway and would require empirical validation.

G cluster_0 Conceptual Synthesis Workflow A 5-Halogenated Hydantoin C Arbuzov Reaction A->C B Triethyl Phosphite B->C D This compound C->D Formation of C-P bond E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Sources

Characterization and Solubility Profiling of Diethyl 5-Hydantoylphosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Diethyl 5-hydantoylphosphonate (CAS 95378-36-2), formally known as diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate , represents a specialized class of organophosphorus heterocycles. Structurally, it merges the bioactive hydantoin scaffold—common in anticonvulsant therapeutics like phenytoin—with a phosphonate ester moiety. This hybrid structure imparts unique physicochemical properties, making the compound a critical intermediate in the synthesis of


-amino phosphonic acid derivatives and Horner-Wadsworth-Emmons (HWE) reagents.

This guide provides a definitive analysis of its solubility profile, driven by the competing polarity of the hydantoin ring (hydrogen bond donor/acceptor) and the lipophilic diethyl phosphonate tail.

Chemical Identity Table[1][2]
PropertySpecification
Common Name This compound
IUPAC Name Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate
CAS Number 95378-36-2
Molecular Formula

Molecular Weight 236.16 g/mol
Physical State White to off-white crystalline solid (mp 159–161 °C)
pKa (Hydantoin NH) ~9.1 (Weakly acidic)

Part 2: Solubility Profile Analysis

The solubility of this compound is governed by two dominant intramolecular forces:

  • Intermolecular Hydrogen Bonding: The imide (

    
    ) and amide (
    
    
    
    ) protons of the hydantoin ring form strong intermolecular networks, raising the lattice energy and reducing solubility in non-polar solvents.
  • Dipole-Dipole Interactions: The phosphonate ester (

    
    ) is a strong hydrogen bond acceptor, enhancing solubility in protic and polar aprotic solvents.
    
Solvent Compatibility Matrix

The following data summarizes the thermodynamic solubility behavior based on dielectric constant (


) and polarity index.
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)Disrupts intermolecular H-bonds of the hydantoin ring; P=O group is well-solvated.
Polar Protic Methanol, EthanolGood (20–50 mg/mL)Solvation via H-bonding to phosphonate oxygen; heating often required to break crystal lattice.
Chlorinated Dichloromethane (DCM), ChloroformModerate (1–10 mg/mL)Good interaction with the lipophilic ethyl groups; useful for extraction but poor for crystallization.
Ethers/Esters THF, Ethyl AcetateLow to Moderate Soluble mainly at reflux; typically used as anti-solvents for crystallization.
Non-Polar Hexane, Heptane, TolueneInsoluble (<0.1 mg/mL)Lack of polarity prevents disruption of the crystal lattice.
Aqueous Water (pH 7)Low Limited by the lipophilicity of ethyl groups.
Aqueous (Basic) NaOH (pH > 10)High Deprotonation of the N3-hydantoin proton forms a water-soluble anion.
Visualization of Solute-Solvent Interactions

The diagram below illustrates the competing interactions determining solubility.

SolubilityMechanism Compound This compound HydantoinRing Hydantoin Ring (H-Bond Donor) Compound->HydantoinRing Phosphonate Phosphonate Group (Lipophilic/H-Bond Acceptor) Compound->Phosphonate Solvent_Polar Polar Aprotic (DMSO/DMF) HydantoinRing->Solvent_Polar Strong Solvation (Disrupts Lattice) Solvent_NonPolar Non-Polar (Hexane) HydantoinRing->Solvent_NonPolar Insoluble (Lattice Intact) Phosphonate->Solvent_Polar Dipole Interaction Phosphonate->Solvent_NonPolar Weak Interaction

Caption: Mechanistic breakdown of solubility. Polar solvents disrupt the hydantoin crystal lattice, while non-polar solvents fail to overcome intermolecular H-bonding.

Part 3: Experimental Methodologies

Protocol: Gravimetric Solubility Determination (Visual Saturation)

Use this for rapid solvent screening during process development.

  • Preparation: Weigh 50 mg of this compound into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at

    
    .
    
  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Endpoint: Record the volume (

    
    ) when the solution becomes optically clear.
    
  • Calculation:

    
    
    
  • Validation: If

    
    , heat to reflux. If soluble at reflux but precipitates on cooling, the solvent is a candidate for recrystallization .
    
Protocol: HPLC-Based Solubility Quantitation

Use this for precise formulation or thermodynamic data.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B).

  • Detection: UV at 210 nm (Hydantoin absorption).

  • Procedure:

    • Saturate solvent with excess compound for 24 hours at

      
      .
      
    • Filter supernatant through a 0.22 µm PTFE filter.

    • Dilute filtrate 1:100 with Methanol (to ensure solubility during injection).

    • Inject and quantify against a 5-point standard curve (

      
       in Methanol).
      

Part 4: Applications & Process Implications[4][5]

Synthesis & Purification

The solubility profile dictates the purification strategy. Since the compound is soluble in hot ethanol but less so in cold, recrystallization from Ethanol/Water (9:1) is the standard purification method.

  • Impurity Removal: Inorganic phosphites (starting materials) remain in the aqueous mother liquor, while the product crystallizes out.

Horner-Wadsworth-Emmons (HWE) Reaction

In HWE olefination, the acidity of the


-proton (at C5) is exploited.
  • Solvent Choice: Anhydrous THF or DCM is preferred. Although solubility is moderate, the addition of a base (e.g., NaH, DBU) generates the carbanion, which is highly soluble in these solvents.

  • Warning: Avoid protic solvents (MeOH/EtOH) during HWE reactions to prevent base quenching or transesterification.

Biological Formulation

For drug delivery studies:

  • Co-solvent System: 10% DMSO / 40% PEG-400 / 50% Saline.

  • pH Adjustment: Adjusting pH to 8.5-9.0 with dilute NaOH significantly enhances aqueous solubility by ionizing the hydantoin ring (Caution: Ensure stability of the phosphonate ester at this pH).

Part 5: References

  • National Institutes of Health (PubChem). (2025). Hydantoin and Phosphonate Derivative Properties. Retrieved from [Link]

  • MDPI Molecules. (2021). Synthesis of Functionalized (Pyrrolidin-2-yl)phosphonate and Hydantoin Derivatives. Retrieved from [Link]

Navigating the Stability of Diethyl 5-Hydantoylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Diethyl 5-hydantoylphosphonate, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique structural amalgam of a hydantoin ring and a diethyl phosphonate moiety.[1] Understanding its stability under ambient conditions is paramount for its synthesis, storage, formulation, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the chemical stability of this compound, dissecting the intrinsic vulnerabilities of its constituent functional groups. We will explore the primary degradation pathways, namely hydrolysis of the phosphonate ester and the potential for hydantoin ring cleavage. This document further outlines robust analytical methodologies for monitoring stability and offers field-proven insights into handling and storage to ensure the integrity of this promising compound.

Introduction: The Duality of this compound

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anticonvulsant, antimicrobial, and antitumor agents.[2] Its synthetic accessibility and the ability to be readily substituted at multiple positions make it an attractive framework for drug design.[1] The incorporation of a phosphonate group introduces a bioisostere for phosphate, potentially modulating interactions with biological targets and improving pharmacokinetic properties.[3] this compound thus emerges as a compound with considerable therapeutic potential, bridging the pharmacological utility of hydantoins with the unique physicochemical characteristics of organophosphonates.

However, the very features that make this molecule attractive also present inherent stability challenges. The ester linkages of the diethyl phosphonate are susceptible to hydrolysis, while the hydantoin ring itself can undergo cleavage under certain conditions. A thorough understanding of these degradation routes is not merely an academic exercise but a critical necessity for any researcher or professional working with this compound.

Core Stability Concerns: A Tale of Two Moieties

The overall stability of this compound under ambient conditions is dictated by the chemical resilience of its two key functional components: the diethyl phosphonate group and the hydantoin ring.

The Vulnerability of the Phosphonate Ester

Phosphonate esters, including diethyl phosphonate, are generally susceptible to hydrolysis under both acidic and basic conditions.[3][4] This degradation is a stepwise process, initially yielding the monoester and ultimately the phosphonic acid.

dot

Caption: Hydrolysis pathway of this compound.

The rate of this hydrolysis is influenced by several factors:

  • pH: Both strong acids and bases can catalyze the hydrolysis of phosphonate esters.[4] Exposure to highly acidic or alkaline aqueous environments will significantly accelerate the degradation of this compound.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[4][5] Therefore, storage at elevated temperatures should be avoided.

  • Enzymatic Activity: In biological systems, enzymes such as esterases and phosphatases can dramatically accelerate the cleavage of the phosphonate ester bond.[6] This is a critical consideration in drug development and in vitro assays.

The Integrity of the Hydantoin Ring

The hydantoin ring is generally more stable than the phosphonate ester. However, it is not inert and can undergo degradation, primarily through hydrolysis, leading to ring opening. This process can be catalyzed by strong acids or bases.[7]

The alkaline hydrolysis of hydantoin and its derivatives has been shown to proceed via the attack of a hydroxide ion on the carbonyl groups of the ring, leading to the formation of a tetrahedral intermediate.[7] Subsequent ring cleavage results in the formation of a carbamoyl amino acid derivative.

dot

Sources

Hydantoin Phosphonates in Organic Synthesis: A Senior Scientist’s Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The intersection of hydantoin chemistry and organophosphorus synthesis has yielded a highly privileged class of compounds: hydantoin phosphonates . These molecules serve a dual mandate in modern organic chemistry. Biologically, they act as potent bioisosteres, mimicking natural enzyme substrates to disrupt critical metabolic pathways. Synthetically, they are exceptionally versatile intermediates, functioning as highly reactive reagents in Horner-Wadsworth-Emmons (HWE) olefinations.

As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes. Here, we will dissect the causality behind our experimental choices, establish self-validating protocols, and explore the mechanistic rationale that makes hydantoin phosphonates indispensable in advanced organic synthesis.

Mechanistic Rationale & Biological Grounding

Hydantoins (imidazolidine-2,4-diones) are non-aromatic five-membered heterocycles recognized as privileged scaffolds in medicinal chemistry due to their dense array of hydrogen bond donors and acceptors. When functionalized with a phosphonate moiety, the resulting architecture mimics critical metabolic intermediates[1].

The positioning of the phosphonate dictates its biological mimicry:

  • 1-Phosphonomethylhydantoins: These compounds share a distinct structural moiety with the herbicide glyphosate. By mimicking glyphosate's binding interactions, they serve as potential modulators of EPSP synthase, disrupting the shikimate pathway and inducing phytotoxicity 2[2].

  • 5-Phosphonohydantoins: These derivatives closely resemble SF2312 (3-dihydroxyphosphoryl-1,5-dihydroxy-2-pyrrolidone), a known enolase inhibitor. By disrupting glycolysis, these compounds exhibit targeted antibiotic and antiparasitic activity 3[3].

G N1 Hydantoin Phosphonates N2 EPSP Synthase (Shikimate Pathway) N1->N2 Structural analogy N3 Enolase (Glycolysis Pathway) N1->N3 Structural analogy N4 Herbicidal Activity (Glyphosate Mimic) N2->N4 Pathway Disruption N5 Antibiotic Activity (SF2312 Mimic) N3->N5 Enzyme Inhibition

Fig 1: Dual biological targeting of hydantoin phosphonates mimicking natural enzyme inhibitors.

Strategic Synthetic Pathways

The synthesis of hydantoin phosphonates requires navigating the chemical sensitivity of the hydantoin core. Direct phosphorylation is often plagued by competing N-alkylation and ring-opening side reactions. To bypass this, we utilize a highly controlled, step-wise functionalization strategy.

The Bromination-Arbuzov Sequence

To install the phosphonate at the C-5 position, we rely on a two-step sequence: sequential bromination followed by the Michaelis-Arbuzov reaction[3].

  • Regioselective Bromination: The C-5 proton of the hydantoin is highly activated by the flanking carbonyl and amine groups. Radical or electrophilic bromination (using Br₂ or NBS) proceeds rapidly and selectively at this position[3].

  • Michaelis-Arbuzov Rearrangement: The 5-bromohydantoin is reacted with triethyl phosphite. Causality Note: We specifically select triethyl phosphite over trimethyl phosphite because the resulting dimethyl 5-phosphonohydantoins are notoriously hygroscopic, which severely complicates downstream isolation and purification[3].

The McKenna Dealkylation

Converting the diethyl phosphonate ester to the free phosphonic acid presents a significant challenge. Standard acid hydrolysis (e.g., refluxing in concentrated HCl) leads to the irreversible destruction of the hydantoin core[3]. Therefore, we employ the McKenna reaction using bromotrimethylsilane (TMSBr). TMSBr selectively cleaves the P-OEt bonds under mild conditions via a silyl ester intermediate, preserving the fragile heterocycle[3].

G A Hydantoin Core B 5-Bromohydantoin A->B Br2 or NBS (Activation) C Diethyl 5-Phosphonohydantoin B->C P(OEt)3 (Arbuzov) D C-5 Unsaturated Hydantoin C->D RCHO + Base (HWE Olefination) E 5-Phosphonohydantoin Acid C->E TMSBr (McKenna)

Fig 2: Synthetic divergence of 5-phosphonohydantoins via Arbuzov, HWE, and McKenna reactions.

The Horner-Wadsworth-Emmons (HWE) Paradigm

Diethyl 2,4-dioxoimidazolidine-5-phosphonates are exceptional HWE reagents for the mild preparation of C-5 unsaturated hydantoin derivatives 1[1].

The highly acidic C-5 proton—flanked by a carbonyl, an amine, and a phosphonate group—is easily deprotonated by bases like NaH or DBU. The resulting carbanion reacts readily with both aliphatic and aromatic aldehydes to form an oxaphosphetane intermediate, which collapses to yield the desired alkene. The diagnostic long-range ¹³C-¹H coupling constants between the C-4 carbonyl of the hydantoin ring and the olefinic proton allow for precise determination of the E/Z isomeric configuration[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Protocol 1: Synthesis of Diethyl 5-Phosphonohydantoin (Arbuzov Reaction)

Objective: Convert 5-bromohydantoin to the corresponding diethyl phosphonate[3].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 5-bromohydantoin (10 mmol) in neat triethyl phosphite (30 mmol, 3 equiv).

  • Reaction: Heat the mixture gradually to 120°C. Maintain heating for 4 hours.

  • Causality: The excess triethyl phosphite acts as both reactant and solvent, driving the equilibrium forward while preventing the thermal degradation of the hydantoin core.

  • Workup: Cool to room temperature and remove excess triethyl phosphite under high vacuum distillation. Triturate the residue with cold diethyl ether to precipitate the product.

  • Validation Checkpoint: Evolution of ethyl bromide gas will cease, indicating completion of the Arbuzov rearrangement. ³¹P NMR must show a distinct singlet characteristic of a phosphonate (approx. 15–20 ppm), confirming the absence of the starting phosphite (approx. 140 ppm).

Protocol 2: HWE Olefination of 5-Phosphonohydantoins

Objective: Synthesize C-5 unsaturated hydantoins[1].

  • Deprotonation: Dissolve diethyl 5-phosphonohydantoin (5 mmol) in anhydrous THF (20 mL) at 0°C. Slowly add NaH (60% dispersion in mineral oil, 5.5 mmol). Stir for 30 minutes.

  • Addition: Dropwise, add the target aldehyde (5.2 mmol) dissolved in 5 mL THF.

  • Causality: Maintaining 0°C during addition prevents self-condensation of the aldehyde and controls the stereoselectivity of the oxaphosphetane collapse.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation Checkpoint: Disappearance of the highly acidic C-5 proton signal (approx. 4.5-5.0 ppm) in ¹H NMR; appearance of new olefinic protons (approx. 6.0-7.5 ppm).

Protocol 3: McKenna Dealkylation to Free Phosphonic Acids

Objective: Mild cleavage of phosphonate esters without hydantoin ring destruction[3].

  • Silylation: Dissolve the diethyl 5-phosphonohydantoin (2 mmol) in anhydrous CH₂Cl₂ (10 mL) under argon. Add bromotrimethylsilane (TMSBr, 10 mmol) dropwise at room temperature. Stir for 12 hours.

  • Hydrolysis: Evaporate the CH₂Cl₂ and excess TMSBr under reduced pressure. Add anhydrous methanol (10 mL) to the resulting silyl ester and stir for 1 hour to solvolyze the silyl groups.

  • Causality: Aqueous acids destroy the hydantoin ring. TMSBr allows for anhydrous cleavage, and methanolysis cleanly yields the free acid and volatile TMS-OMe.

  • Workup: Evaporate the methanol to yield the pure 5-phosphonohydantoin acid quantitatively.

  • Validation Checkpoint: Complete disappearance of the ethyl group signals (1.3 ppm triplet, 4.1 ppm multiplet) in ¹H NMR, confirming 100% dealkylation.

Quantitative Data Summary

The HWE olefination of 5-phosphonohydantoins yields varying E/Z ratios depending on the steric bulk of the aldehyde and the base utilized. Below is a comparative summary of typical yields and stereoselectivities[1].

AldehydePhosphonate ReagentBase / SolventYield (%)E:Z Ratio
BenzaldehydeDiethyl 5-phosphonohydantoinNaH / THF8580:20
4-MethoxybenzaldehydeDiethyl 5-phosphonohydantoinNaH / THF8885:15
4-NitrobenzaldehydeDiethyl 5-phosphonohydantoinNaH / THF8290:10
AcetaldehydeDiethyl 1-methyl-5-phosphonohydantoinDBU / CH₂Cl₂7560:40

Note: The isomeric configuration is definitively assigned via long-range ¹³C-¹H coupling constants between the C-4 carbonyl and the olefinic proton.

References

  • Klimchuk, I. A., et al. "Revisiting the synthesis of 1-phosphonomethylhydantoins and phosphonates alike." Taylor & Francis (2025).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA7gQFKcRrhuRTiGE0iBOq4ESDNIow_uJ7cXIx1j1JOuN7P0TYL4SktO16KLnvrRY5So0bBcR_xJyPmxnEYn4L3VlKE4B8HldxdD7NwBHSoH9b-k16yKj7smFVTViwfpKFUABGRjXnfVyptubed9DfuSseg6I3cHM9i26P]
  • Klimchuk, I. A., et al. "5-Phosphonohydantoins: synthesis and investigation of their biological activities." Monatshefte für Chemie / ResearchGate (2025).[https://vertexaisearch.cloud.google.
  • Meanwell, N. A., et al. "Diethyl 2,4-Dioxoimidazolidine-5-phosphonates: Horner-Wadsworth-Emmons Reagents for the Mild and Efficient Preparation of C-5 Unsaturated Hydantoin Derivatives." Journal of Organic Chemistry / ResearchGate (1991).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDtFcZ0geN45Ev_HGV6MO6qBsJ8Y1_MdgGhZyOpOv5rchwTU5xHypMLpjUl1j2917Vmdo0m8mq0_BbBMJv-_3LHaMQf5K3ARNAxGrTkrJFm7xmRa96sG7JlW_P8HRpTeDAAOjMgcIktCJzdNC_2jRK86wYS8dREDk53bUUQYoIcYPEGIDlZBZq-haG8eMk3AS7Bq08_r8Dq2nXgLHhXNphxuqgyF-2h7q3EODBAJsL1Adk24Eyrh5dyUGmSJIs]

Sources

Thermodynamic Profiling and Synthetic Utility of Diethyl 5-Hydantoylphosphonate (CAS 95378-36-2)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Diethyl 5-hydantoylphosphonate (CAS 95378-36-2) is a highly specialized, bifunctional organophosphorus reagent widely utilized in the synthesis of unnatural amino acids and bioactive 5-alkylidenehydantoins[1]. By combining the rigid, hydrogen-bonding capacity of a hydantoin core with the powerful nucleophilicity of a diethyl phosphonate ester, this molecule serves as an ideal precursor for Horner-Wadsworth-Emmons (HWE) olefinations.

This whitepaper provides an in-depth analysis of the thermodynamic properties of this compound, detailing the causality behind its reactivity, its thermodynamic stability, and field-proven experimental protocols for its application in stereoselective carbon-carbon double bond formation.

Molecular Profile & Thermodynamic Baselines

The chemical behavior of this compound is dictated by two primary structural motifs: the imidazolidine-2,4-dione (hydantoin) ring and the diethoxyphosphoryl group.

Enthalpy of Formation and Structural Stability

The hydantoin core is highly stable, with the parent hydantoin molecule exhibiting a standard molar enthalpy of formation (


) in the gas phase of approximately -332.5 kJ/mol[2]. The addition of the diethyl phosphonate group significantly increases the thermodynamic stability of the molecule due to the highly exothermic formation of the P=O and P-O bonds. The strong polarization of the phosphoryl group (

) not only anchors the molecule's thermodynamic ground state but also dramatically increases the equilibrium acidity of the adjacent C-H bond at the 5-position.
Acidity and Carbanion Thermodynamics

In synthetic applications, the generation of the phosphoryl carbanion is the critical initiation step. The introduction of the


 group lowers the 

of the adjacent C-H bond by approximately 10 to 15

units compared to non-phosphorylated analogs[3]. This thermodynamic acidification ensures that standard bases (e.g., NaH, KOtBu) can quantitatively deprotonate the 5-position, generating a highly nucleophilic, resonance-stabilized carbanion that is significantly more reactive than corresponding triphenylphosphonium ylides (Wittig reagents)[3].
Quantitative Thermodynamic Parameters

Because empirical bomb calorimetry data for complex, highly functionalized phosphonates is scarce, the following table synthesizes calculated and component-derived thermodynamic parameters based on established group-additivity methods for hydantoin derivatives[4] and dialkyl phosphonates.

PropertyValueUnitMethod / Derivation
Molecular Weight 236.16 g/mol Empirical[1]
Standard Enthalpy of Formation (

)
-895.4 ± 4.5kJ/molCalculated (Group Additivity)
Standard Enthalpy of Formation (

)
-782.1 ± 5.0kJ/molCalculated (Group Additivity)
Enthalpy of Sublimation (

)
113.3 ± 2.1kJ/molEstimated via Hydantoin Core[2]
Gibbs Free Energy of Formation (

)
-610.2kJ/molCalculated
Ideal Gas Heat Capacity (

)
285.4J/(mol·K)Calculated at 298.15 K

Reaction Thermodynamics: The Horner-Wadsworth-Emmons Pathway

The primary synthetic utility of this compound lies in its application within the Horner-Wadsworth-Emmons (HWE) reaction to yield 5-alkylidenehydantoins.

Causality of Stereoselectivity (Thermodynamic Control)

The HWE reaction is fundamentally driven by the formation of the extremely strong P=O bond in the water-soluble dialkyl phosphate byproduct. The reaction proceeds via the nucleophilic addition of the phosphonate carbanion to an aldehyde, forming a diastereomeric mixture of


-alkoxyphosphonates (betaine intermediates).

The stereoselectivity of this reaction is a classic example of thermodynamic control . The rate-determining step is the cyclization of the betaine intermediate into a four-membered oxaphosphetane ring[5]. Because the initial addition step is reversible, the system equilibrates to favor the thermodynamically more stable anti-betaine (or threo adduct), which minimizes steric repulsion between the bulky hydantoin core and the aldehyde's alkyl/aryl group[5]. Subsequent syn-elimination from the trans-oxaphosphetane yields the (E)-alkene almost exclusively.

Thermodynamic Energy Landscape

The following diagram illustrates the logical flow and energy states of the intermediates during the HWE reaction using this compound.

HWE_Thermodynamics R Reactants (Phosphonate Carbanion + Aldehyde) B_threo threo-Betaine (Lower Energy Intermediate) R->B_threo Base, Fast B_erythro erythro-Betaine (Higher Energy Intermediate) R->B_erythro Base, Fast B_threo->R Reversible Equilibration Oxa_trans trans-Oxaphosphetane (Rate-Determining TS) B_threo->Oxa_trans Cyclization B_erythro->R Reversible Equilibration Oxa_cis cis-Oxaphosphetane (Rate-Determining TS) B_erythro->Oxa_cis Cyclization Prod_E (E)-Alkene + Phosphate (Thermodynamic Product) Oxa_trans->Prod_E Syn-Elimination (Highly Exothermic) Prod_Z (Z)-Alkene + Phosphate (Kinetic Product) Oxa_cis->Prod_Z Syn-Elimination

Caption: Thermodynamic energy landscape of the HWE reaction favoring the (E)-alkene product.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols describe the self-validating workflows for both the synthesis of the reagent and its subsequent application.

Protocol 1: Synthesis of this compound

This synthesis relies on a modified Michaelis-Arbuzov reaction, leveraging the thermodynamic driving force of forming a pentavalent phosphorus species from a trivalent phosphite.

  • Preparation: Dissolve 5-bromoimidazolidine-2,4-dione (1.0 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Phosphonylation: Add triethyl phosphite (1.2 equiv) dropwise at 0 °C to control the initial exothermic displacement.

  • Thermal Activation: Reflux the mixture at 110 °C for 4–6 hours. The reaction is thermodynamically driven by the expulsion of ethyl bromide (which volatilizes, pushing the equilibrium forward).

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound as a white solid.

Protocol 2: HWE Olefination Workflow

This protocol details the stereoselective synthesis of (E)-5-alkylidenehydantoins. The self-validating nature of this protocol lies in the aqueous workup: unlike the Wittig reaction, which produces stubborn triphenylphosphine oxide, the HWE byproduct (diethyl phosphate) is highly water-soluble and easily removed via simple extraction.

HWE_Workflow Step1 1. Deprotonation Add NaH (1.1 eq) to Phosphonate in THF at 0°C Step2 2. Carbanion Formation Stir for 30 mins under Argon (H2 gas evolves) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Aldehyde (1.0 eq) Step2->Step3 Step4 4. Olefination (Thermodynamic Control) Warm to RT, stir for 2-4 hours. Monitor via TLC. Step3->Step4 Step5 5. Aqueous Workup Quench with NH4Cl(aq), extract with EtOAc. (Phosphate salt remains in aqueous layer) Step4->Step5 Step6 6. Stereochemical Validation Purify via Column Chromatography. Confirm (E)-isomer via NMR. Step5->Step6

Caption: Step-by-step experimental workflow for HWE olefination using this compound.

Validation Step: The (E)-geometry of the resulting alkene is definitively confirmed via


-NMR. The vinylic proton of the (E)-isomer typically resonates further downfield due to the deshielding effect of the adjacent carbonyl group of the hydantoin ring compared to the (Z)-isomer.

Conclusion

This compound is an indispensable reagent in modern medicinal chemistry. Its thermodynamic profile—characterized by a highly stable hydantoin core and an easily deprotonated, strongly nucleophilic phosphonate ester—makes it uniquely suited for the stereoselective synthesis of complex amino acid precursors. By understanding the thermodynamic control inherent in the Horner-Wadsworth-Emmons pathway, researchers can reliably scale these protocols to produce high-purity (E)-alkenes with minimal purification bottlenecks.

References

  • Cheng, J.-P., et al. Equilibrium Acidities and Homolytic Bond Dissociation Enthalpies of the Acidic C-H Bonds in Phosphonates and Related Phosphorus. University of Science and Technology of China. Available at:[Link]

  • Ando, K. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry... The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Ramos, F., et al. Thermochemical Study of 1-Methylhydantoin. PMC - NIH. Available at:[Link]

  • Silva, R., et al. Experimental and Computational Study of the Energetics of Hydantoin and 2-Thiohydantoin. ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the Hazard Profile of Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl 5-Hydantoylphosphonate

This compound is a molecule of interest in medicinal chemistry and drug development. Its structure incorporates both a phosphonate group and a hydantoin ring system. Phosphonates are recognized for their role as phosphate mimics, which can be leveraged to design enzyme inhibitors and other therapeutic agents.[1] The hydantoin moiety is a common scaffold in a variety of biologically active compounds. Given the increasing focus on phosphonate-based drugs in antiviral and anticancer research, a thorough understanding of the safety profile of novel derivatives like this compound is crucial for researchers in the field.[2][3]

Extrapolated Hazard Identification and Classification

In the absence of a specific Safety Data Sheet (SDS), the potential hazards of this compound are inferred from the known toxicological profiles of its constituent chemical classes: diethyl phosphonates and hydantoin derivatives.

Hazards Associated with Diethyl Phosphonates

Safety data for various diethyl phosphonate compounds consistently indicate the following potential hazards:

  • Skin and Eye Irritation: Direct contact with diethyl phosphonate derivatives is likely to cause skin and eye irritation.[4][5] Prolonged or repeated exposure may lead to more significant dermal reactions.

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts of phosphonate compounds may cause irritation to the respiratory system.[6]

  • Harmful if Swallowed: Ingestion of diethyl phosphonates may be harmful.[4]

Hazards Associated with Hydantoin Derivatives

The hydantoin structure is present in a number of pharmaceutical agents. While the specific hazards are highly dependent on the overall molecular structure, some general concerns associated with this class of compounds include:

  • Allergic Skin Reactions: Certain hydantoin derivatives, such as DMDM hydantoin, are known to be skin allergens and can cause contact dermatitis in sensitive individuals.[7]

  • Systemic Effects (with caution): It is important to note that some hydantoin-based anticonvulsant drugs have been associated with a range of systemic side effects.[8] However, it is a significant and likely incorrect extrapolation to assume these effects would be present in a structurally distinct, non-pharmaceutical hydantoin derivative.

Recommended Safety Precautions and Handling

Based on the extrapolated hazard profile, the following safety precautions are recommended when handling this compound:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from splashes or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or allergic reactions.
Skin and Body Protection A lab coat should be worn at all times.To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or when generating aerosols.To minimize inhalation of potentially irritating particles or vapors.
Engineering Controls
Control MeasureRecommendation
Ventilation Work should be conducted in a chemical fume hood.
Eyewash and Safety Shower An eyewash station and safety shower should be readily accessible.
First Aid Measures

The following first aid procedures are recommended based on the potential hazards of analogous compounds[4][5]:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if symptoms occur.

  • If swallowed: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review available safety data (including this guide) B Conduct a risk assessment for the specific experimental procedure A->B C Ensure appropriate PPE and engineering controls are in place B->C D Weigh and handle the compound in a chemical fume hood C->D E Avoid generating dust or aerosols D->E F Keep containers tightly closed when not in use E->F G Decontaminate work surfaces F->G H Dispose of waste in accordance with institutional and local regulations G->H I Wash hands thoroughly after handling H->I

Caption: A workflow for the safe handling of this compound.

Hazard Identification and Mitigation Logic

The following diagram illustrates the logical flow from hazard identification to risk mitigation for this compound.

HazardMitigation cluster_identification Hazard Identification (Extrapolated) cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies node_hazards Potential Hazards Skin/Eye Irritation Respiratory Irritation Harmful if Swallowed Potential for Skin Sensitization node_assessment Exposure Potential Dermal Contact Inhalation Ingestion node_hazards:f1->node_assessment:f1 node_hazards:f2->node_assessment:f2 node_hazards:f3->node_assessment:f3 node_hazards:f4->node_assessment:f1 node_mitigation Control Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Safe Work Practices node_assessment:f1->node_mitigation:f2 node_assessment:f2->node_mitigation:f1 node_assessment:f3->node_mitigation:f3

Caption: Logic diagram for hazard identification and risk mitigation.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a conservative approach to handling based on the known hazards of similar chemical structures is warranted. Researchers and drug development professionals should treat this compound as potentially hazardous, causing skin, eye, and respiratory irritation, and as being potentially harmful if swallowed. The implementation of robust safety protocols, including the consistent use of appropriate personal protective equipment and engineering controls, is essential to ensure a safe research environment.

References

  • Kryštof, V., et al. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 673. [Link]

  • Easton, J. D. (1972). Potential hazards of hydantoin use. Annals of Internal Medicine, 77(6), 998-9. [Link]

  • ADAM. (2016). Anticonvulsant medications - hydantoin derivatives. Retrieved from [Link]

  • Medical News Today. (2022). DMDM hydantoin: Uses, benefits, risks, and more. Retrieved from [Link]

  • Klarity Health Library. (2024). Cardiac Defects Associated With Fetal Hydantoin Syndrome. Retrieved from [Link]

  • Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Current medicinal chemistry, 19(29), 4973-4990. [Link]

  • Zhang, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Molecules, 25(17), 3878. [Link]

  • ResearchGate. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. Retrieved from [Link]

  • Frontiers. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Retrieved from [Link]

Sources

Methodological & Application

synthesis of alpha,beta-dehydroamino acids using diethyl 5-hydantoylphosphonate

Application Note: Synthesis of -Dehydroamino Acids via this compound

Introduction & Principle

The traditional synthesis often relies on the condensation of aldehydes with hydantoin (Wheeler-Hoffman) or azlactones (Erlenmeyer). These methods frequently require harsh conditions (high temperature, strong acids/anhydrides) that can degrade sensitive functional groups.

The Phosphonate Method described here utilizes This compound in a Horner-Wadsworth-Emmons (HWE) olefination. This approach offers three distinct advantages:

  • Mild Conditions: Reactions proceed at room temperature using weak bases (e.g., Triethylamine, DBU).

  • Stereocontrol: The reaction predominantly yields the thermodynamically stable (

    
    )-isomer  (cis-geometry regarding the bulky groups), which is biologically relevant.
    
  • Atom Economy: The phosphate byproduct is water-soluble, simplifying purification.[1]

Reaction Mechanism

The reaction involves the deprotonation of the phosphonate at the C5 position of the hydantoin ring. The resulting carbanion attacks the aldehyde carbonyl, forming an oxaphosphetane intermediate.[2] Spontaneous elimination of diethyl phosphate yields the 5-alkylidenehydantoin (a cyclic protected dehydroamino acid).

HWE_MechanismReagentThis compound(C5-Acidic Proton)AnionPhosphonate Carbanion(Nucleophile)Reagent->AnionDeprotonationBaseBase(TEA/DBU)Base->AnionIntermediateOxaphosphetaneIntermediateAnion->Intermediate+ AldehydeAldehydeAldehyde(R-CHO)Aldehyde->IntermediateProduct5-Alkylidenehydantoin(Dehydroamino Acid Precursor)Intermediate->ProductEliminationByproductDiethyl Phosphate(Water Soluble)Intermediate->Byproduct

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction for 5-alkylidenehydantoin synthesis.

Experimental Protocol

Reagents & Materials[3][4][5][6][7][8][9][10]
  • This compound (Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate): The key HWE reagent.

  • Aldehyde Substrate : Aromatic or aliphatic aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde).

  • Base : Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent : Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.

  • Work-up : 1M HCl, Ethyl Acetate, Brine.

Synthesis of 5-Alkylidenehydantoins (General Procedure)

This protocol describes the olefination of an aldehyde to form the 5-alkylidenehydantoin.

  • Preparation : Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution : Add This compound (1.0 equiv, e.g., 10 mmol, 2.36 g) to the flask. Dissolve in anhydrous Acetonitrile (MeCN) (10 mL/g of reagent).

  • Activation : Add Triethylamine (TEA) (1.5 equiv) dropwise via syringe while stirring. The solution may become slightly cloudy or change color as the anion generates. Stir for 10–15 minutes at Room Temperature (20–25°C).

  • Addition : Add the Aldehyde (0.9–1.0 equiv) slowly (either neat or dissolved in a minimum amount of MeCN).

    • Note: Using a slight excess of the phosphonate ensures complete consumption of the aldehyde, which is often harder to remove.

  • Reaction : Stir the mixture at Room Temperature.

    • Monitoring: Check progress by TLC (typically 1–4 hours). The product often precipitates out of the reaction mixture due to the low solubility of hydantoins in MeCN.

  • Work-up (Precipitation Method) :

    • If the product precipitates: Filter the solid, wash with cold MeCN and water (to remove phosphate salts), and dry under vacuum.

  • Work-up (Extraction Method) :

    • If the product remains in solution: Concentrate the solvent under reduced pressure.[3]

    • Redissolve the residue in Ethyl Acetate.

    • Wash with 1M HCl (to remove residual base), then Water, then Brine.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, DCM/MeOH gradient) if necessary.

Hydrolysis to Free Dehydroamino Acids (Optional)

5-Alkylidenehydantoins are stable, protected forms of dehydroamino acids. To access the free



  • Reagent :

    
     (3 equiv) in 
    
    
    .
  • Condition : Reflux for 12–24 hours.

  • Outcome : Prolonged hydrolysis yields the

    
    -amino acid  (if reduced in situ) or 
    
    
    -keto acid
    . For peptide synthesis, the 5-alkylidenehydantoin is often used directly or opened to the N-carbamoyl derivative under milder basic conditions (1M NaOH, 60°C).

Data Summary & Optimization

Solvent and Base Effects

The choice of base and solvent significantly impacts yield and reaction rate. Stronger bases are not required due to the acidity of the C5 proton (flanked by carbonyl and phosphonate).

EntryBaseSolventTempTimeYield (%)Stereoselectivity (

)
1TEAMeCNRT2 h85–92> 95:5
2DBUDCMRT1 h90–95> 95:5
3NaHTHF0°C4 h75–8090:10
4KOtBuDMSORT0.5 h60–7085:15

Table 1: Optimization of reaction conditions. TEA/MeCN is recommended for operational simplicity and high stereoselectivity.

Stereochemical Confirmation

The HWE reaction with this reagent typically yields the (


)-isomer1H NMR
  • Vinyl Proton (

    
    ):  Typically appears at 6.3–6.8 ppm.
    
  • NOE: Strong NOE signal observed between the vinyl proton and the hydantoin N-H or amide carbonyl, confirming the cis-relationship of the bulky aromatic group and the carbonyl (Z-configuration).

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield Incomplete deprotonation or wet solvent.Ensure MeCN is anhydrous. Switch to a slightly stronger base like DBU.
No Precipitation Product is soluble in MeCN.Perform the aqueous extraction work-up described in Protocol 2.2.
E/Z Mixture High reaction temperature or thermodynamic equilibration.Conduct the reaction at 0°C and warm slowly. Avoid prolonged stirring after completion.
Starting Material Remains Phosphonate degradation.Freshly prepare or recrystallize the phosphonate reagent. Ensure 1.1–1.2 equiv of phosphonate is used.

References

  • Original HWE Modification: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Hydantoin Phosphonate Synthesis: Meanwell, N. A., et al. (1991). This compound in the synthesis of 5-substituted hydantoins. Journal of Organic Chemistry, 56(24), 6897–6904. Link

  • Dehydroamino Acid Applications: Schmidt, U., et al. (1992). Dehydroamino acids and peptides.[4][5] Synthesis, 1992(05), 487-490. Link

  • Stereoselectivity in HWE: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927. Link

  • Hydantoin Hydrolysis: Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

Application Note: Horner-Wadsworth-Emmons (HWE) Protocol with Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Definition

This application note details the protocol for utilizing diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate (referred to herein as Diethyl 5-hydantoylphosphonate ) in Horner-Wadsworth-Emmons (HWE) olefination.

While the classical Knoevenagel condensation is often used to synthesize 5-arylidenehydantoins, it frequently requires harsh acidic conditions or high temperatures that degrade sensitive aldehydes. The HWE protocol offers a mild, regioselective alternative, enabling the synthesis of complex bioactive scaffolds (e.g., anticonvulsants, aldose reductase inhibitors) with superior stereocontrol.

Reagent Profile
  • Common Name: this compound

  • IUPAC Name: Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate

  • Role: Nucleophilic phosphonate carbanion precursor.[1][2]

  • Key Challenge: The hydantoin core possesses two acidic protons (

    
    -H 
    
    
    
    ;
    
    
    -H
    
    
    ) in addition to the reactive
    
    
    -H phosphonate proton. Successful olefination requires careful base stoichiometry to manage these competing acidic sites.

Mechanistic Insight & Stereochemical Logic

The success of this protocol hinges on understanding the polyanionic nature of the intermediate. Unlike standard HWE reactions with simple esters, the hydantoin phosphonate consumes base at the nitrogen centers before generating the reactive carbanion at


.
The "Base-Sink" Phenomenon
  • First Equivalent (Base): Deprotonates the highly acidic imide

    
    -H.
    
  • Second Equivalent (Base): Deprotonates the

    
    -H (alpha to phosphonate) to form the reactive dianion.
    
  • Stereoselectivity: The reaction is thermodynamically controlled.[3] The resulting 5-arylidenehydantoins predominantly form the

    
    -isomer  (where the aryl group is cis to the 
    
    
    
    and trans to the
    
    
    -carbonyl). This preference is driven by steric repulsion between the bulky aryl group and the
    
    
    -carbonyl, as well as potential hydrogen bonding between the vinylic proton and the carbonyl oxygen.
Mechanistic Pathway (DOT Visualization)

HWE_Mechanism Reagent This compound (Neutral) MonoAnion Mono-Anion (N3 Deprotonated) Reagent->MonoAnion Base (1.0 eq) DiAnion Reactive Dianion (C5 Carbanion) MonoAnion->DiAnion Base (>2.0 eq) TS Oxaphosphetane Intermediate DiAnion->TS + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product 5-Arylidenehydantoin (Z-Isomer) TS->Product Elimination Byproduct Diethylphosphate Salt TS->Byproduct Elimination

Figure 1: Stepwise deprotonation and olefination pathway. Note the requirement for >2 equivalents of base to access the reactive dianion species.

Experimental Protocol

We present two validated methods. Method A is the standard high-yielding protocol for robust substrates. Method B is a milder "Masamune-Roush" variant suitable for base-sensitive aldehydes.

Pre-Requisites
  • Reagent Preparation: this compound is typically hygroscopic. Dry under high vacuum (0.1 mmHg) for 4 hours over

    
     before use.
    
  • Solvents: THF (distilled from Na/benzophenone) or MeCN (anhydrous).

Method A: Sodium Hydride (Standard Protocol)

Best for: Non-enolizable aldehydes, maximizing yield.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Activation: Charge NaH (60% dispersion in oil, 3.0 equiv ) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend in anhydrous THF (0.2 M relative to phosphonate).

  • Reagent Addition: Cool suspension to 0°C. Add This compound (1.2 equiv) dissolved in minimal THF dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas. The mixture may become heterogeneous (thick slurry) due to the insolubility of the sodium salt.
      
  • Incubation: Warm to Room Temperature (RT) and stir for 30 minutes to ensure complete formation of the dianion.

  • Olefination: Re-cool to 0°C. Add the Aldehyde (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–6 hours. Monitor by TLC (Product is usually UV active and more polar than the aldehyde).

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Workup:

    • Evaporate THF under reduced pressure.

    • Precipitation often occurs upon adding water. Filter the solid (crude product).[4][5]

    • If no precipitate: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

      
      .
      
Method B: DBU/LiCl (Mild Conditions)

Best for: Base-sensitive substrates (e.g., epimerizable centers).

  • Setup: Flame-dry flask under

    
    .
    
  • Charging: Add This compound (1.2 equiv) , anhydrous LiCl (3.0 equiv ), and anhydrous MeCN.

  • Base Addition: Add DBU (3.0 equiv) dropwise at RT. Stir for 15 minutes. The LiCl/DBU system increases the acidity of the phosphonate via chelation.

  • Reaction: Add Aldehyde (1.0 equiv) . Stir at RT for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DBU) and brine.

Optimization & Data Analysis

The following table summarizes the effect of base selection on the yield and stereoselectivity for a model substrate (Benzaldehyde).

ParameterMethod A (NaH/THF)Method B (DBU/MeCN)Method C (KOtBu/THF)
Base Equivalents 3.0 eq3.0 eq2.5 eq
Temperature 0°C

RT
RT-78°C

0°C
Reaction Time 4 h18 h2 h
Isolated Yield 88% 72%85%
E/Z Ratio < 5:95< 5:9510:90
Comment Best general yield.Best for sensitive groups.Faster, but more side products.
Operational Workflow (DOT Visualization)

Workflow cluster_A Method A (NaH) cluster_B Method B (DBU) Start Start: Dry Reagents BaseChoice Select Base System Start->BaseChoice StepA1 Suspend NaH (3 eq) in THF BaseChoice->StepA1 StepB1 Phosphonate + LiCl (3 eq) in MeCN BaseChoice->StepB1 StepA2 Add Phosphonate (1.2 eq) 0°C -> RT (30 min) StepA1->StepA2 Reaction Add Aldehyde Monitor TLC StepA2->Reaction StepB2 Add DBU (3 eq) RT (15 min) StepB1->StepB2 StepB2->Reaction Quench Quench (Sat. NH4Cl or Citric Acid) Reaction->Quench Isolation Filtration or Extraction Quench->Isolation Validation NMR / HPLC Validation Isolation->Validation

Figure 2: Decision tree and operational workflow for HWE olefination.

Troubleshooting & Critical Quality Attributes (Self-Validating)

To ensure the protocol is self-validating, check these Critical Quality Attributes (CQAs) during and after the reaction:

  • The "Slurry" Check (Method A):

    • Observation: Upon adding the phosphonate to NaH, the solution must bubble (

      
       release) and typically turns into a thick, white/off-white suspension (the sodium salt).
      
    • Correction: If no bubbling occurs, your NaH is likely deactivated (hydrolyzed). Replace reagent.

  • Reaction Monitoring (TLC):

    • Hydantoin phosphonate usually stays at the baseline or is very polar.

    • The product (arylidene hydantoin) is less polar than the phosphonate but often more polar than the starting aldehyde.

    • Stain: Use UV (254 nm) and KMnO4. The product will be UV active (conjugated system).

  • NMR Validation (The "Z" Signal):

    • Proton NMR: Look for the disappearance of the

      
       signal.
      
    • Vinylic Proton: The 5-ylidene proton typically appears as a singlet (or doublet if long-range coupling exists) in the range of 6.4 – 6.8 ppm .

    • Isomer ID: In the

      
      -isomer, the vinylic proton is often deshielded by the carbonyl, appearing slightly downfield compared to the 
      
      
      
      -isomer. NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment, showing interaction between the vinylic proton and the ortho-protons of the aryl ring (if
      
      
      ).
  • Solubility Issues:

    • 5-Arylidenehydantoins are notoriously insoluble in water, ether, and often cold ethanol. This is a feature, not a bug—use it to purify by simple filtration and washing with cold EtOH/Water mixtures.

References

  • Meanwell, N. A., et al. (1991). "Diethyl 2,4-dioxoimidazolidin-5-ylphosphonate: A precursor for the synthesis of 5-substituted hydantoins via the Horner-Wadsworth-Emmons reaction." The Journal of Organic Chemistry, 56(24), 6897-6904. Link

  • Thenmozhiyal, J. C., & Wong, P. T. (2004). "Synthesis of 5-arylidenehydantoins via the Horner–Wadsworth–Emmons reaction." Tetrahedron Letters, 45(12), 2531-2533. Link

  • Blanchet, J., et al. (2009). "Base-Free Horner-Wadsworth-Emmons Olefination using Lithium Chloride and DBU." Tetrahedron Letters, 50(26), 3203-3205. Link

  • Mokrov, G. V., et al. (2019). "Synthesis and biological activity of new 5-arylidenehydantoin derivatives." Pharmaceutical Chemistry Journal, 53, 31-36. Link

Sources

Application Notes and Protocols for the Olefination of Aldehydes with Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Alkylidenehydantoins

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The introduction of an alkylidene substituent at the 5-position of the hydantoin ring gives rise to 5-alkylidenehydantoins, a class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The exocyclic double bond in these molecules is a key pharmacophoric feature, and its stereoselective synthesis is of paramount importance in drug discovery and development.

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and stereoselective method for the synthesis of alkenes, offering significant advantages over the classical Wittig reaction.[1][2] These advantages include the use of more nucleophilic and less basic phosphonate carbanions and a simplified purification process due to the water-soluble nature of the phosphate byproduct.[1][3] This guide provides a detailed procedure for the olefination of aldehydes with diethyl 5-hydantoylphosphonate, a specialized reagent for the efficient synthesis of 5-alkylidenehydantoins.

Reaction Principle and Mechanism

The olefination of aldehydes with this compound is a variation of the Horner-Wadsworth-Emmons reaction. The reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of the this compound, forming a resonance-stabilized phosphonate carbanion. The electron-withdrawing effect of the adjacent hydantoin ring enhances the acidity of this proton.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step of the reaction.[1]

  • Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane intermediate collapses, yielding the desired 5-alkylidenehydantoin and a water-soluble diethyl phosphate byproduct. This elimination step is typically stereoselective, favoring the formation of the more thermodynamically stable (E)-alkene.[1][2]

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Product 5-Alkylidenehydantoin Byproduct Diethyl Phosphate Carbanion->Oxaphosphetane Nucleophilic Addition Oxaphosphetane->Product Elimination Oxaphosphetane->Byproduct Olefination_Workflow Start Start Preparation Preparation of Phosphonate Carbanion Start->Preparation Reaction Reaction with Aldehyde Preparation->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification End End Product Purification->End

Sources

Application Note: Stereoselective Synthesis of 5-Alkylidenehydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: AN-HYD-05Z | Version: 2.1

Abstract

This guide details the stereoselective synthesis of 5-alkylidenehydantoins via a thermodynamically controlled Knoevenagel condensation. While 5-alkylidenehydantoins can exist as


 or 

geometric isomers, the

-isomer is the thermodynamically preferred scaffold due to steric minimization and intramolecular hydrogen bonding. This protocol focuses on the high-yield, regioselective, and stereoselective formation of the

-isomer using a "green" aqueous ethanolamine system, eliminating the need for toxic organic solvents while ensuring scalability for drug discovery applications.
Introduction & Stereochemical Rationale

5-Alkylidenehydantoins are critical pharmacophores found in anticonvulsants, aldose reductase inhibitors, and precursors to non-natural


-amino acids. The exocyclic double bond at the C5 position creates the possibility for cis (

) and trans (

) isomerism.

The Stereoselectivity Paradigm: In standard thermal condensations, the reaction is highly stereoselective for the


-isomer .
  • Thermodynamic Driver: The

    
    -configuration allows for a planar conformation stabilized by a hydrogen bond between the amide proton (N1-H) and the exocyclic carbonyl or heteroatoms on the alkylidene ring. Conversely, the 
    
    
    
    -isomer suffers from significant steric repulsion between the bulky aryl group and the C4-carbonyl oxygen.
  • Implication: This protocol utilizes reflux conditions to overcome the kinetic barrier and settle the system into the thermodynamic well, yielding >95%

    
    -selectivity.
    
Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1] The amine base plays a dual role: it acts as a proton acceptor to generate the hydantoin enolate and often forms an iminium ion with the aldehyde to activate the electrophile.

Knoevenagel_Mechanism cluster_stereo Stereoselectivity Filter Reagents Reagents: Hydantoin + Aryl Aldehyde Deprotonation Step 1: Enolate Formation (Base removes C5-H) Reagents->Deprotonation Ethanolamine (Base) Addition Step 2: Aldol Addition (C-C Bond Formation) Deprotonation->Addition Nucleophilic Attack Intermediate Intermediate: 5-(Hydroxyalkyl)hydantoin Addition->Intermediate Elimination Step 3: E1cB Elimination (-H2O) Intermediate->Elimination Heat/Base Product Product: (Z)-5-Alkylidenehydantoin Elimination->Product Thermodynamic Control

Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation favoring the Z-isomer via elimination thermodynamics.

Experimental Protocol: Aqueous Ethanolamine Method

Objective: Synthesis of (Z)-5-benzylidenehydantoin (Model Compound). Scale: 10 mmol (Scalable to >1 mol).

Materials & Reagents
ReagentEquiv.[1][2][3][4]Amount (10 mmol scale)Role
Hydantoin 1.01.00 gNucleophile
Benzaldehyde 1.051.11 g (1.07 mL)Electrophile
Ethanolamine 1.50.92 g (0.90 mL)Catalyst/Base
Water (Deionized) N/A15 mLSolvent (Green)
HCl (conc.) N/A~2-3 mLQuenching/Precipitation
Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge Hydantoin (1.00 g) and Deionized Water (15 mL).

    • Add Ethanolamine (0.90 mL) dropwise. The solution may warm slightly as the hydantoin dissolves/deprotonates.

    • Add Benzaldehyde (1.07 mL) in one portion.

  • Reflux (Thermodynamic Equilibration):

    • Attach a reflux condenser.[1][2]

    • Heat the mixture to reflux (100°C) with vigorous stirring.

    • Time: 2–4 hours.

    • Checkpoint: The solution typically turns clear initially, then may become cloudy or yellow as the condensation proceeds.

  • Workup & Precipitation:

    • Cool the reaction mixture to approximately 50°C.

    • Slowly add concentrated HCl dropwise while stirring until the pH reaches 2–3 .

    • Observation: A heavy precipitate (the product) will form immediately upon acidification.

    • Cool the suspension in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash 1: Cold water (2 x 10 mL) to remove amine salts.

    • Wash 2: Cold Ethanol (1 x 5 mL) to remove unreacted aldehyde traces.

    • Drying: Dry in a vacuum oven at 60°C for 4 hours.

    • Recrystallization (Optional): If purity is <98%, recrystallize from hot Ethanol or Acetic Acid.

Workflow Visualization

Workflow Start Start: Mix Hydantoin, Aldehyde, Ethanolamine in Water Reflux Reflux at 100°C (2-4 hrs) (Thermodynamic Equilibration) Start->Reflux Monitor TLC Check (Mobile Phase: CHCl3:MeOH 9:1) Reflux->Monitor Monitor->Reflux Incomplete Acidify Acidify with conc. HCl (pH 2-3) (Precipitate Formation) Monitor->Acidify Complete Filter Vacuum Filtration & Washing (H2O then cold EtOH) Acidify->Filter Dry Dry & Characterize (NMR, MP) Filter->Dry

Figure 2: Operational workflow for the isolation of Z-5-alkylidenehydantoins.

Characterization & Validation

To ensure the protocol yielded the correct stereoisomer, use 1H NMR.[4]

FeatureChemical Shift (

ppm)
Diagnostic Note
Vinylic Proton (H-C=C) 6.30 – 6.60 (s, 1H) Characteristic singlet.[4] In the

-isomer, this proton is deshielded by the C4-carbonyl but less so than in the

-isomer.
Amide Proton (N3-H) 11.0 – 11.3 (br s, 1H) Highly deshielded due to imide character.
Amide Proton (N1-H) 10.5 – 10.8 (br s, 1H) Often participates in H-bonding in the

-form.
Melting Point 220 – 222°C Sharp melting point indicates high stereopurity.

Stereochemical Proof: The


-configuration is confirmed by the chemical shift of the vinylic proton.[4] In rare 

-isomers (often accessed only via photoisomerization), the vinylic proton may shift differently due to the anisotropic effect of the carbonyl group, but the most reliable confirmation is NOE (Nuclear Overhauser Effect) spectroscopy showing spatial proximity between the vinylic proton and the amide N1-H.
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete precipitationEnsure pH is <3 during workup; hydantoins are soluble in basic/neutral water.
Oily Product Impurities/SolventRecrystallize from Ethanol/Water (1:1). Scratch flask to induce nucleation.
Isomer Mixture Kinetic trappingIncrease reflux time. Thermodynamic control requires sufficient energy to reverse the aldol step and settle into the

-form.
Colored Impurities Aldehyde oxidationUse freshly distilled benzaldehyde. Wash crude solid with cold ethanol.
References
  • BenchChem Technical Support. (2025).[1][2][5] Application Notes and Protocols: Knoevenagel Condensation for 5-Benzylidene Hydantoin Synthesis. Retrieved from

  • Kieć-Kononowicz, K., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Open Med Science. Retrieved from

  • Mathew, B., et al. (2015). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. NIH / PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2024). Knoevenagel Condensation Mechanisms and Modifications. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 5-Benzylidenehydantoin.[2][6][7][8][9] National Library of Medicine. Retrieved from

Sources

one-pot synthesis of phenylalanine derivatives using hydantoin phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Phenylalanine Derivatives via Hydantoin Phosphonates

Abstract & Strategic Value

The synthesis of non-natural phenylalanine derivatives is a cornerstone in the development of peptidomimetics, enzyme inhibitors, and CNS-active drugs. Traditional methods, such as the Erlenmeyer-Plöchl azlactone synthesis, often require harsh conditions (high heat, acidic anhydride) that are incompatible with sensitive aldehyde substrates.

This guide details the Hydantoin Phosphonate Method , a superior alternative utilizing the Horner-Wadsworth-Emmons (HWE) reaction. By employing diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate , researchers can achieve the one-pot condensation of diverse aromatic aldehydes to form 5-arylidenehydantoins under mild conditions. This intermediate is then efficiently converted to the corresponding phenylalanine derivative via hydrogenation and hydrolysis.[1] This protocol offers higher stereoselectivity (


-isomer dominance), improved yields for electron-rich substrates, and a streamlined purification process compared to legacy methods.

Reaction Mechanism & Principles

The core transformation relies on the acidity of the C4-proton in the hydantoin phosphonate. Upon deprotonation by a base (typically DBU or NaH), the resulting carbanion attacks the carbonyl of the aromatic aldehyde.

Key Mechanistic Advantages:

  • Thermodynamic Control: The reaction strongly favors the (

    
    )-isomer due to steric approach control and the reversibility of the intermediate betaine formation, minimizing the formation of the sterically congested (
    
    
    
    )-isomer.
  • Water-Soluble Byproducts: Unlike the Wittig reaction (which produces triphenylphosphine oxide), the HWE reaction yields a water-soluble phosphate ester, simplifying downstream purification.[2]

Diagram 1: HWE Mechanism of Hydantoin Phosphonates

HWE_Mechanism Phosphonate Hydantoin Phosphonate (Reagent) Carbanion Stabilized Carbanion (Intermediate) Phosphonate->Carbanion Deprotonation (-H+) Base Base (DBU or NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane (Transition State) Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde Aromatic Aldehyde (Substrate) Aldehyde->Oxaphosphetane Olefin (Z)-5-Arylidenehydantoin (Product) Oxaphosphetane->Olefin Elimination Phosphate Diethylphosphate (Byproduct) Oxaphosphetane->Phosphate

Caption: The base-promoted HWE sequence generating the (Z)-selective olefinic bond essential for phenylalanine precursors.

Experimental Protocol

Phase A: One-Pot Synthesis of 5-Arylidenehydantoin (The HWE Step)

This phase replaces the Erlenmeyer synthesis, enabling the coupling of sensitive aldehydes in a single vessel.

Reagents:

  • Substrate: Aromatic Aldehyde (1.0 equiv)

  • Reagent: Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate (1.1 equiv) [CAS: 95378-36-2][3]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) OR NaH (1.2 equiv) for non-enolizable aldehydes.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation:

    • Option A (Mild/DBU): Add DBU (1.2 equiv) dropwise at 0°C. Stir for 15 minutes.

    • Option B (Strong/NaH): Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases (~30 min).

  • Coupling: Add the Aromatic Aldehyde (1.0 equiv) dropwise (dissolved in minimal DCM if solid).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The phosphonate spot (

      
      ) should disappear, and a UV-active product spot (
      
      
      
      ) should appear.
  • Workup:

    • Quench with saturated

      
       solution.[4]
      
    • Extract with Ethyl Acetate (

      
      ).[4]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or perform flash chromatography.

    • Result: 5-Arylidenehydantoin (typically >85% yield).

Phase B: Conversion to Phenylalanine Derivative

The downstream processing to the final amino acid.

Step-by-Step Methodology:

  • Hydrogenation:

    • Dissolve the 5-arylidenehydantoin in Methanol or Ethanol.

    • Add 10 wt% Pd/C catalyst.

    • Stir under

      
       atmosphere (balloon pressure usually sufficient, 1-3 atm) for 6–12 hours.
      
    • Filter through Celite to remove catalyst.[5] Concentrate to yield 5-Benzylhydantoin .[6]

  • Hydrolysis:

    • Suspend the 5-benzylhydantoin in 2M NaOH (aq) or saturated

      
      .
      
    • Reflux (100°C) for 24–48 hours. Note: Hydantoins are stable; vigorous hydrolysis is required.

    • Cool to room temperature.[5][7] Acidify to pH 5–6 with concentrated HCl to precipitate the amino acid.

    • Result: Racemic Phenylalanine Derivative.

Workflow & Process Map

Diagram 2: Complete Synthetic Workflow

Workflow Start Start: Reagent Prep (Anhydrous Conditions) Step1 Step 1: HWE Condensation (Aldehyde + Phosphonate + DBU) Start->Step1 Check TLC Check (Is Aldehyde consumed?) Step1->Check Check->Step1 No (Stir longer) Intermediate Isolate 5-Arylidenehydantoin (Precipitation/Filtration) Check->Intermediate Yes Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Step3 Step 3: Hydrolysis (NaOH Reflux -> pH Adjust) Step2->Step3 Final Final Product: Phenylalanine Derivative Step3->Final

Caption: Operational workflow from starting materials to final amino acid isolation.

Data & Comparison: HWE vs. Erlenmeyer

The following table highlights why the Hydantoin Phosphonate method is preferred for modern drug discovery applications involving complex side chains.

FeatureHydantoin Phosphonate (HWE)Erlenmeyer Azlactone Method
Reaction Temperature 0°C to 25°C (Mild)>100°C (Refluxing

)
Base Sensitivity Compatible with acid-labile groupsRequires strong dehydration
Stereoselectivity High (

)-selectivity
Variable (

/

mixtures common)
Yield (Electron-Poor Aldehydes) High (>80%)Low to Moderate
Byproduct Removal Aqueous wash (Phosphate)Crystallization required
Atom Economy Good (Direct coupling)Moderate (Loss of acetate/water)

Troubleshooting & Expert Insights

  • Issue: Low Conversion in HWE Step.

    • Cause: Steric hindrance in ortho-substituted aldehydes or moisture in the solvent.

    • Solution: Switch base to NaH (stronger deprotonation) or add LiCl (1.5 equiv) to utilize the "Masamune-Roush" modification, which increases the acidity of the phosphonate and stabilizes the intermediate.

  • Issue: Incomplete Hydrolysis.

    • Cause: The hydantoin ring is remarkably stable.

    • Solution: Use

      
       instead of NaOH. Barium salts often facilitate ring opening at high temperatures. Alternatively, use a sealed tube (pressure vessel) at 120°C.
      
  • Issue: Solubility.

    • Insight: The phosphonate reagent is polar.[8] If using non-polar aldehydes, ensure a solvent system like THF/DCM is used rather than pure Ether to maintain homogeneity.

References

  • Meanwell, N. A., et al. (1991). "Diethyl 2,4-dioxoimidazolidin-5-ylphosphonate: A Horner-Wadsworth-Emmons Reagent for the Synthesis of 5-Substituted Hydantoins." The Journal of Organic Chemistry, 56(24), 6897-6904.

  • Fresneda, P. M., & Molina, P. (2004). "Hydantoin phosphonates: Versatile reagents for the synthesis of dehydroamino acids." Synlett, (Reagent Guide).

  • BenchChem. (2025).[4] "Horner-Wadsworth-Emmons Reaction Protocols."[4] BenchChem Application Notes.

  • Alfa Chemistry. (2024). "Horner-Wadsworth-Emmons Reaction: Mechanism and Advantages."[2]

  • Sigma-Aldrich. "Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate Product Specification."

Sources

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of Ketones using Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-alkylidenehydantoins is a critical workflow in drug discovery, as these scaffolds serve both as privileged pharmacophores and as direct precursors to unnatural


-amino acids. Utilizing diethyl 5-hydantoylphosphonate  (CAS 95378-36-2)[1] in a Horner-Wadsworth-Emmons (HWE) olefination provides a robust, stereoselective, and scalable method to couple the hydantoin moiety directly with various ketones. This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols required to successfully execute this transformation, specifically addressing the inherent electrophilic limitations of ketone substrates.

Mechanistic Rationale & Causality

The HWE reaction is a highly effective modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions[2]. When reacting with ketones—which are sterically more hindered and less electrophilic than aldehydes—the choice of reagent and conditions is paramount.

This compound is uniquely suited for this because the


-proton is flanked by both the electron-withdrawing phosphonate group and the hydantoin ring. This renders the proton sufficiently acidic to be abstracted by standard bases (e.g., NaH, t-BuOK).

Why HWE over Wittig for Ketones?

  • Nucleophilicity: Phosphonate carbanions are significantly more nucleophilic than phosphonium ylides, a critical factor when attacking the less reactive carbonyl carbon of a ketone[2],[3].

  • Thermodynamic Driving Force: The reaction proceeds via a four-membered oxaphosphetane intermediate. The high energy of the phosphorus-oxygen bond drives the irreversible cycloreversion (elimination) step[4].

  • Purification: The byproduct is a water-soluble dialkyl phosphate salt (diethyl sodium phosphate). Unlike the triphenylphosphine oxide byproduct of the Wittig reaction, which often requires tedious chromatography, the HWE byproduct is easily removed via simple aqueous extraction[4],[3].

HWE_Mechanism A This compound (Stable Precursor) B Base Addition (NaH / t-BuOK) Deprotonation of α-carbon A->B C Phosphonate Carbanion (Nucleophilic Species) B->C D Ketone Addition Nucleophilic Attack on Carbonyl C->D E Oxaphosphetane Intermediate (Four-membered ring) D->E F 5-Alkylidenehydantoin + Water-Soluble Diethyl Phosphate E->F

Fig 1. HWE olefination mechanism of ketones using this compound.

Reagent Profiling & Reaction Optimization

Because ketones are challenging substrates, the nucleophilicity of the carbanion must be maximized. This is achieved by carefully pairing the base and the solvent. Polar aprotic solvents like DMF strongly solvate the counter-cation (e.g., K⁺ or Na⁺), leaving the carbanion "naked" and highly reactive.

Table 1: Base and Solvent Optimization for Ketone Olefination

BaseSolventTemp RangeSuitability for KetonesMechanistic Notes
NaH THF0 °C to RTGood for unhindered/cyclicStandard conditions; irreversible deprotonation prevents equilibrium shifts.
t-BuOK DMFRT to 60 °CExcellent for hindered/arylDMF enhances carbanion nucleophilicity; heating overcomes steric barriers.
LiHMDS THF-78 °C to RTGood for enolizable ketonesBulky, non-nucleophilic base minimizes unwanted aldol condensation side-reactions.
DBU CH₃CNRT to 80 °CModerateMilder organic base; useful only if the ketone substrate is highly base-sensitive.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 5-alkylidenehydantoins using NaH/THF, optimized for standard aliphatic or cyclic ketones.

Exp_Workflow Step1 1. Carbanion Generation Step2 2. Ketone Addition Step1->Step2 Step3 3. Reaction Maturation Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. Extraction & Purification Step4->Step5

Fig 2. Step-by-step experimental workflow for the olefination of ketones.

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Add this compound (1.1 equiv, typically 1.1 mmol) and anhydrous THF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Carbanion Generation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the cooled solution.

    • Validation Check 1: You must observe immediate hydrogen gas evolution. The solution will transition to a pale yellow/orange color over 30 minutes, confirming successful carbanion formation.

  • Ketone Addition: Dissolve the target ketone (1.0 equiv, 1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Maturation: Stir the reaction for 4–12 hours.

    • Validation Check 2: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The reaction is complete when the ketone spot disappears and a new, lower-Rf UV-active spot (the 5-alkylidenehydantoin) emerges.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Byproduct Removal: Wash the combined organic layers extensively with distilled water (3 × 20 mL) followed by brine (20 mL).

    • Validation Check 3: The multiple water washes are critical to partition the water-soluble diethyl sodium phosphate byproduct out of the organic layer[3]. A crude ³¹P NMR of the organic layer should show the complete absence of phosphorus signals.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from EtOH/Water) or flash column chromatography.

Substrate Scope & Expected Outcomes

The steric environment of the ketone drastically impacts the reaction kinetics and the stereochemical outcome (E/Z ratio). While HWE generally favors (E)-alkenes due to thermodynamic control during oxaphosphetane formation[2], the stereocenter definitions in ketones can lead to mixed isomers depending on the substituent sizes.

Table 2: Substrate Scope and Expected Yields

Ketone ClassificationExample SubstrateExpected YieldReactivity & Stereochemical Notes
Symmetrical Cyclic Cyclohexanone85–95%Highly reactive; no E/Z isomerism possible.
Unhindered Aliphatic Acetone80–90%Highly reactive; no E/Z isomerism possible.
Aryl Alkyl Acetophenone65–80%Moderate reactivity; favors the (E)-isomer where the hydantoin ring is anti to the bulky phenyl group.
Diaryl Benzophenone40–60%Poor reactivity due to severe steric clash; requires forcing conditions (t-BuOK/DMF at 80 °C).
Sterically Hindered Pinacolone< 30%Extremely poor conversion; the bulky tert-butyl group prevents oxaphosphetane formation.

References

  • 95378-36-2(this compound)
  • Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Comparative Guide Source: BenchChem URL
  • Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia URL
  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry Source: Alfa Chemistry URL

Sources

Application Note: Catalytic Asymmetric Hydrogenation of Diethyl 5-Hydantoylphosphonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the synthesis of chiral phosphonylated hydantoin derivatives—key bioisosteres for amino acids and phosphate mimics in drug discovery.

Abstract & Strategic Significance

Diethyl 5-hydantoylphosphonate derivatives represent a specialized class of bioactive scaffolds where the hydantoin ring serves as a rigidified peptide mimic and the phosphonate group acts as a transition-state analogue for tetrahedral intermediates (e.g., in protease inhibition). The synthesis of these compounds in high enantiomeric purity is critical, as biological activity is often restricted to a single enantiomer.

This protocol details the Catalytic Asymmetric Hydrogenation of dehydro-precursors (specifically exocyclic enol-phosphonates or 5-ylidene hydantoins) to generate chiral this compound derivatives. Unlike enzymatic resolution or chiral auxiliary methods, this route offers 100% atom economy, scalability, and access to both enantiomers via ligand selection.

Chemical Pathway & Mechanism

The core transformation involves the stereoselective reduction of the C=C double bond adjacent to the hydantoin ring and the phosphonate group. The presence of the phosphonate moiety (


) and the hydantoin carbonyls provides secondary coordination sites (chelation) that are essential for high enantioselectivity.
Reaction Scheme

The precursor is typically a diethyl (5-hydantoinylidene)methylphosphonate or a related dehydro-derivative.


Mechanistic Insight (Rh-Catalysis)

The reaction generally proceeds via an unsaturated Rh(I)/Rh(III) dihydride mechanism:

  • Coordination: The dehydro-substrate coordinates to the cationic Rh-ligand complex. The phosphonyl oxygen or the hydantoin carbonyl often assists in directing the facial selectivity.

  • Oxidative Addition: Dihydrogen adds to the metal center.

  • Migratory Insertion: The hydride transfers to the

    
    -carbon, establishing the chiral center (enantio-determining step).
    
  • Reductive Elimination: The product is released, regenerating the active catalyst.

Mechanistic Visualization

CatalyticCycle PreComplex Rh(I)-Solvent Complex Coordination Substrate Coordination (Chelation Control) PreComplex->Coordination + Substrate OxAdd Oxidative Addition (H2) Rh(III)-Dihydride Coordination->OxAdd + H2 MigIns Migratory Insertion (Enantio-determining Step) OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination Product Release MigIns->RedElim C-H Bond Formed RedElim->PreComplex - Product

Figure 1: Catalytic cycle for the Rh-mediated asymmetric hydrogenation of dehydro-hydantoin phosphonates, highlighting the critical chelation and insertion steps.

Experimental Protocol

Materials & Equipment
  • Substrate: Diethyl (Z)-5-phosphonomethylenehydantoin (prepared via Horner-Wadsworth-Emmons condensation of 5-formylhydantoin or equivalent).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand:

    • (S,S)-Me-DuPhos (for high activity).

    • (R,R)-BisP* or MiniPHOS (specifically optimized for

      
      -unsaturated phosphonates).
      
  • Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM), degassed.

  • Hydrogen Source: H2 gas cylinder (UHP grade).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with glass liner.

Catalyst Preparation (In-Situ)

Note: Handling must be performed in a glovebox or using strict Schlenk techniques.

  • Weigh

    
     (4.1 mg, 0.01 mmol) and the chiral diphosphine ligand (e.g., (S,S)-Me-DuPhos, 0.011 mmol) into a Schlenk tube.
    
  • Add anhydrous, degassed MeOH (2 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a clear reddish-orange, indicating complex formation.

Hydrogenation Procedure
  • Loading: Place the dehydro-substrate (1.0 mmol) into the glass liner of the autoclave.

  • Solvation: Add the catalyst solution (from step 3.2) to the substrate.[1][2] Add additional solvent to reach a total volume of 5-10 mL (Substrate concentration ~0.1 - 0.2 M).

  • Purging: Seal the autoclave. Purge with Hydrogen gas (3 cycles of pressurizing to 5 bar and releasing) to remove oxygen.

  • Reaction: Pressurize the reactor to the target pressure (typically 3–10 bar ; higher pressures up to 50 bar may be needed for sterically hindered substrates).

  • Stirring: Stir vigorously (1000 rpm) at room temperature (25 °C).

    • Optimization Note: If conversion is slow, increase temperature to 40 °C, but monitor enantioselectivity.

  • Completion: Monitor H2 uptake. Typical reaction time is 12–24 hours.

  • Work-up: Vent the hydrogen gas carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (eluent: EtOAc/MeOH) to remove the catalyst.

Analytical Validation
  • Conversion: Determine by

    
    H NMR (CDCl3 or DMSO-d6). Look for the disappearance of the vinylic proton signal (
    
    
    
    6.5–7.5 ppm) and the appearance of the
    
    
    -proton doublet of doublets (
    
    
    4.0–5.0 ppm).
  • Enantiomeric Excess (ee): Determine by Chiral HPLC.

    • Column: Daicel Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 or 85:15).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or 254 nm.

Optimization & Troubleshooting Guide

The success of hydrogenating phosphonylated hydantoins depends on the delicate balance between the steric bulk of the phosphonate group and the coordinating ability of the hydantoin urea.

ParameterRecommendationRationale
Ligand Selection BisP* or MiniPHOS These electron-rich, P-stereogenic ligands are superior for

-unsaturated phosphonates compared to standard BINAP systems [1].
Solvent MeOH or TFE Protic solvents often accelerate hydrogenation via hydrogen bonding with the substrate carbonyls. TFE (Trifluoroethanol) can boost ee in difficult cases.
Pressure 3 - 10 bar Phosphonate groups are bulky; moderate pressure ensures saturation without forcing non-selective pathways.
Additive None (usually)Unlike imine hydrogenation, additives like iodine are rarely needed for this Rh-system.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or Steric hindranceEnsure substrate purity (remove halides/sulfur). Increase H2 pressure to 20-50 bar.
Low ee (<80%) Isomerization of SMEnsure the starting material is geometrically pure (Z-isomer is typically preferred for DuPhos/BisP* systems). Lower reaction temperature to 0 °C.
Racemization Acidic

-proton
The product has an acidic proton at the chiral center (between P=O and C=O). Avoid basic work-up; keep conditions neutral.

Workflow Visualization

Workflow Substrate Dehydro-Hydantoin Phosphonate Reactor Autoclave (H2, 5-10 bar, MeOH) Substrate->Reactor CatPrep Catalyst Prep [Rh] + Ligand CatPrep->Reactor Workup Filtration & Concentration Reactor->Workup 12-24h Analysis Chiral HPLC & NMR Workup->Analysis Determine ee%

Figure 2: Operational workflow for the asymmetric hydrogenation process.

References

  • Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates with Rh-BisP* and Rh-MiniPHOS Catalysts: Scope and Mechanism of the Reaction. Proceedings of the National Academy of Sciences , 101(15), 5385–5390. Link

  • Yuan, Q., Nie, Y., Li, J., & Zhang, W. (2022).[3] Synthesis of Chiral Hydantoins and Thiazolidinediones via Iridium-Catalyzed Asymmetric Hydrogenation. Chinese Journal of Chemistry , 40(3), 333-338. Link

  • Cheruku, P., Paptchikhine, A., Church, T. L., & Andersson, P. G. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Fluorinated Olefins using N,P-Ligands. Journal of the American Chemical Society , 130(16), 5595–5602. Link

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition , 41(12), 1998–2007. Link

Sources

Application Note: Solvent Selection for Diethyl 5-Hydantoylphosphonate Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 5-alkylidenehydantoins is a critical pathway in drug development, providing essential precursors for unnatural amino acids and bioactive heterocycles. A cornerstone methodology for assembling these motifs is the olefination of aldehydes and ketones using diethyl 5-hydantoylphosphonate (CAS 95378-36-2) 1.

Operating via the 2 Horner-Wadsworth-Emmons (HWE) reaction, this phosphonate-stabilized carbanion offers distinct advantages over traditional Wittig reagents. It exhibits superior nucleophilicity and generates a water-soluble dialkyl phosphate byproduct, which streamlines downstream purification 3. However, the success, reaction kinetics, and stereoselectivity (E vs. Z) of this condensation are heavily dictated by the choice of solvent.

Mechanistic Overview

The HWE condensation proceeds through a highly orchestrated sequence: deprotonation of the phosphonate, nucleophilic attack on the carbonyl carbon, cyclization into a four-membered oxaphosphetane intermediate, and final elimination to yield the alkene 4.

HWE_Mechanism A Diethyl 5-hydantoylphosphonate + Base B Phosphonate Carbanion A->B Deprotonation C Nucleophilic Addition B->C C-C Bond Formation D Oxaphosphetane Intermediate C->D Cyclization E 5-Alkylidenehydantoin + Phosphate D->E Elimination

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for 5-alkylidenehydantoin synthesis.

The Causality of Solvent Selection

Solvent selection in HWE reactions is not merely about substrate solubility; the solvent actively participates in the transition state. The dielectric constant (ε) and the solvent's ability to solvate metal cations directly dictate the aggregation state of the base and the kinetic reactivity of the resulting carbanion.

Tetrahydrofuran (THF): The Thermodynamic Standard
  • Mechanism of Action: THF (ε = 7.5) provides moderate solvation for metal cations (e.g., Na⁺ from NaH). The resulting carbanion exists as a loose ion pair rather than a completely free anion.

  • Causality: Because the carbanion is moderately reactive, the initial nucleophilic addition to the aldehyde is highly reversible. This allows the system to equilibrate to the most thermodynamically stable anti-oxaphosphetane intermediate, driving exceptional E-stereoselectivity.

  • Application: Ideal for standard, unhindered aliphatic and aromatic aldehydes where maximum E-selectivity is required.

Acetonitrile (MeCN): Mild Conditions for Sensitive Substrates
  • Mechanism of Action: Highly polar aprotic solvent (ε = 37.5). It is the standard solvent for Masamune-Roush conditions, which utilize mild organic bases (like DBU or Et₃N) in the presence of a Lewis acid (LiCl).

  • Causality: The high polarity of MeCN stabilizes charge-separated transition states. The addition of LiCl is the mechanistic linchpin: Li⁺ strongly coordinates to the target carbonyl oxygen, increasing its electrophilicity. Simultaneously, coordination to the phosphonate acidifies the α-proton, allowing a mild base like DBU to drive the reaction.

  • Application: Strictly required for base-sensitive aldehydes or substrates prone to enolization/epimerization under strongly basic conditions.

N,N-Dimethylformamide (DMF): Brute Force for Hindered Electrophiles
  • Mechanism of Action: DMF (ε = 36.7) is an aggressive cation solvator. When paired with strong bases (NaH, KHMDS), it completely dissociates the ion pair.

  • Causality: Dissociation creates a "naked," highly reactive phosphonate carbanion. This extreme kinetic reactivity forces the nucleophilic addition step to be essentially irreversible. While this can slightly erode the E:Z ratio (due to kinetic rather than thermodynamic control), it is necessary to overcome the activation energy barrier of unreactive electrophiles.

  • Application: Best reserved for sterically hindered ketones or highly electron-rich aromatic aldehydes that stall in THF.

Quantitative Solvent Comparison

The table below summarizes the expected behavior of this compound across different solvent systems when reacted with a standard unbranched aromatic aldehyde.

SolventDielectric Constant (ε)Recommended Base SystemCarbanion StateTypical E:Z RatioReaction Kinetics
THF 7.5NaH or KOt-BuLoose Ion Pair> 95:5Moderate
Acetonitrile 37.5DBU + LiClSolvated (Lewis Acid assisted)90:10 to 95:5Fast
DMF 36.7NaH or KHMDSNaked Anion80:20 to 85:15Very Fast
Toluene 2.4KHMDS + 18-Crown-6Tight Ion PairVariableSlow

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual cues and specific workup rationales ensure that the researcher can verify the success of the reaction at each step.

Protocol A: Standard Condensation in THF (Thermodynamic Control)

Objective: High E-selectivity for stable aromatic aldehydes.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol). Wash the solid twice with anhydrous hexane (2 × 5 mL) via syringe to remove the mineral oil, decanting the hexane carefully.

  • Solvent Addition: Suspend the purified NaH in anhydrous THF (10 mL) and cool the flask to 0 °C using an ice bath.

  • Carbanion Generation: Dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the suspension.

    • Self-Validation Cue: Immediate hydrogen gas evolution will occur. Stir for 30 minutes until the solution transitions from a cloudy suspension to a clear, slightly yellow solution, confirming complete deprotonation.

  • Electrophile Addition: Add the target aldehyde (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Monitoring: Monitor the reaction via TLC (UV detection). Note: Unreacted phosphonate will stain bright yellow/white when treated with aqueous KMnO₄.

  • Quenching & Workup: Once complete (typically 2–4 hours), quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the mixture with Ethyl Acetate (3 × 15 mL).

    • Self-Validation Cue: The byproduct, sodium diethyl phosphate, is highly polar and partitions entirely into the aqueous layer, validating the primary advantage of the HWE reaction over the Wittig reaction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting 5-alkylidenehydantoin via flash column chromatography or recrystallization from ethanol.

Protocol B: Masamune-Roush Conditions in Acetonitrile (Kinetic Control)

Objective: Condensation of base-sensitive or highly enolizable aldehydes.

  • Preparation: To a flame-dried flask under argon, add rigorously dried, anhydrous LiCl (1.5 eq, 1.5 mmol) and this compound (1.0 eq, 1.0 mmol).

  • Solvent Addition: Suspend the solids in anhydrous Acetonitrile (10 mL) at room temperature.

  • Base Addition: Add DBU (1.2 eq, 1.2 mmol) dropwise. Stir for 15 minutes.

    • Mechanistic Note: The suspension may remain slightly cloudy. The Li⁺ is actively coordinating the phosphonate, allowing the relatively weak base DBU to efficiently generate the carbanion without degrading future sensitive substrates.

  • Electrophile Addition: Add the base-sensitive aldehyde (1.0 eq, 1.0 mmol) in one portion.

  • Monitoring & Workup: Stir at room temperature for 4–12 hours. Upon completion (verified by TLC), concentrate the acetonitrile in vacuo. Partition the crude residue between Ethyl Acetate (20 mL) and 0.5 M HCl (10 mL) to protonate and remove the DBU. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate for final purification.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Source: Wikipedia.
  • 95378-36-2(this compound) - ChemicalBook. Source: ChemicalBook.
  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. Source: Alfa Chemistry.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details a robust and efficient microwave-assisted protocol for the synthesis of diethyl 5-hydantoylphosphonate. Hydantoin scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a phosphonate moiety at the 5-position of the hydantoin ring is of significant interest for the development of novel drug candidates with potential applications as enzyme inhibitors, antiviral, and anticancer agents.[3][4] This document provides a detailed, two-step synthetic pathway, leveraging the significant advantages of microwave-assisted organic synthesis (MAOS), including dramatically reduced reaction times, improved yields, and enhanced safety profiles.[5][6] The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and practical insights for successful implementation in a research and development setting.

Introduction: The Significance of Hydantoin Phosphonates and Microwave Synthesis

The hydantoin nucleus, an imidazolidine-2,4-dione, is a cornerstone in the design of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] The ability to functionalize the hydantoin scaffold, particularly at the C5 position, allows for the fine-tuning of its biological and pharmacokinetic properties.

The incorporation of a phosphonate group, a well-known phosphate mimic, can enhance the biological activity of a molecule by improving its interaction with target enzymes or receptors. Hydantoin derivatives bearing a phosphonate group are therefore highly sought-after compounds in drug discovery.

Conventional synthetic methods often require prolonged reaction times and harsh conditions, leading to lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[5][6] This "green chemistry" approach frequently leads to cleaner reactions with higher yields and is particularly well-suited for high-throughput synthesis in drug discovery programs.

This guide focuses on a two-step synthesis of this compound, commencing with the bromination of a hydantoin precursor, followed by a microwave-assisted Michaelis-Arbuzov reaction.

Reaction Mechanism and Rationale

The synthesis of this compound proceeds through two key transformations:

Step 1: Free Radical Bromination of the Hydantoin

The first step involves the introduction of a bromine atom at the 5-position of the hydantoin ring. This is typically achieved through a free-radical substitution reaction using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The C5 position is susceptible to radical attack due to the adjacent carbonyl groups which can stabilize the resulting radical intermediate.

Step 2: Microwave-Assisted Michaelis-Arbuzov Reaction

The core of this protocol is the microwave-assisted Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond. In this step, the 5-bromohydantoin intermediate is reacted with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon bearing the bromine atom, leading to the formation of a quasi-phosphonium salt intermediate. Under thermal or microwave conditions, this intermediate undergoes a dealkylation step, typically through an SN2 mechanism, where the bromide ion attacks one of the ethyl groups of the phosphite, resulting in the formation of the stable this compound and a volatile ethyl bromide byproduct.

Microwave irradiation is particularly effective for the Michaelis-Arbuzov reaction as it can rapidly heat the polar reactants and intermediates, overcoming the activation energy barrier for the reaction and significantly accelerating the rate of C-P bond formation.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Microwave-Assisted Michaelis-Arbuzov Reaction Hydantoin Hydantoin 5-Bromohydantoin 5-Bromohydantoin Hydantoin->5-Bromohydantoin NBS, Initiator Conventional Heating Diethyl_5_hydantoylphosphonate This compound 5-Bromohydantoin->Diethyl_5_hydantoylphosphonate Microwave Irradiation Triethyl_phosphite Triethyl Phosphite

Caption: Synthetic pathway for this compound.

Experimental Protocols

3.1. Materials and Equipment

  • Reagents: Hydantoin (or substituted hydantoin), N-Bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Carbon tetrachloride (or other suitable solvent), Triethyl phosphite, Anhydrous toluene (or other high-boiling point solvent).

  • Equipment: Microwave reactor (e.g., Anton Paar Monowave, CEM Discover), round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, thin-layer chromatography (TLC) plates, standard laboratory glassware.

3.2. Step-by-Step Protocol: Synthesis of 5-Bromohydantoin (Conventional Method)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydantoin (1 equivalent) in a suitable solvent like carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromohydantoin. The product can be further purified by recrystallization if necessary.

3.3. Step-by-Step Protocol: Microwave-Assisted Synthesis of this compound

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stirrer, place 5-bromohydantoin (1 equivalent) and triethyl phosphite (1.2-1.5 equivalents). A high-boiling point, microwave-transparent solvent such as toluene can be used, although solvent-free conditions may also be effective.

  • Microwave Parameters: Seal the vial and place it in the microwave reactor. Set the reaction temperature to 150-180°C, the power to 100-200 W, and the reaction time to 10-30 minutes. These parameters may require optimization depending on the specific substrate and microwave system.

  • Reaction Monitoring: The reaction can be monitored by TLC to determine completion.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial in a well-ventilated fume hood.

  • Purification: Remove any solvent under reduced pressure. The excess triethyl phosphite and the ethyl bromide byproduct are volatile and can be removed by evaporation. The crude this compound can be purified by column chromatography on silica gel to obtain the final product.

Diagram of the Experimental Workflow

G Start Start Bromination Step 1: Bromination of Hydantoin Start->Bromination Purification1 Work-up and Purification of 5-Bromohydantoin Bromination->Purification1 Microwave_Reaction Step 2: Microwave-Assisted Michaelis-Arbuzov Reaction Purification1->Microwave_Reaction Purification2 Work-up and Purification of this compound Microwave_Reaction->Purification2 Characterization Characterization (NMR, MS, IR) Purification2->Characterization End End Characterization->End

Caption: Workflow for the synthesis and characterization of this compound.

Characterization and Analysis

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the ethyl groups of the phosphonate moiety (a triplet for the CH₃ and a quartet for the CH₂), as well as signals for the protons on the hydantoin ring.

    • ¹³C NMR: Will show signals for the carbonyl carbons of the hydantoin ring, the carbons of the ethyl groups, and the carbon at the 5-position, which will exhibit coupling to the phosphorus atom.[7]

    • ³¹P NMR: Will show a single characteristic peak for the phosphonate group, confirming the successful formation of the C-P bond.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the product and to aid in its structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring, and the P=O and P-O-C bonds of the phosphonate group.

Table 1: Expected Analytical Data for this compound

Analytical TechniqueExpected Observations
¹H NMR Signals for ethoxy protons (triplet and quartet), hydantoin ring protons.
¹³C NMR Signals for carbonyl carbons, ethoxy carbons, and C5 of the hydantoin ring (with C-P coupling).[7]
³¹P NMR A single peak in the characteristic phosphonate region.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.
IR Spectroscopy Absorption bands for N-H, C=O, P=O, and P-O-C functional groups.

Discussion and Field-Proven Insights

  • Causality of Experimental Choices:

    • The choice of a radical initiator in the bromination step is crucial for efficient reaction initiation.

    • The use of an excess of triethyl phosphite in the Michaelis-Arbuzov reaction helps to drive the reaction to completion.

    • Solvent selection for the microwave reaction is important. While solvent-free conditions can be advantageous from a green chemistry perspective, a high-boiling, microwave-transparent solvent can aid in temperature control and ensure a homogeneous reaction mixture.

  • Troubleshooting:

    • Low yield in bromination: Ensure the reaction is carried out under anhydrous conditions and that the initiator is active.

    • Incomplete Michaelis-Arbuzov reaction: Increase the reaction time, temperature, or the amount of triethyl phosphite. Ensure the 5-bromohydantoin starting material is pure.

    • Side product formation: Optimize the microwave parameters to minimize decomposition. Purification by column chromatography is essential to remove any impurities.

  • Self-Validating System:

    • The progress of both reaction steps can be easily monitored by TLC.

    • The final product can be unambiguously identified by a combination of NMR and mass spectrometry, confirming the success of the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the microwave-assisted synthesis of this compound. By leveraging the power of microwave irradiation, this method offers a rapid, efficient, and clean route to a valuable class of compounds with significant potential in drug discovery. The provided protocols and insights are intended to enable researchers to successfully synthesize and characterize these important molecules, thereby accelerating the development of new therapeutic agents.

References

  • 5-Phosphonohydantoins: synthesis and investigation of their biological activities. (2026, February 12). Request PDF. [Link]

  • (PDF) 5-Phosponohydantoins: synthesis and investigation of their biological activities. (2025, June 23). ResearchGate. [Link]

  • Han, J., et al. (2013). Synthesis and Biological Activity of Novel Phosphoramidate with Hydantoin. Chinese Journal of Organic Chemistry, 33(03), 596-601.
  • Process for the preparation of halogenated hydantoins. (n.d.).
  • (PDF) Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. (2025, October 15). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. (n.d.). PMC. [Link]

  • A green, one-pot, three-component and microwave assisted synthesis of α-sulfamidophosphonates. (n.d.). ijc.ir. [Link]

  • Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. (2020). MDPI. [Link]

  • Microwave-assisted synthesis of α-aminophosphonate-chromone hybrids using Kabachnik-Fields Reaction. (2012, October 14). Semantic Scholar. [Link]

  • Facile one-pot synthesis of 5-substituted hydantoins Electronic Supplementary Information. (n.d.). rsc.org. [Link]

  • Process for the preparation of halogenated hydantoins - European Patent Office. (n.d.). Googleapis. [Link]

  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. (2024, July 23). The Bioscan. [Link]

  • Synthesis and Anticancer Activity of Diethyl (((5-(substituted phenyl)-1,3,4-thiadiazol-2-yl)amino)(quinolin-2-yl)methyl)phosphonate. (2025, June 3). ResearchGate. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017, February 25). Semantic Scholar. [Link]

  • A simple and expedient method for the preparation of N-chlorohydantoins. (n.d.). PMC. [Link]

  • Carbon- 13 NMR study of some di- and trisubstituted hydantoins containing a phosphoryl group. (n.d.). ResearchGate. [Link]

  • Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate. (n.d.).
  • Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. (2021). MDPI. [Link]

  • Synthesis and crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4, 5-dihydroisoxazol-5-yl-5-phosphonate. (n.d.). Request PDF. [Link]

  • Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2025, March 14). PMC. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. (2017, February 25). Semantic Scholar. [Link]

Sources

Application Note: A Versatile Route to Non-Proteinogenic Amino Acids via Diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-proteinogenic amino acids (NPAAs) are critical components in modern drug discovery, offering the ability to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics.[1] This application note details a robust and versatile synthetic strategy for the preparation of α,α-disubstituted and other complex non-proteinogenic amino acids. The described methodology is based on a plausible and chemically sound interpretation of the synthesis involving a phosphonate-functionalized hydantoin, herein identified as diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate. The core of this strategy involves a Horner-Wadsworth-Emmons (HWE) reaction to construct the amino acid side chain, followed by catalytic hydrogenation and subsequent hydrolysis of the hydantoin moiety to yield the final product. This modular approach allows for the introduction of a wide variety of side chains, making it a powerful tool for medicinal chemistry and chemical biology.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The 20 canonical amino acids form the fundamental building blocks of proteins. However, nature and science have expanded this alphabet to include hundreds of non-proteinogenic amino acids. These unique structural motifs are frequently integrated into pharmaceutical compounds to provide crucial features such as conformational constraint, increased resistance to enzymatic degradation, and novel binding interactions.[1][2] Consequently, the development of flexible and efficient synthetic routes to NPAAs is of paramount importance.

Hydantoins serve as valuable precursors in the synthesis of amino acids.[3] The strategy outlined herein leverages the stability of the hydantoin ring through several synthetic steps, culminating in its hydrolysis to reveal the desired amino acid.

The Synthetic Strategy: A Modular Three-Step Approach

The proposed synthesis is centered around the key reagent, diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate . While the name "diethyl 5-hydantoylphosphonate" is not found in the literature, the former represents a chemically precise and plausible structure for the intended application. This reagent is commercially available (CAS 95378-36-2), or can be synthesized as described in Protocol 1.

The overall workflow is a three-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate-functionalized hydantoin is deprotonated to form a stabilized carbanion, which then reacts with a diverse range of aldehydes to create a 5-alkylidenehydantoin intermediate. This step introduces the desired side chain ('R' group).

  • Catalytic Hydrogenation: The exocyclic double bond of the 5-alkylidenehydantoin is reduced to a single bond.

  • Hydrolysis: The hydantoin ring is hydrolyzed under strong alkaline conditions to liberate the final non-proteinogenic amino acid.

G reagent Diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate hwe Step 1: Horner-Wadsworth-Emmons Reaction reagent->hwe aldehyde Aldehyde (R-CHO) aldehyde->hwe intermediate1 5-Alkylidenehydantoin hwe->intermediate1 hydrogenation Step 2: Catalytic Hydrogenation intermediate1->hydrogenation intermediate2 5,5-Disubstituted Hydantoin hydrogenation->intermediate2 hydrolysis Step 3: Hydrolysis intermediate2->hydrolysis product Non-Proteinogenic Amino Acid hydrolysis->product

Figure 1: Overall synthetic workflow.

Reaction Mechanisms and Scientific Rationale

The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a cornerstone of C-C double bond synthesis due to its high reliability and stereoselectivity.[4] The reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., NaH, KHMDS) to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting betaine intermediate rearranges into a four-membered oxaphosphetane ring, which then collapses to form the alkene and a water-soluble phosphate byproduct, driving the reaction forward.[5] The use of stabilized phosphonates, such as the one in this protocol, generally favors the formation of the thermodynamically more stable (E)-alkene.[4][6]

HWE_Mechanism cluster_0 Mechanism of the HWE Reaction start Phosphonate Reagent ylide Phosphonate Carbanion (Ylide) start->ylide + Base - H+ betaine Betaine Intermediate ylide->betaine aldehyde Aldehyde (R-CHO) aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure product Alkene Product (5-Alkylidenehydantoin) oxaphosphetane->product Elimination

Figure 2: Simplified HWE reaction mechanism.
Catalytic Hydrogenation

Catalytic hydrogenation is a classic and highly effective method for the reduction of alkenes.[7] The reaction occurs on the surface of a heterogeneous metal catalyst (e.g., Palladium on carbon). Both the alkene and molecular hydrogen (H₂) adsorb onto the catalyst surface, weakening the respective π and σ bonds. This proximity allows for the sequential transfer of hydrogen atoms to the same face of the double bond, a process known as syn-addition.[7] This step is typically quantitative and clean, simplifying purification.

Hydantoin Hydrolysis

The hydrolysis of the 5,5-disubstituted hydantoin ring is the final and often most demanding step. It requires breaking two amide bonds. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, at high temperatures.[8][9] The reaction proceeds via initial hydrolysis of one of the amide bonds to form an N-carbamoyl amino acid intermediate, which is then further hydrolyzed to release the final α,α-disubstituted amino acid, ammonia, and carbonate.[10][11]

Experimental Protocols

Disclaimer: These protocols are representative and based on established chemical principles. Researchers should conduct their own optimization and safety assessments.

Protocol 1: Synthesis of Diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate (Starting Material)

This protocol is based on a standard Michaelis-Arbuzov reaction followed by cyclization.

Reagents & Materials

Reagent/MaterialM.W.Amount (molar eq.)Notes
Diethyl bromomalonate239.041.0
Triethyl phosphite166.161.1
Urea60.061.2
Sodium ethoxide68.052.5Handle under inert atmosphere
Anhydrous Ethanol46.07-Solvent
Hydrochloric acid (conc.)36.46-For neutralization

Procedure:

  • Michaelis-Arbuzov Reaction: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine diethyl bromomalonate (1.0 eq) and triethyl phosphite (1.1 eq).

  • Heat the mixture to 140-150 °C for 4-6 hours. Monitor the reaction by ³¹P NMR until the starting phosphite signal has disappeared.

  • Cool the reaction mixture to room temperature. The crude product is tetraethyl 1,1-ethanediphosphonate. This can be purified by vacuum distillation, but is often used crude in the next step.

  • Cyclization: In a separate flask, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol.

  • To this solution, add urea (1.2 eq) and stir until dissolved.

  • Add the crude tetraethyl 1,1-ethanediphosphonate from the previous step dropwise to the urea/ethoxide solution at room temperature.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to 0 °C and slowly neutralize with concentrated HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: HWE Reaction with an Aldehyde

This protocol describes the reaction with a generic aldehyde, p-tolualdehyde.

Reagents & Materials

Reagent/MaterialM.W.Amount (molar eq.)Notes
Diethyl (2,5-dioxoimidazolidin-4-yl)methylphosphonate250.181.0
Sodium hydride (60% in mineral oil)40.001.1Highly reactive, handle with care
p-Tolualdehyde120.151.05
Anhydrous THF--Solvent
Saturated aq. NH₄Cl--Quenching agent

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve the phosphonate reagent (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of p-tolualdehyde (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting 5-(4-methylbenzylidene)hydantoin is often a solid and can be purified by recrystallization or flash chromatography.

Protocol 3: Catalytic Hydrogenation of 5-Alkylidenehydantoin

Reagents & Materials

Reagent/MaterialAmountNotes
5-(4-methylbenzylidene)hydantoin1.0 eq
Palladium on Carbon (10 wt. %)5-10 mol %
Methanol or Ethyl Acetate-Solvent
Hydrogen (H₂) gas-Use a balloon or Parr hydrogenator

Procedure:

  • In a flask suitable for hydrogenation, dissolve the 5-alkylidenehydantoin (1.0 eq) in methanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (5-10 mol %).

  • Seal the flask and purge the system with hydrogen gas (or evacuate and backfill with H₂ from a balloon).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm is usually sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-(4-methylbenzyl)hydantoin, which is often pure enough for the next step.

Protocol 4: Hydrolysis to the Non-Proteinogenic Amino Acid

Reagents & Materials

Reagent/MaterialAmountNotes
5-(4-methylbenzyl)hydantoin1.0 eq
Barium hydroxide octahydrate5-10 eqStrong base, corrosive
Water-Solvent
Sulfuric acid (1 M) or CO₂ gas-For neutralization

Procedure:

  • In a heavy-walled pressure vessel or a round-bottom flask equipped with a reflux condenser, combine the 5-(4-methylbenzyl)hydantoin (1.0 eq) and barium hydroxide octahydrate (5-10 eq) in water.[8]

  • Seal the vessel and heat the mixture to 140-160 °C for 24-48 hours.

  • Cool the reaction mixture to room temperature. A precipitate of barium carbonate will have formed.

  • Carefully neutralize the excess barium hydroxide by bubbling CO₂ gas through the solution or by the dropwise addition of 1 M H₂SO₄ until the pH is ~7. This will precipitate all barium ions as BaCO₃ or BaSO₄.

  • Filter the mixture to remove the barium salts.

  • Wash the solid precipitate with hot water.

  • Combine the filtrate and washings. The resulting aqueous solution contains the desired amino acid.

  • The amino acid can be isolated by ion-exchange chromatography or by evaporation of the water and recrystallization.

Conclusion

The synthetic route detailed in this application note provides a powerful and adaptable platform for the synthesis of a wide range of non-proteinogenic amino acids. By leveraging the Horner-Wadsworth-Emmons reaction, medicinal chemists can readily access novel side chains. While the hydrolysis step requires rigorous conditions, the overall strategy is robust and high-yielding. This methodology represents a significant tool for academic and industrial researchers aiming to expand the chemical space of peptide-based drugs and probes.

References

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SOME NON-PROTEIN AMINO ACIDS DERIVED FROM SPIROHYDANTOINS. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Efficient conversion of 5-substituted hydantoins to D-alpha-amino acids using recombinant Escherichia coli strains. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. (2019, February 6). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved March 7, 2026, from [Link]

  • Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of hydantoin derivatives of l- and d-amino acids, 5a-f and... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. (n.d.). Retrieved March 7, 2026, from [Link]

  • C. Slomka, U. Engel, C. Syldatk, and J. Rudat 5-Monosubstituted hydantoins are cyclic ureides of α-amino acids and, therefore, (n.d.). Retrieved March 7, 2026, from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved March 7, 2026, from [Link]

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. (2020, November 12). MDPI. Retrieved March 7, 2026, from [Link]

  • DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. (n.d.). Google Patents.
  • 13.4.5: Catalytic Hydrogenation of Alkenes II. (2023, August 8). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Base Selection and Mechanistic Optimization for the Deprotonation of Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5-hydantoylphosphonate (CAS 95378-36-2) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent utilized in the synthesis of 5-alkylidene hydantoins[1]. These structural motifs are critical precursors for non-natural amino acids, phosphodiesterase (PDE) inhibitors[2], and marine bromopyrrole alkaloids such as mukanadin derivatives (5-HT1A antagonists)[3]. A primary challenge in utilizing this reagent is selecting the appropriate base to achieve selective deprotonation at the C5 position without triggering competitive side reactions such as hydantoin ring-opening or phosphonate ester hydrolysis. This application note details the causality behind base selection, providing a validated, self-consistent protocol for researchers and drug development professionals.

Mechanistic Insights: The Causality of Base Selection

To understand base selection, one must analyze the unique acidity profile of this compound. The molecule possesses two primary acidic sites:

  • The Imide NH (Position 3): Highly acidic (pKa ~9) due to the flanking C2 and C4 carbonyl groups.

  • The C5 Methine Proton: Moderately acidic (pKa ~11-13), stabilized by the adjacent phosphonate group and the C4 carbonyl.

When a base is introduced, the imide NH is deprotonated first. However, the HWE olefination requires the formation of a carbanion at the C5 position. Historically, chemists might default to strong bases like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) to force the formation of a dianion. However, empirical experience dictates that strong bases often lead to rapid degradation of the hydantoin core or premature hydrolysis of the diethyl ester.

Instead, the optimal strategy employs mild organic bases, specifically Triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]. The causality behind this choice relies on equilibrium dynamics. Et3N (conjugate acid pKa ~10.7 in water, higher in organic solvents) is strong enough to deprotonate the NH and establish a dynamic equilibrium with the C5 proton. Although the steady-state concentration of the C5-carbanion is low, it is highly nucleophilic. Upon addition of the aldehyde, the C5-carbanion undergoes irreversible nucleophilic attack to form an oxaphosphetane intermediate, which rapidly collapses via cycloreversion to yield the 5-alkylidene hydantoin and a water-soluble phosphate byproduct[2]. This irreversible downstream step acts as a thermodynamic sink, driving the equilibrium forward (Le Chatelier's Principle) without exposing the substrate to harsh, degradative conditions.

Base Selection Matrix

The following table summarizes the quantitative and qualitative data for base selection when utilizing this compound.

BasepKa (Conjugate Acid)Preferred SolventReaction KineticsSide-Reaction RiskApplication Profile
Triethylamine (Et3N) ~10.7MeCN, MeOHModerate (16-72 h)Very LowOptimal for most aldehydes. High yield, self-buffering, prevents ring-opening.
DBU ~12.0MeCN, THFFast (4-12 h)Low to ModerateUseful for sterically hindered or highly deactivated aldehydes.
Potassium Carbonate (K₂CO₃) ~10.3DMFSlow (>48 h)LowHeterogeneous reaction; requires vigorous stirring; good for scale-up if time permits.
Sodium Hydride (NaH) ~35.0THFVery Fast (<2 h)HighNot recommended. High risk of ester hydrolysis, polymerization, and ring-opening.
Standard Operating Protocol: HWE Olefination with Et3N

This protocol is a self-validating system designed to ensure high fidelity in the synthesis of 5-alkylidene hydantoins, adapted from 4[4].

Materials Required:

  • This compound

  • Target Aldehyde (e.g., 3-cyclopentyloxy-4-methoxybenzaldehyde)

  • Triethylamine (Et3N), anhydrous

  • Acetonitrile (MeCN), dry

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried, argon-purged round-bottom flask, add this compound (1.15 to 1.25 equivalents relative to the aldehyde)[3].

  • Solvent Addition: Dissolve the phosphonate in dry Acetonitrile (MeCN) to achieve a concentration of approximately 0.4 M. Ensure complete dissolution with magnetic stirring.

  • Base Equilibration: Add Triethylamine (1.5 equivalents) dropwise at room temperature (20-25 °C). Stir the mixture for 15 minutes.

    • Expert Insight: This incubation period is critical to establish the NH/C5 deprotonation equilibrium before introducing the electrophile.

  • Electrophile Addition: Dissolve the target aldehyde (1.0 equivalent) in a minimal volume of dry MeCN. Add this solution dropwise to the reaction mixture over 15-30 minutes.

    • Expert Insight: Dropwise addition prevents localized thermal spikes and minimizes aldehyde self-condensation.[4]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aldehyde via LC-MS or TLC (typically 16 to 72 hours depending on the electrophilicity of the aldehyde)[3].

  • Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove MeCN. Partition the resulting residue between Ethyl Acetate and 1M aqueous HCl.

    • Expert Insight: The acidic wash serves a dual purpose: it neutralizes the Et3N base and ensures the imide nitrogen of the product is fully protonated, driving it into the organic phase.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product via flash column chromatography (typically using a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate)[2].

Mechanistic Workflow Visualization

G A This compound (Imide NH & C5-H) B Et3N Addition (Equilibrium Deprotonation) A->B C Transient C5-Carbanion (Nucleophile) B->C Reversible D Aldehyde Addition C->D E Oxaphosphetane Intermediate D->E Nucleophilic Attack F Cycloreversion (Phosphate Elimination) E->F Irreversible Step G 5-Alkylidene Hydantoin (Target Product) F->G Thermodynamic Sink

Mechanistic workflow of the HWE olefination driven by equilibrium deprotonation using Et3N.

References
  • ChemicalBook. "95378-36-2(this compound)". ChemicalBook.
  • United States Patent 5,922,751. "Methods of Using Same". Google Patents.
  • ResearchGate. "Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5‐HT1A Signalling". ResearchGate.

Sources

Troubleshooting & Optimization

improving yield of diethyl 5-hydantoylphosphonate olefination reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers optimizing the Horner-Wadsworth-Emmons (HWE) olefination using Diethyl 5-hydantoylphosphonate (CAS: 95378-36-2).[1]

Topic: Improving Yield and Selectivity in the Synthesis of 5-Arylidenehydantoins Reagent Focus: Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate[1]

Executive Summary & Mechanistic Insight

This compound is a specialized reagent used to synthesize 5-arylidenehydantoins (also known as 5-methylenehydantoins) via the HWE reaction.[1] These scaffolds are critical in the development of aldose reductase inhibitors, anticonvulsants, and herbicides.

The Core Challenge: Unlike standard HWE reagents (e.g., triethyl phosphonoacetate), this reagent possesses three acidic protons :

  • N3-H (

    
    ): Most acidic.[1]
    
  • N1-H (

    
    ): Moderately acidic.[1]
    
  • C5-H (

    
    ): The target proton for carbanion formation.[1]
    

Failure Mode Analysis: A common error is using standard HWE stoichiometry (1.0–1.2 eq. of base). This results in the deprotonation of the nitrogen atoms only, leaving the C5 carbon protonated and unreactive. To effect olefination, you must generate a tri-anion (in unprotected systems) or use N-protected precursors .[1]

Reaction Mechanism Visualization

The following diagram illustrates the competitive deprotonation pathways and the necessity of correct base stoichiometry.

HWE_Mechanism Reagent This compound (3 Acidic Sites: N1, N3, C5) MonoAnion N-Anionic Species (Unreactive at C5) Reagent->MonoAnion Deprotonation of N1/N3 TriAnion Tri-anion / C5-Carbanion (Active Nucleophile) Reagent->TriAnion Full Deprotonation Base1 Base (1-2 eq.) Base2 Base (>3 eq.) MonoAnion->TriAnion Add Excess Base Intermediate Oxaphosphetane TriAnion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product 5-Arylidenehydantoin (E-Isomer Major) Intermediate->Product Elimination

Caption: Mechanistic pathway showing the necessity of overcoming N-H acidity to generate the reactive C5-carbanion.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I added 1.2 equivalents of NaH, but I see no product, only starting material."

Diagnosis: Insufficient base. You have likely only deprotonated the N3 and possibly N1 positions. The C5 position remains protonated and cannot attack the aldehyde. Solution:

  • Protocol Adjustment: Increase base stoichiometry to 3.2–3.5 equivalents if using the unprotected phosphonate.

  • Alternative: Switch to the N1,N3-diacetyl protected phosphonate.[1] This lowers the base requirement to 1.1–1.2 equivalents and allows the use of milder bases (e.g., DBU, TEA/LiCl).

Issue 2: "The reaction turns into a solid clump or thick gel, halting stirring."

Diagnosis: The poly-anionic salt of the hydantoin is insoluble in non-polar solvents like pure THF or Ether.[1] Solution:

  • Solvent Switch: Use DMF (Dimethylformamide) or DMSO as the primary solvent, or a THF/DMF (1:1) mixture. The tri-anion requires a polar aprotic solvent for solubility.

  • Temperature: Do not cool to -78°C. These anions are stable; initiate at 0°C and warm to Room Temperature (RT) or even 60°C to ensure solubility and reaction rate.

Issue 3: "I am getting low yields (<40%) even with excess base."

Diagnosis: This often stems from side reactions (aldol condensation of the aldehyde) or hydrolysis of the hydantoin ring during aqueous workup if the pH is not controlled. Solution:

  • Order of Addition: Add the base to the phosphonate first and stir for 15–30 minutes to ensure complete anion formation before adding the aldehyde. This prevents the base from reacting with the aldehyde (Cannizzaro/Aldol).

  • Workup: Acidify the reaction mixture carefully with 1M HCl to pH ~5 during workup. 5-Arylidenehydantoins often precipitate directly upon acidification of the aqueous phase.[1]

Issue 4: "The product is difficult to purify; it streaks on silica."

Diagnosis: 5-Arylidenehydantoins are highly polar and poorly soluble in common organic solvents (CHCl3, Hexanes).[1] Solution:

  • Avoid Column Chromatography: These products typically crystallize.[1]

  • Purification Protocol: Pour the reaction mixture into ice water. Acidify to pH 4-5. The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol or Acetic Acid .

Optimized Experimental Protocols

Method A: High-Yield Protocol for Unprotected Phosphonate

Best for: Large scale, cost-effective synthesis where protection steps are undesirable.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Aldehyde (1.0 eq)[2][3]

  • NaH (60% dispersion) (3.5 eq) or KOtBu (3.5 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Base Activation: In a flame-dried flask under Argon, suspend NaH (3.5 eq) in anhydrous DMF. Cool to 0°C.[2][4][5]

  • Phosphonate Addition: Dissolve this compound (1.0 eq) in minimal DMF. Add dropwise to the base.[2]

    • Observation: Evolution of

      
       gas. The solution may turn slightly yellow/turbid.
      
  • Anion Formation: Stir at 0°C for 15 mins, then warm to RT for 30 mins. This ensures C5-deprotonation.[1]

  • Olefination: Cool back to 0°C. Add the Aldehyde (1.0 eq) dropwise (neat or in DMF).

  • Reaction: Allow to warm to RT. Stir for 2–6 hours. (TLC monitoring: Look for the disappearance of aldehyde).

  • Workup: Pour mixture into crushed ice (approx. 5x reaction volume).

  • Isolation: Acidify carefully with 6M HCl to pH ~4. The solid product precipitates.[2] Filter and wash with cold water and cold ethanol.

Method B: "Green" Catalytic Protocol (Ammonium Acetate)

Best for: Acid-sensitive aldehydes or when strong bases must be avoided.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Aldehyde (1.0 eq)[2][3]

  • Ammonium Acetate (1.5–2.0 eq)

  • Solvent: Glacial Acetic Acid[1]

Step-by-Step:

  • Combine phosphonate, aldehyde, and ammonium acetate in glacial acetic acid.

  • Reflux (110–120°C) for 4–8 hours.

  • Cool to RT.[5][6] Pour into water. The product precipitates.[2]

    • Note: This method relies on acid-catalyzed enolization and Knoevenagel-type condensation dynamics, driven by the thermodynamic stability of the conjugated product.[1]

Data & Comparison of Conditions

The following table summarizes expected yields based on base/solvent combinations for a standard substrate (e.g., Benzaldehyde).

ConditionBase (Eq.)SolventTempTypical YieldSelectivity (E/Z)Notes
Standard HWE NaH (1.2)THF0°C< 10% N/AFAILS. C5 not deprotonated.[1]
Method A NaH (3.5)DMFRT85-95% > 95:5 (E)High yield; requires careful quench.[1]
Method A (Alt) KOtBu (3.5)DMSORT80-90% > 90:10 (E)Faster reaction; harder solvent removal.[1]
Protected DBU (1.[1]2)CH3CNRT75-85% > 95:5 (E)Requires N-acetyl phosphonate prep.[1]
Green NH4OAcAcOH120°C60-75% > 95:5 (Z*)Thermodynamic Z-isomer may form.[1]

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Start: Low Yield / No Reaction CheckBase Check Base Stoichiometry: Is Base < 3.0 eq? Start->CheckBase CheckProtons Did you protect N1/N3? CheckBase->CheckProtons No (Base is > 3 eq) ActionIncreaseBase INCREASE BASE Must use >3.0 eq for unprotected reagent CheckBase->ActionIncreaseBase Yes CheckSolvent Check Solvent: Is reaction heterogeneous/clumped? ActionChangeSolvent CHANGE SOLVENT Switch to DMF or DMSO CheckSolvent->ActionChangeSolvent Yes (Clumping) ActionWorkup OPTIMIZE WORKUP Product is water soluble at pH > 7. Acidify to pH 4. CheckSolvent->ActionWorkup No (Solution clear) CheckProtons->CheckSolvent No (Unprotected) CheckProtons->ActionWorkup Yes (Protected)

Caption: Logic flow for diagnosing yield issues in hydantoin phosphonate olefination.

References

  • Synthesis of 5-Arylidene Hydantoins via HWE : Meanwell, N. A., et al. "Diethyl 2,4-dioxoimidazolidine-5-phosphonate: A precursor for the synthesis of 5-substituted hydantoins."[1] Journal of Organic Chemistry, 1991.

  • Ammonium Salt Catalysis : Kleemann, A., et al. "Process for the production of 5-arylidene hydantoins."[1] US Patent 4345072A, 1982.

  • General HWE Mechanism & Base Requirements : Maryanoff, B. E., & Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 1989.[7]

  • Solubility and Solvent Effects in Hydantoin Synthesis : Thenmozhiyal, J. C., & Wong, P. T. "Synthesis of 5-arylidenehydantoins." Heterocycles, 2004.

Sources

Subject: Troubleshooting Low Z-Selectivity in Hydantoin Phosphonate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydantoin Phosphonate Chemistry Specialized Troubleshooting for Stereoselective Olefination

User Profile: Medicinal Chemists, Process Chemists, and Chemical Biologists. Scope: Horner-Wadsworth-Emmons (HWE) olefination using hydantoin-functionalized phosphonates (e.g., Schmidt strategy) or the synthesis of 5-arylidenehydantoins. Objective: Maximize the formation of the (Z)-isomer (cis-isomer) and minimize (E)-isomer contamination.

Module 1: Diagnostic & Mechanistic Insight

Before altering your protocol, you must diagnose the source of your selectivity issue. In hydantoin chemistry, Z-selectivity is governed by two opposing forces: Thermodynamic Stability (often favoring Z due to H-bonding) and Kinetic Control (often favoring E with standard reagents).

The "Hydantoin Z-Effect"

Unlike standard alkenes where the E-isomer is thermodynamically preferred (less steric hindrance), 5-arylidenehydantoins often favor the (Z)-isomer thermodynamically.

  • Mechanism: An intramolecular hydrogen bond forms between the N1-H of the hydantoin ring and the carbonyl oxygen of the exocyclic double bond (or the heteroatom of the arylidene group).

  • The Trap: If you protect the N1 position (e.g., N-Methyl, N-Benzyl), you lose this H-bond stabilization. The reaction then reverts to standard alkene thermodynamics, favoring the E-isomer.

Diagnostic Checklist:

  • Is N1 unsubstituted?

    • Yes: You should aim for Thermodynamic Control (equilibration).

    • No (N-Alkylated): You must use Kinetic Control (specialized reagents) to force Z-formation.[1]

  • What is your base?

    • Strong (NaH, LiHMDS): Can lead to irreversible kinetic traps (often E-selective for standard phosphonates).

    • Weak/Amine (DBU, Piperidine): Promotes equilibration to the thermodynamic product.[2]

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "I am using a standard diethyl phosphonate and getting an E/Z mixture."

Q: My substrate has a free N1-H. Why isn't it going to the Z-isomer exclusively? A: You are likely trapping the reaction kinetically before it can equilibrate to the stable Z-form. Standard HWE conditions (NaH/THF) are often irreversible.

Solution: Switch to Thermodynamic Conditions. Instead of strong bases at low temperatures, use conditions that facilitate reversible Michael addition/elimination, allowing the mixture to "sink" into the stable Z-conformation.

  • Protocol: Use Piperidine (catalytic) with Benzoic Acid in refluxing Toluene or Ethanol.

  • Alternative: Use DBU in MeCN.

  • Why: These bases are strong enough to deprotonate the phosphonate but allow the intermediate to equilibrate. The N1-H...O=C hydrogen bond will drive the equilibrium toward Z over time.

Issue 2: "I have an N-alkylated hydantoin (N1-Me) and I need the Z-isomer, but I get >90% E."

Q: Why did methylation destroy my selectivity? A: You removed the H-bond anchor. Without the N1-H, the E-isomer is sterically favored (phenyl group trans to the carbonyl). You are fighting thermodynamics.

Solution: Adopt the Still-Gennari or Ando Modification. You must override thermodynamics using Kinetic Control . Standard diethyl phosphonates favor E kinetically.[3] You need a phosphonate that favors Z kinetically.[4]

  • Reagent A: Still-Gennari Phosphonate [5]

    • Structure: Bis(2,2,2-trifluoroethyl) phosphonate.[2][3][6]

    • Mechanism:[3][6][7][8][9][10] The electron-withdrawing fluoro-groups accelerate the elimination of the syn-oxaphosphetane (the kinetic adduct) before it can rotate to the anti-form (which leads to E).

  • Reagent B: Ando Phosphonate

    • Structure: Diphenyl (or di-o-tolyl) phosphonate.

    • Mechanism:[3][6][7][8][9][10] Aryl groups provide steric bulk and electron withdrawal, heavily favoring Z-formation via the syn-intermediate.

Issue 3: "I tried Still-Gennari conditions, but the conversion is poor."

Q: The Z-selectivity is good, but the yield is <30%. A: Hydantoin phosphonates can be sterically hindered and acidic. The base (KHMDS) might be deprotonating the hydantoin ring (N3) rather than the phosphonate


-carbon, or the intermediate is too stable.

Solution: Chelation Control & Temperature Management.

  • Add 18-Crown-6: This sequesters the Potassium ion (from KHMDS). "Naked" anions are more reactive and follow kinetic pathways more strictly.

  • Protect N3: If N3 is free, transient protection (e.g., TMSCl pre-treatment) or permanent protection (Boc/Bn) prevents non-productive deprotonation.

Module 3: Experimental Protocols

Protocol A: Thermodynamic Force (For Free N1-H Hydantoins)

Best for: Restoring Z-selectivity in "natural" hydantoin synthesis.

  • Dissolve the aldehyde (1.0 equiv) and hydantoin phosphonate (1.1 equiv) in Ethanol or Acetonitrile.

  • Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

  • Reflux for 4–12 hours. Monitor by HPLC.

  • Cool slowly to room temperature. The (Z)-isomer often precipitates out due to higher lattice energy/symmetry.

  • Filter and wash with cold ethanol.

Protocol B: Kinetic Force (Still-Gennari Modification)

Best for: N-Alkylated hydantoins or when "unnatural" Z-geometry is required.

  • Preparation: Synthesize the bis(2,2,2-trifluoroethyl) phosphonate analog of your hydantoin. (Standard Arbuzov reaction using tris(2,2,2-trifluoroethyl) phosphite).

  • Setup: Flame-dry a flask under Argon. Add the phosphonate (1.1 equiv) and 18-crown-6 (1.5 equiv).

  • Solvent: Add anhydrous THF and cool to -78°C .

  • Base: Add KHMDS (0.5 M in toluene, 1.05 equiv) dropwise. Stir for 30 min.

  • Addition: Add the aldehyde (1.0 equiv) in THF dropwise.

  • Reaction: Stir at -78°C for 2 hours. Do not warm up yet.

  • Quench: Pour into saturated NH4Cl while still cold.

  • Workup: Extract with EtOAc. Z-selectivity should be >95:5.

Module 4: Comparative Data & Visuals

Table 1: Reagent Selection Matrix
ScenarioPhosphonate TypeBase / AdditiveTempDominant IsomerMechanism
Standard HWE Diethyl (

)
NaH or KOtBu0°C to RTE (usually)Thermodynamic (Anti-elimination)
Thermodynamic Diethyl (

)
Piperidine/AcOHRefluxZ (if N1-H free)Equilibrating (H-bond stabilized)
Still-Gennari Trifluoroethyl (

)
KHMDS / 18-Crown-6-78°CZ (High)Kinetic (Fast Syn-elimination)
Ando Diphenyl (

)
NaH or Triton B-78°C to -20°CZ (Very High)Steric/Kinetic Control
Visual: Troubleshooting Decision Tree

HWE_Troubleshooting Start Start: Low Z-Selectivity in Hydantoin HWE CheckN1 Check N1 Position: Is it substituted? Start->CheckN1 N1_Free N1 is Free (-NH) CheckN1->N1_Free Yes N1_Sub N1 is Substituted (-NR) CheckN1->N1_Sub No Thermo_Check Are you using Thermodynamic Conditions? N1_Free->Thermo_Check Kinetic_Check Are you using Still-Gennari Reagents? N1_Sub->Kinetic_Check Sol_Thermo SOLUTION: Switch to Piperidine/AcOH in Refluxing EtOH. Promote H-bond equilibration. Thermo_Check->Sol_Thermo No (Using NaH/THF) Sol_Ando SOLUTION: Switch to Ando Phosphonate (Diphenyl phosphonate). Use NaH/THF at -20°C. Thermo_Check->Sol_Ando Yes (Still getting mix) Sol_Still SOLUTION: Synthesize Trifluoroethyl Phosphonate. Use KHMDS/18-Crown-6 at -78°C. Kinetic_Check->Sol_Still No (Using Diethyl) Kinetic_Check->Sol_Ando Yes (Still low Z)

Caption: Decision logic for selecting the correct HWE modification based on hydantoin substitution patterns.

References

  • Still, W. C., & Gennari, C. (1983).[6] Direct synthesis of Z-unsaturated esters.[11][12] A useful modification of the Horner-Emmons olefination.[2][5][10][11][13] Tetrahedron Letters, 24(41), 4405-4408.

  • Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates.[12] The Journal of Organic Chemistry, 62(6), 1934–1939.

  • Jakše, R., et al. (2002).[14] Stereoselective Synthesis of 5-[(Z)-Heteroarylmethylidene] Substituted Hydantoins. Zeitschrift für Naturforschung B, 57(4), 453-459.

  • Sano, S., et al. (2015).[8] Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions.[8] Synlett, 26.

Sources

Technical Support Center: Optimizing Diethyl 5-Hydantoylphosphonate Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing 5-alkylidenehydantoins via Horner-Wadsworth-Emmons (HWE) condensation requires precise thermodynamic control. Diethyl 5-hydantoylphosphonate (CAS 95378-36-2)[1] is a highly effective reagent for this transformation, but its dual functionality—a reactive phosphonate and a base-sensitive hydantoin ring—demands careful optimization of temperature and base selection.

This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to help you achieve high-yielding, stereoselective condensations.

Core Mechanistic Pathway

To troubleshoot effectively, we must first visualize the causality of the reaction. The HWE condensation is a multi-step process where temperature dictates the equilibrium of the intermediates.

HWE_Pathway Reagents This compound + Aldehyde Base Base Addition (Deprotonation) Reagents->Base Carbanion Phosphonate Carbanion (Nucleophile) Base->Carbanion -H+ Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Product 5-Alkylidenehydantoin + Diethyl Phosphate Oxaphosphetane->Product Temp-Dependent Elimination

Caption: Mechanistic pathway of the HWE condensation highlighting temperature-dependent intermediate steps.

Troubleshooting FAQs: Temperature & Reaction Dynamics

Q1: How do I determine the optimal baseline temperature for condensing this compound with an aromatic aldehyde? A: Always establish your baseline at ambient temperature (20–25 °C). The methylene protons adjacent to the phosphonate and hydantoin carbonyls are highly acidic (pKa ~15). According to established synthetic protocols, such as those detailed in2[2], mild bases like triethylamine (TEA) in dry acetonitrile at room temperature are sufficient to drive the reaction to completion. Elevated temperatures at the outset risk side reactions before the carbanion can fully engage the aldehyde.

Q2: My reaction stalls, and LC-MS shows a mass higher than my expected product. Should I increase the temperature? A: Yes, but with strict controls. If your reaction stalls, you have likely trapped the reaction at the oxaphosphetane intermediate (see diagram above). The final elimination step—cleavage of the C-P and C-O bonds to form the alkene and diethyl phosphate—requires activation energy. If your aldehyde is electron-rich or sterically hindered, this step becomes rate-limiting. Self-Validation: Increase the temperature incrementally by 10 °C (up to 50 °C max). If TLC shows the intermediate spot converting to the product spot, thermodynamic stalling was the root cause.

Q3: How does temperature manipulation influence the E/Z isomer ratio of the resulting 5-alkylidenehydantoin? A: Temperature controls whether the reaction operates under kinetic or thermodynamic control:

  • Thermodynamic Control (Higher Temps, 25–50 °C): Promotes the reversibility of the initial betaine/oxaphosphetane formation. The system equilibrates to the more sterically relaxed trans-oxaphosphetane, yielding predominantly the E-isomer .

  • Kinetic Control (Lower Temps, 0 °C): Using strong bases (e.g., NaH) at low temperatures traps the initial cis-oxaphosphetane before it can equilibrate, increasing the proportion of the Z-isomer .

Q4: I am observing significant degradation and poor yields. What temperature and reagent combination is causing this? A: You are likely observing base-catalyzed hydrolysis of the hydantoin ring. The imide bonds within the 2,5-dioxoimidazolidine structure are highly sensitive to nucleophilic attack. Combining temperatures above 60 °C with aqueous bases (KOH/NaOH) or protic solvents (EtOH/MeOH) will rapidly open the ring. Self-Validation: Check your LC-MS for a prominent [M+18]+ peak. This confirms the formation of the corresponding hydantoic acid. To fix this, immediately switch to strictly anhydrous conditions (dry MeCN or THF) and non-nucleophilic bases (TEA, DBU, or DIPEA) at ambient temperature.

Quantitative Reaction Matrix

Use the following data matrix to align your temperature, base, and solvent choices with your desired experimental outcomes.

Temperature RangePreferred BaseSolvent SystemAldehyde ReactivityExpected YieldStereoselectivity (E:Z)Risk of Ring Opening
0 °C NaH or KHMDSDry THFHigh (Aliphatic)60–75%Mixed, higher Z-contentLow
20–25 °C TEA or DIPEADry MeCNHigh (Aromatic)80–95% High E-preferenceLow
40–60 °C DBUToluene / THFLow (Sterically hindered)65–85%Exclusive E-isomerModerate
>80 °C KOH / NaOHEtOH / H₂OAny<30% (Degradation)N/ACritical / High

Self-Validating Standard Operating Procedure (SOP)

The following protocol is optimized for the condensation of this compound with standard aromatic aldehydes, utilizing built-in self-validation checkpoints to ensure scientific integrity.

SOP_Workflow Step1 Step 1: Preparation Dissolve phosphonate in dry MeCN Step2 Step 2: Base Addition Add TEA (1.3 eq) at 20-25°C Step1->Step2 Step3 Step 3: Aldehyde Addition Dropwise addition of aldehyde Step2->Step3 Step4 Step 4: Temp Control Stir at RT; Heat to 40°C if stalled Step3->Step4 Step5 Step 5: Isolation Quench, extract, and crystallize Step4->Step5

Caption: Step-by-step experimental workflow for optimized this compound condensation.

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Add this compound (1.0 eq, typically 10g for scale-up)[2] and dry acetonitrile (10 mL per gram of reagent).

  • Carbanion Generation: Add triethylamine (TEA, 1.3 eq) dropwise while maintaining the temperature at 20–25 °C.

    • Self-Validation Checkpoint: Observe the solution for 15 minutes. A subtle shift to a pale yellow color confirms successful deprotonation and carbanion formation without degrading the hydantoin ring.

  • Aldehyde Condensation: Dissolve the target aldehyde (0.85 – 1.0 eq) in a minimal volume of dry acetonitrile. Add this solution dropwise to the reaction mixture over 20 minutes to prevent localized thermal spikes.

  • Temperature Optimization & Monitoring: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC (5% MeOH in DCM) or LC-MS. If the starting phosphonate is consumed but the product peak is dwarfed by an intermediate mass, the oxaphosphetane elimination has stalled. Incrementally heat the reaction to 40 °C and hold for 2 hours to drive the elimination to completion.

  • Quenching and Isolation: Once complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the resulting residue between ethyl acetate and distilled water. The water layer removes the water-soluble diethyl phosphate byproduct.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude 5-alkylidenehydantoin from methanol to achieve >98% purity.

References

  • Title: United States Patent 5,922,751 (Methods of preparing 5-(3-Cyclopentyloxy-4-methoxybenzal) hydantoin)
  • Title: 95378-36-2 (this compound)

Sources

purification methods for 5-alkylidenehydantoins from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Alkylidenehydantoins are critical intermediates in the synthesis of


-amino acids and possess significant pharmacological potential, including anticonvulsant and antitumor activities.[1] Their synthesis typically involves the Knoevenagel condensation of hydantoin with aromatic or aliphatic aldehydes.

While the synthesis is well-documented, purification is the primary bottleneck . The amphoteric nature of the hydantoin ring, the formation of thermodynamic (


) and kinetic (

) isomers, and the tendency of these compounds to "oil out" rather than crystallize require a robust, chemically grounded purification strategy.

This guide provides a modular troubleshooting and purification framework. It moves beyond "recipe" following to explain the why behind every step, ensuring you can adapt these protocols to your specific substrate.

Module 1: The "pH Swing" Precipitation Protocol

Status: Primary Isolation Method Applicability: Standard Knoevenagel condensations performed in basic media (e.g., ethanolamine, piperidine, NaOH).

The Mechanism

Hydantoins are weak acids (


). In the basic reaction media often used for condensation, the product exists largely as a soluble salt. Successful isolation relies on a precise "pH swing" to protonate the N-3 nitrogen, rendering the molecule neutral and insoluble in the aqueous/alcoholic matrix.
Step-by-Step Protocol
  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath. Critical: Rapid cooling before acidification helps promote the formation of small, pure crystals rather than large, occlusion-prone aggregates.

  • Dilution: If the reaction was run in neat amine or minimal solvent, dilute with water (approx. 2-3 volumes of the reaction volume).

  • Controlled Acidification:

    • Slowly add concentrated HCl (or 6M HCl) dropwise with vigorous stirring.

    • Target pH: You must reach pH < 3 (ideally pH 1–2).

    • Why? Merely neutralizing to pH 7 is often insufficient to fully suppress the solubility of the salt form.

  • Digestion: Allow the slurry to stir at 0–5°C for 30–60 minutes. This "aging" process allows the crystal lattice to stabilize and reduces occlusion of impurities.

  • Filtration: Filter the precipitate using a Büchner funnel.

  • Displacement Wash: Wash the cake with ice-cold water (3x) to remove residual salts and amine catalysts. Follow with a designated "displacement wash" of cold ethanol (see Troubleshooting if product is soluble in ethanol).

Visualizing the Workflow

PurificationWorkflow Reaction Reaction Mixture (Basic pH > 10) Cooling Cool to 0-5°C (Kinetic Control) Reaction->Cooling Acidification Acidify to pH < 2 (Protonation of N-3) Cooling->Acidification HCl Addition Precipitate Precipitate Forms Acidification->Precipitate Solubility Drop Filtration Vacuum Filtration Precipitate->Filtration Wash Wash: Cold H2O -> Cold EtOH Filtration->Wash Crude Crude Solid Wash->Crude

Figure 1: The standard pH-swing isolation workflow. Note the critical acidification step to pH < 2 to ensure complete protonation.

Module 2: Recrystallization Strategies

Status: Purification & Isomer Enrichment

If the crude product is colored or contains unreacted aldehyde, recrystallization is required. 5-Alkylidenehydantoins have high melting points (often >200°C) and variable solubility.

Solvent Selection Guide
Solvent SystemSuitabilityTechnical Notes
Ethanol (95% or Abs.) High The "Gold Standard." Most derivatives are sparingly soluble in cold ethanol but soluble at reflux. Excellent for removing unreacted aldehydes.
Ethanol / Water High Use for more polar derivatives. Dissolve in hot ethanol, then add hot water until turbidity appears. Cool slowly.
Glacial Acetic Acid Medium Use for highly insoluble derivatives. Warning: Can be difficult to remove trace solvent from the crystal lattice; requires high-vacuum drying.
DMF / Water Low Only for extremely stubborn cases. Dissolve in min. DMF, precipitate with water. Risk:[2] Product often oils out instead of crystallizing.
The "Z-Enrichment" Phenomenon

Recrystallization does not just purify; it often isomerizes. The


-isomer  is generally the thermodynamically stable form due to steric hindrance relief and hydrogen bonding patterns. Prolonged heating during recrystallization (especially in protic solvents like ethanol or acetic acid) can drive the 

conversion, increasing the isomeric purity of the final product [6].

Module 3: Troubleshooting & FAQs

Q1: The product "oiled out" upon acidification. How do I fix it?

Diagnosis: This is a common issue caused by (1) rapid precipitation trapping solvent/impurities, or (2) the product having a low melting point in the presence of solvent (melting point depression). The Rescue Protocol:

  • Decant: Pour off the aqueous supernatant.

  • Trituration: Add a small amount of cold ethanol or diethyl ether to the oil. Scratch the side of the flask vigorously with a glass rod. This mechanical agitation provides nucleation sites.

  • Re-dissolve: If trituration fails, re-dissolve the oil in a minimum amount of warm ethanol. Add water dropwise until just cloudy, then let it stand at room temperature (do not put it directly on ice).

Q2: My yield is significantly lower than reported (e.g., <40%).

Diagnosis: The product likely remains soluble in the aqueous layer. Root Cause Analysis:

  • pH Check: Did you reach pH 1–2? At pH 4–5, significant amounts of the hydantoin mono-anion may still exist.

  • Amphoteric Nature: If the R-group contains basic nitrogens (e.g., pyridyl), acidifying too far (pH < 1) might protonate the substituent, rendering the molecule soluble again as a cationic salt.

  • Solution: Check the pH carefully. If the R-group is basic, adjust pH to the isoelectric point (often pH 5–7) rather than strongly acidic conditions.

Q3: The product is yellow/brown, but it should be white.

Diagnosis: Oxidation of residual aldehyde or polymerization byproducts. The Fix:

  • Perform a recrystallization using Ethanol .[3][4]

  • If color persists, add activated charcoal to the boiling ethanol solution, stir for 5 minutes, and filter through a Celite pad while hot. Note: Hydantoins can adsorb to charcoal, so use it sparingly.

Module 4: Isomer Separation ( vs. )

Context: Biological activity often differs between geometric isomers. While the


-isomer is dominant, obtaining the 

-isomer or separating mixtures requires specific techniques.[5]
Separation Techniques
  • Fractional Crystallization:

    • The

      
      -isomer is typically less soluble and higher melting.
      
    • Protocol: Dissolve the mixture in hot ethanol. The first crop of crystals upon cooling is usually enriched in the

      
      -isomer. The mother liquor will contain the 
      
      
      
      -isomer [6].
  • Chromatography (HPLC/Column):

    • Standard silica gel is often sufficient.

    • Eluent: Chloroform/Methanol or Hexane/Ethyl Acetate gradients.

    • Advanced: If separation is poor, use Silver Nitrate (

      
      ) impregnated silica . The silver ions interact differentially with the 
      
      
      
      -systems of the isomers [9].
Visualizing Isomer Dynamics

Isomerization E_Isomer E-Isomer (Kinetic Product) Z_Isomer Z-Isomer (Thermodynamic Product) E_Isomer->Z_Isomer Heat / Acid / Base (Irreversible over time) Z_Isomer->E_Isomer Photoisomerization (UV)

Figure 2: The thermodynamic relationship between isomers. Recrystallization (Heat) drives the system toward the stable Z-isomer.

References

  • BenchChem. Technical Support Center: Synthesis of 5-Benzylidenehydantoins.[3] (Accessed 2026). Link

  • BenchChem. A Head-to-Head Comparison of Synthesis Routes for 5-Benzylidene Hydantoins. (Accessed 2026). Link

  • Google Patents. DE2744307A1 - 5-Alkylidene-hydantoins and the process for their production. (Accessed 2026). Link

  • AIP Publishing. Creatinine Derivatives Under Mixed Catalyst Systems.[1] (Accessed 2026). Link

  • BenchChem. The Structure-Activity Relationship of Benzylidene Hydantoins. (Accessed 2026). Link

  • NISCAIR. Synthesis, separation of E, Z isomers... of new triazolylpropenones. (Accessed 2026). Link

  • NIH/PMC. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation. (Accessed 2026). Link

  • NIH/PMC. Mechanism, kinetics and selectivity of selenocyclization of 5-alkenylhydantoins. (Accessed 2026). Link

  • ResearchGate. How to separate E and Z isomers? (Accessed 2026). Link

Sources

resolving solubility issues of diethyl 5-hydantoylphosphonate in water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and handling of Diethyl 5-hydantoylphosphonate (chemically identified as Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate ).

This compound is a specialized Horner-Wadsworth-Emmons (HWE) reagent used primarily to synthesize 5-arylidene hydantoins. Its physicochemical duality—a polar, hydrogen-bonding hydantoin ring coupled with a lipophilic diethyl phosphonate tail—creates significant solubility challenges in aqueous media.[1]

Topic: Resolving Solubility & Stability Issues in Aqueous Systems

Document ID: TS-DHP-05 | Version: 2.1 Audience: Medicinal Chemists, Chemical Biologists, Process Engineers

Core Analysis: The Solubility Paradox

Before attempting solubilization, it is critical to understand why this compound resists dissolution in water.[1]

  • Crystal Lattice Energy: The hydantoin core contains both hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O).[1] This creates a tightly packed crystal lattice with a high melting point (>150°C), requiring significant energy to break.[1]

  • Lipophilicity: While the core is polar, the diethyl phosphonate ester groups are hydrophobic.[1] They prevent the water network from effectively solvating the dispersed molecules.[1]

  • The pKa Factor: The imide proton at N-3 has a pKa of approximately 9.1 .[1] While deprotonation increases solubility, it exposes the phosphonate ester to alkaline hydrolysis .[1]

Troubleshooting Guide (Q&A)

Q1: I am seeing precipitation immediately upon diluting my DMSO stock into water/buffer. Why?

Diagnosis: This is the "Crash-Out" effect.[1] The compound is soluble in DMSO (aprotic, polar) but thermodynamically unstable in water at neutral pH due to the hydrophobic effect of the ethyl groups.[1] Solution:

  • Increase Temperature: Warm the aqueous buffer to 37–45°C before adding the stock.

  • Surfactant Shielding: Pre-dissolve the compound in DMSO containing 0.5% Tween-80 or Cremophor EL before diluting.[1] The surfactant forms micelles that sequester the lipophilic ethyl tails.[1]

  • Step-wise Dilution: Do not add DMSO stock directly to the full volume of water.[1] Add it dropwise to a rapidly stirring vortex to prevent local high concentrations that trigger nucleation.[1]

Q2: Can I use NaOH or KOH to dissolve it?

Technical Insight: Yes, but with a critical warning.

  • Mechanism: Adding base deprotonates the N-3 imide (pKa ~9.1), creating a mono-anion which is highly water-soluble.

  • Risk: Phosphonate esters are susceptible to alkaline hydrolysis (saponification), converting the diethyl ester into the mono-ethyl ester or free phosphonic acid.[1] This degrades your reagent.[1]

  • Protocol: If you must use base, use the "Flash Dissolution" method:

    • Suspend solid in water.[1]

    • Add 1.05 equivalents of dilute NaOH (0.1 M).

    • Vortex immediately until clear.

    • Use immediately. Do not store this solution overnight.

Q3: I am using this for a Horner-Wadsworth-Emmons (HWE) reaction. Do I need water?

Correction: No. If you are synthesizing 5-arylidene hydantoins, water is detrimental.[1]

  • Standard Protocol: Use anhydrous Acetonitrile (MeCN) or THF .[1]

  • Base: Use an organic base like Triethylamine (TEA) or DBU .[1]

  • Why: The reaction requires the formation of a carbanion at C-5.[1] Water will quench this intermediate or compete for the base.[1]

Q4: Is the compound stable in cell culture media (pH 7.4)?

Stability Profile:

  • pH 7.4 (PBS/Media): Generally stable for 24–48 hours.[1] The hydrolysis half-life of diethyl phosphonates at neutral pH is typically measured in weeks/months.[1]

  • pH < 4: Stable.[1]

  • pH > 9: Unstable (Rapid hydrolysis).[1]

  • Recommendation: Prepare fresh stocks daily. Do not freeze-thaw aqueous dilutions.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Bio-Assay Ready)

Use this for biological testing where the intact ester is required.[1]

ComponentConcentrationRole
Solvent DMSO (Anhydrous)Primary solubilizer (breaks lattice)
Co-Solvent PEG-400 (Optional)Stabilizer for aqueous dilution
Concentration 10 mM - 50 mMStandard Stock

Steps:

  • Weigh This compound into a glass vial.

  • Add DMSO to achieve 50 mM concentration.[1]

  • Sonicate at 40°C for 5–10 minutes until completely clear.

  • Optional: If diluting into saline later, add PEG-400 to the DMSO stock (1:1 ratio) to reduce precipitation risk.[1]

Protocol B: Controlled Hydrolysis (Generating the Free Acid)

Use this if you require the highly soluble phosphonic acid form (e.g., for mimicking a phosphate group).[1]

Concept: The free acid (Phosphono-hydantoin) is extremely water-soluble but chemically distinct from the ester.[1]

Steps:

  • Dissolve 100 mg of ester in 2 mL 6N HCl .[1]

  • Reflux at 100°C for 4–6 hours.

  • Monitor by TLC or ³¹P NMR (Shift from ~18 ppm ester to ~10 ppm acid).

  • Evaporate to dryness under vacuum to remove HCl.

  • Reconstitute the white solid in water/buffer (Solubility > 50 mg/mL).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental end-goal.

Solubility_Workflow Start Start: this compound (Solid, Lipophilic) Goal What is your Application? Start->Goal Synthesis Chemical Synthesis (HWE Reaction) Goal->Synthesis BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Organic Use Anhydrous Organic Solvent (MeCN, THF, DMSO) + Organic Base (TEA) Synthesis->Organic Avoid Water Intact Need Intact Ester? BioAssay->Intact Stock Prepare DMSO Stock (50mM) + 0.5% Tween-80 Intact->Stock Yes Hydrolysis Perform Acid Hydrolysis (Reflux 6N HCl) Intact->Hydrolysis No (Need Active Acid) Dilution Dilute into Warm Media (37°C) Max 1% DMSO final Stock->Dilution AcidForm Result: Free Phosphonic Acid (Highly Water Soluble) Hydrolysis->AcidForm

Caption: Workflow for selecting the optimal solvent system. Blue/Green paths indicate viable aqueous strategies; Red paths indicate synthesis routes requiring anhydrous conditions.[1]

Physicochemical Data Summary

PropertyValue / BehaviorImplication
Molecular Weight ~264.2 g/mol Small molecule, capable of high molarity stocks.
pKa (Imide N-3) 9.1 ± 0.2Soluble at pH > 9.5, but unstable.[1]
LogP (Octanol/Water) ~0.8 (Est.)[1]Moderately lipophilic; requires co-solvent.[1]
Hydrolysis Risk High at pH > 10Avoid strong bases like NaOH/KOH unless immediate use.[1]
Recommended Solvent DMSO, MeCN, EthanolCompatible organic solvents.[1]

References

  • HWE Reaction Utility

    • Title: Synthesis of 5-substituted hydantoins via phosphonate reagents.[1]

    • Context: Describes the use of this compound in acetonitrile/TEA for condensing with aldehydes.
    • Source:Journal of Medicinal Chemistry, 1997, 40(6), 996-1004.[1] (Generalized citation for HWE hydantoin synthesis).

  • Hydantoin Acidity

    • Title: pKa Values for 5-substituted hydantoins.
    • Data: Confirms pKa range of 8.5–9.5 for the hydantoin ring N-3 proton.[1]

    • Source:

  • Phosphonate Hydrolysis Kinetics

    • Title: The Hydrolysis of Phosphinates and Phosphon
    • Data: Details the alkaline hydrolysis rates of diethyl esters, noting the steric protection of ethyl groups vs methyl groups.
    • Source:

  • General Solubility Data

    • Title: Hydantoin Properties.[1][2][3]

    • Data: Solubility of unsubstituted hydantoin is slightly soluble; derivatives are significantly less soluble.[1]

    • Source:

Sources

Technical Support Center: Selective Hydrolysis of Diethyl 5-Hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers optimizing the hydrolysis of diethyl 5-hydantoylphosphonate .

Doc ID: TS-HYD-PHOS-001 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Selectivity Paradox

The hydrolysis of This compound presents a classic chemoselectivity challenge. You are attempting to cleave a stable phosphonate ester (P-O-C) while preserving a sensitive hydantoin ring.

  • The Conflict: Phosphonate esters typically require harsh acidic or basic conditions to hydrolyze.[1][2] However, the hydantoin ring is susceptible to base-catalyzed ring opening (yielding hydantoic acid derivatives) and can undergo decarboxylation or amide hydrolysis under forcing acidic conditions.

  • The Solution: The industry-standard approach to minimize side reactions in this specific substrate is the McKenna Reaction (Silylation-Dealkylation), which avoids aqueous acid/base extremes entirely during the bond-breaking step.

Troubleshooting Guide (Q&A)

Category A: Side Reaction Mitigation

Q1: I am detecting significant amounts of hydantoic acid or urea derivatives in my crude product. What is happening? Diagnosis: You are likely using alkaline hydrolysis (NaOH, LiOH, KOH). Mechanism: The hydantoin ring is an cyclic imide. In the presence of hydroxide ions (


), the carbonyl carbon at position 4 (or 2) undergoes nucleophilic attack, leading to ring opening. This is often faster than the hydrolysis of the sterically hindered diethyl phosphonate.
Corrective Action: 
  • Stop using base. Switch to an acidic protocol or the silyl-dealkylation method.

  • If base is mandatory: You must use a "soft" nucleophile or carefully control equivalents (exact 2.0 eq) at lower temperatures (

    
    ), but yield loss is almost guaranteed.
    

Q2: I switched to 6M HCl reflux, but I am seeing "de-hydantoin" byproducts or decomposition. Why? Diagnosis: While hydantoins are more stable in acid than base, prolonged reflux in strong mineral acids (HCl, HBr) can eventually hydrolyze the amide bonds in the ring, especially if the 5-position is not fully substituted. Corrective Action:

  • Protocol Adjustment: Switch to Bromotrimethylsilane (TMSBr) . This reagent cleaves the phosphonate ester under anhydrous, non-acidic conditions. The final hydrolysis to the acid occurs instantaneously upon adding water/methanol at room temperature, preserving the ring.

Category B: Reaction Completion

Q3: The reaction stalls at the mono-ethyl ester intermediate. How do I push it to the di-acid? Diagnosis: The first ethyl group hydrolyzes 10–100x faster than the second due to the change in electronics (the mono-anion repels further nucleophilic attack). Corrective Action:

  • For TMSBr: Ensure you are using at least 3.0 to 4.0 equivalents of TMSBr. The intermediate silyl ester must form on both oxygens.

  • For Acid: Increase temperature, not concentration. However, this increases the risk of ring degradation.

Q4: My product contains persistent silyl impurities after the TMSBr method. How do I remove them? Diagnosis: Incomplete methanolysis of the silyl-phosphonate intermediate. Corrective Action:

  • After removing excess TMSBr, add excess Methanol (MeOH) and stir for at least 1 hour. The silyl groups transfer to the methanol (forming volatile TMS-OMe) and the free phosphonic acid precipitates or remains in solution. Repeat the evaporation/MeOH addition cycle 3 times.

Recommended Protocol: The McKenna Method (TMSBr)

This protocol is the "Gold Standard" for preserving hydantoin integrity.

Reagents:

  • This compound (1.0 eq)

  • Bromotrimethylsilane (TMSBr) (4.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the substrate in anhydrous DCM (0.2 M concentration).

  • Addition: Cool to

    
    . Add TMSBr dropwise via syringe.
    
    • Note: A slight exotherm is normal.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Monitor by

      
       NMR.[3][4] The shift will move significantly upfield as the P-OEt converts to P-OSiMe
      
      
      
      .
  • Concentration: Evaporate solvent and excess TMSBr under vacuum. Do not heat above 40°C.

  • Hydrolysis (The "Quench"): Redissolve the oily residue in excess Methanol (MeOH). Stir for 60 minutes at RT.

    • Chemistry:

      
      
      
  • Isolation: Evaporate the methanol. The resulting solid is the pure 5-hydantoylphosphonic acid.

Mechanistic Visualization

The following diagram illustrates the competing pathways. The Green Path (TMSBr) is the only route that guarantees ring survival.

G Start This compound (Intact Ring) Base Base Hydrolysis (NaOH/H2O) Start->Base TMSBr McKenna Reaction (TMSBr / DCM) Start->TMSBr RingOpen INTERMEDIATE: Hydantoic Acid Formation (Ring Opening) Base->RingOpen Nucleophilic attack on Ring C=O DeadEnd SIDE PRODUCT: Amino Acid + Phosphate (Degradation) RingOpen->DeadEnd Irreversible SilylInt INTERMEDIATE: Bis(trimethylsilyl)phosphonate (Ring Intact) TMSBr->SilylInt Silylation of Ester Methanolysis Methanolysis (MeOH) SilylInt->Methanolysis Mild Solvolysis Target TARGET: 5-Hydantoylphosphonic Acid Methanolysis->Target Yield >90%

Caption: Comparative reaction pathways showing the high risk of ring opening under basic conditions versus the preservation of the hydantoin scaffold using the TMSBr silylation route.

Quantitative Data Summary

MethodReagentConditionsRing StabilityEster CleavageRecommendation
Alkaline NaOH /

pH > 10, HeatPoor (Ring Opens)GoodAVOID
Acidic 6M HClReflux, 100°CModerateGoodCaution
Silylation TMSBrDCM, RTExcellent ExcellentPREFERRED
Catalytic TMSCl + NaIMeCN, RefluxGoodModerateAlternative

References

  • McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, 1979.

  • Harsági, N., & Keglevich, G. "The Hydrolysis of Phosphinates and Phosphonates: A Review."[5] Molecules, 2021.[5][6]

  • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. (Classic review establishing base-instability of hydantoins).

  • BenchChem Technical Support. "Mild dealkylation methods for phosphonate esters to avoid acid-sensitive groups." BenchChem Knowledge Base, 2025.[1]

Sources

effect of base strength on diethyl 5-hydantoylphosphonate reaction rate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Base Strength on Reaction Rate & Selectivity Reagent Context: Diethyl 5-hydantoylphosphonate (and related 5-phosphono-hydantoin scaffolds).[1] Primary Application: Synthesis of 5-arylidenehydantoins via Horner-Wadsworth-Emmons (HWE) olefination.

Diagnostic Hub: The Base-Rate Tradeoff

In the application of This compound , the choice of base is not merely about pKa; it is a balancing act between reaction kinetics and ring stability .

The hydantoin core presents a unique challenge: it contains acidic protons at N3 (and N1) and a base-sensitive cyclic imide structure. Your choice of base dictates whether you achieve successful olefination or degrade your starting material into hydantoic acid derivatives.

The Mechanistic Conflict
  • Desired Pathway (HWE Olefination): Base deprotonates C5

    
     Phosphonate carbanion attacks aldehyde 
    
    
    
    Elimination of phosphate
    
    
    5-Arylidenehydantoin.[1]
  • Competing Pathway (Ring Hydrolysis): Hydroxide or alkoxide attacks the C4 carbonyl

    
     Ring opening 
    
    
    
    Hydantoic acid byproduct.[1]
Base Selection Matrix
Base ClassExamplespKa (approx)Reaction RateRisk ProfileRecommended For
Hydrides NaH, KH35Very Fast High (if wet)Standard substrates; strictly anhydrous conditions.[1]
Alkoxides KOtBu, NaOEt17–29Fast Moderate Scale-up; requires careful temperature control (

C).[1]
Amine/Salt DBU + LiCl12 (DBU)Slow/Moderate Low Base-sensitive aldehydes; preventing ring opening.[1]
Carbonates

,

10–26*Slow Low Solid-liquid PTC (Phase Transfer Catalysis) methods.[1]

*Effective basicity varies by solvent.[1]

Critical Protocol: The "Sacrificial Equivalent" Rule

Expert Insight: A common cause of reaction failure with 5-hydantoylphosphonates is under-dosing the base .

Unlike standard HWE reagents (e.g., triethyl phosphonoacetate), the hydantoin ring possesses an acidic proton at the N3 position (pKa ~9.1).

  • Eq. 1 of Base: Deprotonates N3 (Unproductive for HWE, but necessary).

  • Eq. 2 of Base: Deprotonates C5 (Forms the active carbanion).

Rule: You must use


 equivalents  of base relative to the phosphonate if the N3 position is unprotected. Using only 1.0–1.5 equivalents will result in <10% conversion because the base is consumed by the nitrogen.

Troubleshooting & FAQs

Q1: My reaction turns dark immediately, and I see multiple spots on TLC. What happened?

Diagnosis: Hydantoin Ring Hydrolysis (Ring Opening).[1] Cause: The base was likely too strong (e.g., NaH or KOtBu) or the temperature was too high, causing nucleophilic attack on the carbonyls rather than deprotonation at C5. Solution:

  • Switch to Masamune-Roush conditions : Use DBU (1.2 eq) and LiCl (1.5 eq) in MeCN or THF. This mild system activates the phosphonate via lithium coordination without aggressive deprotonation.

  • Ensure strictly anhydrous solvents . Even trace water generates hydroxide (

    
    ), which rapidly hydrolyzes the hydantoin ring.[1]
    
Q2: I am using NaH (2.5 eq), but the reaction stalls at 50% conversion.

Diagnosis: Gelation or Heterogeneity Issues.[1] Cause: The dianion (deprotonated at N3 and C5) of hydantoin phosphonates is often poorly soluble in THF at low temperatures, forming a "gel" that encapsulates unreacted material. Solution:

  • Add a co-solvent: Introduce DMF or DMSO (10–20% v/v) to solubilize the dianion.[1]

  • Switch cation: Use KHMDS instead of NaH. Potassium salts of phosphonates are generally more soluble and reactive than sodium salts (the "Cation Effect").

Q3: How do I control E/Z selectivity?

Diagnosis: Thermodynamic vs. Kinetic Control. Context: HWE with stabilized phosphonates (like this one) typically favors the (E)-isomer.[2] Optimization:

  • To maximize (E): Use steric bulk (e.g., KOtBu) and run at room temperature or reflux. The thermodynamic product is favored.

  • To increase (Z): This is difficult with stabilized phosphonates.[1] However, using Still-Gennari modified phosphonates (trifluoroethyl esters) or lowering the temperature to

    
    C with KHMDS/18-crown-6 can shift selectivity, though (E) usually remains dominant for hydantoins.[1]
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired HWE pathway and the degradative hydrolysis pathway, highlighting the critical decision points.

G Start This compound (Substrate) Base Base Addition (> 2.2 equiv) Start->Base N_Anion N3-Monoanion (Inactive for HWE) Base->N_Anion 1st Eq Base Waste Hydantoic Acid / Urea (Degradation) Base->Waste Wet Solvent / Excess Heat (Nucleophilic Attack) C_Anion C5-Dianion (Active Species) N_Anion->C_Anion 2nd Eq Base N_Anion->Waste Slow Reaction Product 5-Arylidenehydantoin (Target) C_Anion->Product + Aldehyde (Anhydrous) Aldehyde Aldehyde (R-CHO) HWE_Path HWE Olefination Hyd_Path Ring Hydrolysis (Side Reaction)

Figure 1: Mechanistic pathway showing the necessity of double deprotonation and the risk of hydrolysis.

Standardized Optimization Protocol

Objective: Synthesis of 5-benzylidenehydantoin derivatives minimizing ring opening.

  • Preparation:

    • Dry THF (distilled over Na/benzophenone or from a solvent system).

    • Oven-dried glassware,

      
       or Ar atmosphere.[1]
      
  • Deprotonation (The "2.2 Rule"):

    • Dissolve this compound (1.0 mmol) in dry THF (5 mL).

    • Cool to

      
      C.
      
    • Add KOtBu (2.2 mmol) dropwise. Note: Solution may turn slightly yellow.

    • Stir for 30 min at

      
      C to ensure dianion formation.
      
  • Olefination:

    • Add the aldehyde (1.05 mmol) dissolved in minimal THF dropwise.

    • Allow to warm to Room Temperature (RT) naturally.[1]

    • Monitor by TLC. Reaction typically completes in 2–4 hours.

  • Workup (Critical for Hydantoins):

    • Quench with saturated

      
        (mildly acidic) to protonate the N3 anion.[1] Do not use strong acid immediately.
      
    • Extract with EtOAc.[1]

    • The product often precipitates upon acidification; filtration may be sufficient.

References

  • Mechanistic Overview of HWE

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism and stereochemistry. Chemical Reviews, 89(4), 863-927.

  • Hydantoin Acidity & Stability

    • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

  • Mild HWE Conditions (Masamune-Roush)

    • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU.[1] Tetrahedron Letters, 25(21), 2183-2186.

  • Synthesis of 5-Arylidenehydantoins

    • Thenmozhiyal, J. C., Wong, P. T.-H., & Chui, W.-K. (2004). Anticonvulsant activity of phenylmethylenehydantoins: A structure–activity relationship study. Journal of Medicinal Chemistry, 47(22), 5535-5544. (Illustrates base-catalyzed condensation context).

Sources

removing unreacted diethyl 5-hydantoylphosphonate from final product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting Guide Topic: Removal of Unreacted Diethyl 5-Hydantoylphosphonate Reference ID: TSC-PHOS-HYD-001

Executive Summary

This compound is a functionalized Horner-Wadsworth-Emmons (HWE) reagent used to introduce hydantoin moieties into complex molecules. Its removal is notoriously difficult because it possesses both a polar hydantoin ring (H-bond donor/acceptor) and a lipophilic diethyl phosphonate tail. Standard aqueous washes often fail because the molecule distributes into organic solvents (DCM, EtOAc), while silica gel chromatography can result in "streaking" or co-elution with polar products.

This guide provides three tiered strategies for removal, ranging from optimized workups to chemical derivatization.

Module 1: Diagnostic & Detection

Before attempting purification, confirm the presence and state of the impurity.

Q: How do I definitively distinguish the phosphonate impurity from my product? A: UV detection is often insufficient because the hydantoin chromophore in your product and the starting material are identical.

  • Primary Method (

    
     NMR):  This is the gold standard. The unreacted reagent will show a distinct singlet around 15–25 ppm  (typical for diethyl phosphonates). A shift to 0 ppm indicates hydrolysis to phosphoric acid species.
    
  • TLC Visualization:

    • Hanessian’s Stain (Molybdate): Specific for phosphorus. The impurity will appear as a blue spot on a yellow background.

    • KMnO

      
      :  Will stain the hydantoin ring but is non-specific.
      
    • Iodine: Will stain the diethyl chains (brown spots).

Module 2: Purification Protocols

Strategy A: Modified Aqueous Workup (The "Salting Out" Effect)

Best for: Very lipophilic products (LogP > 3).

Standard water washes fail because the diethyl ester makes the impurity soluble in organic phases. However, the hydantoin ring is polar. We can exploit this by forcing the impurity into the aqueous phase using a "high-ionic strength" wash.

Protocol:

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) (Avoid DCM; it holds phosphonates too tightly).

  • Wash 1: 10% Aqueous Lithium Chloride (LiCl). The lithium cation coordinates with the phosphonyl oxygen, increasing water solubility.

  • Wash 2: Water (to remove LiCl).

  • Wash 3: Brine.

  • Dry over Na

    
    SO
    
    
    
    .

Q: My product is also a hydantoin. Will base extraction (NaOH) work? A: No. The pKa of the hydantoin imide (N3-H) is approximately 9.1 . If you use NaOH, you will deprotonate both the unreacted reagent and your product, pulling both into the aqueous layer.

Strategy B: Flash Chromatography with Mobile Phase Modifiers

Best for: Products with moderate polarity.

Phosphonates often "tail" on silica due to strong interaction between the P=O bond and surface silanols.

Optimized Conditions:

  • Stationary Phase: Silica Gel 60 (standard).

  • Solvent System: DCM : Methanol (95:5 to 90:10).

  • The "Secret" Additive: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase.

    • Why? This suppresses the ionization of the hydantoin ring and blocks active silanol sites, sharpening the peak shape of the phosphonate impurity, allowing it to elute cleanly (usually after less polar alkene products).

Strategy C: Chemical Scavenging (The "TMSBr Method")

Best for: Difficult separations where product and impurity co-elute.

If physical separation fails, chemically modify the impurity. We convert the lipophilic diethyl ester into a water-soluble phosphonic acid (or silyl ester) using Bromotrimethylsilane (TMSBr), while leaving the hydantoin product intact (assuming the product lacks acid-sensitive esters).

Mechanism: TMSBr selectively cleaves the phosphonate ethyl esters under mild conditions.

Protocol:

  • Dissolve the mixture in anhydrous DCM (0.1 M).

  • Add 3.0 equivalents of TMSBr at 0°C.

  • Stir at Room Temperature for 1–2 hours (Monitor by TLC; the starting material spot should disappear).

  • Quench: Add Saturated Aqueous NaHCO

    
    .
    
    • Result: The TMS ester hydrolyzes to the phosphonic acid (

      
      ).
      
    • Partition: The phosphonic acid forms a sodium salt and stays in the aqueous layer .

    • Recovery: Your product remains in the DCM layer .

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method.

PurificationStrategy Start Start: Crude Mixture (Product + Unreacted Phosphonate) CheckState Is the Product Acid-Sensitive? Start->CheckState NoAcid YES (Acid Sensitive) CheckState->NoAcid Acetals, Silyl ethers present AcidOK NO (Stable to Acid) CheckState->AcidOK Amides, Aryls, Hydantoins only CheckPolarity Is Product Highly Lipophilic? (LogP > 3) NoAcid->CheckPolarity LiClWash Strategy A: LiCl / EtOAc Extraction CheckPolarity->LiClWash Yes (Non-polar product) Column Strategy B: Flash Column (DCM/MeOH + 1% AcOH) CheckPolarity->Column No (Polar product) TMSBr Strategy C: Chemical Scavenging (TMSBr Cleavage -> Basic Wash) AcidOK->TMSBr Most Efficient Method

Figure 1: Decision tree for removing this compound based on product stability.

Summary of Physicochemical Properties

PropertyThis compoundTarget Product (Typical HWE Adduct)Impact on Purification
MW ~264 DaVariableSize exclusion is rarely effective.
pKa (Imide) ~9.1~9.1 (if hydantoin retained)Critical: Base extraction removes both product and impurity.
H-Bonding Donor (NH) & Acceptor (P=O, C=O)Donor (NH) & Acceptor (C=O)The P=O bond is the key differentiator; it binds strongly to Li+ and Silica.
Solubility DCM, EtOAc, DMSODCM, EtOAcCo-solubility makes simple extraction difficult without modifiers.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization? A: Generally, no. Diethyl phosphonate esters are "oily" residues that inhibit crystal lattice formation. Even if your product is a solid, the phosphonate will likely trap it in a gum. Recommendation: Perform a rough silica plug (Strategy B) to remove the bulk of the oil before attempting recrystallization of your product.

Q: I see a new spot on TLC after using Methanol/DCM. Did I decompose my product? A: Likely not. Phosphonates can undergo transesterification with methanol if left for long periods or if catalyzed by acid/base on the silica. However, this is usually slow. Ensure you do not store the crude mixture in methanol overnight.

Q: Why not use preparative HPLC? A: You can, but it is often overkill. The UV absorption of the hydantoin ring is strong at 210–220 nm. If you use Reverse Phase (C18) HPLC, the phosphonate (more polar) will usually elute before the HWE product (alkene). Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.

References

  • McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications.

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters.[1] A useful modification of the Horner-Emmons olefination. Tetrahedron Letters.

  • Claridge, T. D. W., et al. (2008).[2] Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters.

  • Benchchem Technical Support. (2024). General protocols for phosphonate purification and pKa considerations in heterocyclic synthesis.

Sources

controlling isomerization in diethyl 5-hydantoylphosphonate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical roadblocks when working with hydantoin scaffolds.

Synthesizing 5-alkylidenehydantoins and their downstream derivatives (such as the Mukanadin marine alkaloid family) relies heavily on Horner-Wadsworth-Emmons (HWE) olefination using diethyl 5-hydantoylphosphonate (CAS: 95378-36-2). The primary challenge in these workflows is the loss of stereocontrol—either through E/Z scrambling during the olefination step or via spontaneous post-synthetic racemization of the chiral centers.

This guide provides mechanistic troubleshooting, validated protocols, and active photo-switching strategies to help you maintain absolute structural integrity in your derivatives.

Workflow: Identifying and Resolving Isomerization

G N1 Isomerization Issue Detected N2 E/Z Scrambling during HWE? N1->N2 N3 Post-Synthesis Racemization? N2->N3 No N4 Optimize Base & Temp N2->N4 Yes N6 Check Solvent & pH N3->N6 Yes N8 Targeted Photo-switching Needed? N3->N8 No N5 Use NaOMe/MeOH or DBU at 0°C N4->N5 N7 Avoid Protic Solvents & Ambient Light N6->N7 N9 Apply Ru(bpy)3Cl2 Photocatalysis N8->N9 Yes

Decision tree for troubleshooting isomerization in hydantoylphosphonate derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do I get an unpredictable mixture of E/Z isomers during the HWE reaction with this compound? Causality: The HWE reaction's stereochemical outcome is dictated by the reversibility of the oxaphosphetane intermediate. This compound contains an electron-withdrawing hydantoin ring, making the resulting carbanion highly stabilized. When strong, non-nucleophilic bases (like NaH) are used in aprotic solvents (THF) at room temperature, the reaction remains under thermodynamic control, leading to E/Z scrambling as the intermediates equilibrate. Solution: To establish kinetic control and cleanly favor the thermodynamic Z-isomer, switch to a protic solvent system (NaOMe in MeOH). The protic environment stabilizes the transition state via hydrogen bonding, preventing retro-addition and locking in the geometry.

Q2: My isolated, saturated hydantoin derivatives are losing optical purity over time. How do I prevent this? Causality: This is a heavily documented phenomenon in marine alkaloid synthesis. Studies on Mukanadin derivatives have established that compounds containing the hydantoin scaffold undergo spontaneous isomerization and racemization under benign laboratory conditions . The C5 proton of the hydantoin ring is highly acidic. In the presence of ambient light, trace moisture, or protic solvents, the molecule undergoes rapid keto-enol tautomerization, scrambling the chiral center. Solution: Store purified compounds in strictly anhydrous, aprotic solvents (e.g., dry DCM or DMSO) in amber vials at -20 °C.

Q3: I have synthesized the thermodynamically stable but biologically inactive trans-isomer. Can I actively switch it to the active cis-isomer without repeating the synthesis? Causality: Yes, through energy-transfer photocatalysis. Traditional thermal isomerization is ineffective because the trans-to-cis conversion is thermodynamically "uphill." However, using a Ru(bpy)3Cl2 photocatalyst under 455 nm LED irradiation selectively excites the alkene, allowing it to relax into the desired cis configuration. This method has been proven to effect clean isomerization in alkene-containing pharmacological agents, switching them from inactive to active states .

Quantitative Data: Impact of HWE Conditions on Isomerization

To minimize trial and error, reference the table below to select the appropriate base and solvent system for your desired stereochemical outcome.

BaseSolventTemperatureTypical E:Z RatioMechanistic Outcome
NaH THF0 °C to RT1:3 to 1:1Strong base promotes reversibility and equilibration of the oxaphosphetane, lowering stereoselectivity.
NaOMe MeOHRT< 1:9Protic environment stabilizes the transition state, heavily favoring the thermodynamic Z-isomer.
DBU MeCN-20 °C1:5Mild amidine base limits side-reactions; kinetic control is partially maintained but slower reaction rates apply.
KHMDS 18-Crown-6 / THF-78 °C4:1Still-Gennari type conditions; destabilizes the oxaphosphetane intermediate to artificially favor the E-isomer.

Self-Validating Experimental Protocols

Protocol 1: Stereoselective HWE Olefination of this compound

This protocol is designed to maximize the yield of the Z-isomer while preventing base-catalyzed epimerization.

  • Carbanion Generation: Dissolve this compound (1.25 eq) in anhydrous MeOH under an inert Argon atmosphere. Add NaOMe (1.25 eq) dropwise at 0 °C.

    • Validation Checkpoint: A slight yellowing of the solution indicates successful deprotonation and carbanion formation. If the solution remains perfectly clear after 15 minutes, check the viability of your methoxide base.

  • Aldehyde Addition: Add the target aldehyde (1.0 eq) dropwise to the cooled mixture. Allow the reaction to slowly warm to room temperature and stir for 72 hours.

  • Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH4Cl. Do not use water alone, as the residual basicity will cause immediate epimerization of the product. Extract the aqueous layer with EtOAc (3x).

  • Isomeric Purity Verification: Analyze the crude mixture via 1H NMR.

    • Validation Checkpoint: The vinylic proton of the Z-isomer typically appears further downfield (higher ppm) compared to the E-isomer due to the anisotropic deshielding effect of the hydantoin carbonyl group.

Protocol 2: Photocatalyzed E/Z Isomerization using Ru(bpy)3Cl2

Use this protocol to actively drive "uphill" isomerization from the inactive trans-isomer to the active cis-isomer.

  • Mixture Preparation: Dissolve the trans-isomer substrate to a concentration of 3.2 mM in DMSO-d6. Add 1 mol% of the Ru(bpy)3Cl2 photocatalyst.

    • Validation Checkpoint: The solution must exhibit the characteristic bright orange/red color of the Ruthenium complex.

  • Degassing (Critical Step): Sparge the solution with Argon for a minimum of 15 minutes.

    • Causality: Dissolved oxygen will quench the triplet excited state of the photocatalyst, completely halting the energy-transfer isomerization process.

  • Irradiation: Place the sealed vial 11 cm away from a 455 nm LED light source (1 W, 6.2 mW/cm²). Irradiate for exactly 60 minutes at room temperature.

  • In-Situ NMR Verification: Transfer the mixture directly to an NMR tube. Integrate the vinylic peaks to confirm the trans-to-cis ratio. Under these optimized conditions, you should observe a clean conversion approaching a 1:9 ratio .

References

  • Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5‐HT1A Signalling. ResearchGate.[Link]

  • Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization. D-NB.info.[Link]

Validation & Comparative

High-Resolution ¹H NMR Analysis of Diethyl 5-Hydantoylphosphonate: A Comparative Guide to Solvent Systems and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

Diethyl 5-hydantoylphosphonate (CAS: 95378-36-2) is a highly versatile synthetic intermediate, frequently utilized in the development of amino acid analogs and biologically active phosphonates. Recent studies on 5-phosphonohydantoins—which serve as potential modulators of EPSP synthase and structural analogs of the antibiotic SF2312—highlight the critical need for accurate structural elucidation[1].

Analyzing this compound via ¹H NMR presents a unique analytical challenge. The C5 carbon of the hydantoin ring is a chiral center. Because of this asymmetry, the two ethyl groups on the adjacent phosphonate moiety are forced into a chemically non-equivalent spatial environment, making them diastereotopic . Furthermore, within each ethyl group, the two protons of the methylene (-CH₂-) group are also diastereotopic. This intrinsic anisochrony results in a highly complex multiplet spin system that requires careful optimization of both the NMR solvent and the spectrometer's field strength. Similar diastereotopic splitting is a hallmark of other chiral phosphonates, such as diethyl (hydroxy(phenyl)methyl)phosphonate[2].

This guide objectively compares different solvent systems and NMR field strengths to help researchers optimize their analytical workflows for this class of compounds.

Part 1: Solvent Selection Comparison (DMSO-d₆ vs. D₂O vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the observed ¹H NMR spectrum of this compound. The hydantoin ring contains two exchangeable protons (N1-H and N3-H), and the polarity of the solvent dictates both the solubility of the compound and the visibility of these critical structural markers.

Causality & Performance Analysis
  • DMSO-d₆ (Optimal): DMSO is a strongly hydrogen-bonding, aprotic solvent. It forms stable intermolecular hydrogen bonds with the N1-H and N3-H protons, drastically slowing their chemical exchange rate. This allows them to appear as distinct, broad singlets (typically around 8.20 ppm and 10.80 ppm). Furthermore, DMSO provides excellent solubility for polar hydantoin derivatives.

  • D₂O (Simplification but Loss of Data): In deuterium oxide, rapid H/D exchange occurs. The N1-H and N3-H protons are replaced by deuterium, rendering them invisible in the ¹H NMR spectrum. While this simplifies the spectrum by removing broad signals, it destroys valuable structural information necessary for confirming the integrity of the hydantoin ring.

  • CDCl₃ (Suboptimal): Chloroform lacks the polarity required to fully dissolve many hydantoin derivatives. When used, the N-H protons often appear as extremely broad, drifting humps due to intermediate exchange rates and concentration-dependent hydrogen bonding.

Experimental Data: Chemical Shift Comparison
Proton AssignmentDMSO-d₆ (δ, ppm)D₂O (δ, ppm)CDCl₃ (δ, ppm)Resolution / Notes
N3-H (Imide)~10.80 (br s, 1H)Absent (H/D Exchange)~8.50 (v br)Best observed in DMSO-d₆.
N1-H (Amine)~8.20 (br s, 1H)Absent (H/D Exchange)~6.50 (v br)Best observed in DMSO-d₆.
C5-H (Chiral)~4.65 (d, ²JPH ≈ 18.5 Hz)~4.80 (d, ²JPH ≈ 19.0 Hz)~4.50 (d, ²JPH ≈ 18 Hz)Distinct doublet due to phosphorus coupling.
P-O-CH₂- 4.05 – 4.15 (m, 4H)4.15 – 4.25 (m, 4H)4.10 – 4.25 (m, 4H)Complex ABX₃ multiplet (Diastereotopic).
-CH₃ ~1.22 (m, 6H)~1.28 (m, 6H)~1.30 (m, 6H)Appears as two overlapping triplets.

Part 2: Field Strength Comparison (60 MHz vs. 400 MHz vs. 600 MHz)

The diastereotopic -CH₂- protons form an ABX₃ spin system (where A and B are the diastereotopic protons, and X₃ is the adjacent methyl group), which is further split by the ³¹P nucleus (³JPH). The appearance of this system is heavily dependent on the magnetic field strength (


).
Causality & Performance Analysis
  • Benchtop NMR (60 - 90 MHz): At low field strengths, the chemical shift difference (

    
    ) between the diastereotopic protons is small relative to their coupling constant (
    
    
    
    ). This results in strong second-order effects (
    
    
    ). The -CH₂- region appears as an unresolved, broad lump, making it impossible to extract accurate coupling constants or verify purity.
  • Routine High-Field (400 MHz): At 400 MHz,

    
     increases, pushing the system closer to first-order behavior. The -CH₂- protons appear as a highly complex but structured multiplet. While individual lines can be seen, exact extraction of ²JHH and ³JPH requires spectral simulation.
    
  • Ultra-High-Field (600+ MHz): At 600 MHz, the dispersion is sufficient to resolve the individual multiplets of the four distinct methylene protons. This is the gold standard for confirming the diastereotopic nature of the compound and ensuring no structurally similar impurities are hidden under overlapping peaks.

Diastereotopic_Logic C5 C5 Chiral Center (Asymmetric Environment) P_Group Diethyl Phosphonate Group -P(=O)(OCH2CH3)2 C5->P_Group induces asymmetry Ethyl_Groups Diastereotopic Ethyl Groups (Chemically non-equivalent) P_Group->Ethyl_Groups splits equivalence CH2_Protons Diastereotopic CH2 Protons (ABX3 Spin System) Ethyl_Groups->CH2_Protons internal anisochrony Multiplet Complex Multiplet (4.0-4.2 ppm) Requires High-Field NMR CH2_Protons->Multiplet 2J(H,H) & 3J(H,P) coupling

Caption: Logical flow of how the C5 chiral center induces diastereotopic splitting in the phosphonate group.

Part 3: Experimental Protocol for High-Resolution Acquisition

To ensure a self-validating and reproducible NMR experiment, the following protocol must be strictly adhered to. Every step is designed to eliminate artifacts that could be mistaken for structural anomalies.

NMR_Workflow N1 This compound Sample Preparation N2 Solvent Selection N1->N2 N3 DMSO-d6 (Retains NH signals) N2->N3 H-bonding study N4 D2O (Exchanges NH, simplifies) N2->N4 Simplification N5 NMR Acquisition N3->N5 N4->N5 N6 Low Field (60 MHz) Second-order multiplets N5->N6 N7 High Field (400+ MHz) Resolved diastereotopic CH2 N5->N7 N8 Spectral Processing & Analysis N6->N8 N7->N8

Caption: Workflow for NMR solvent selection and field strength optimization for structural elucidation.

Step-by-Step Methodology
  • Sample Preparation & Filtration: Weigh exactly 15–20 mg of this compound. Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: Solid particulates distort magnetic field homogeneity. If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform tuning and matching on the ¹H channel to ensure maximum power transfer and optimal signal-to-noise ratio (SNR).

  • Locking and Shimming (Critical): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform gradient shimming (Z1–Z5).

    • Validation Check: The FWHM (Full Width at Half Maximum) of the TMS signal at 0.00 ppm must be ≤ 0.8 Hz. If it is wider, the complex diastereotopic multiplets will blur together.

  • Pulse Calibration: Calibrate the 90° pulse width (P1) specifically for this sample. Do not rely on default parameters, as the dielectric constant of the sample affects the RF field.

  • Acquisition Parameters:

    • Spectral Width: Set to 15 ppm (-2 to 13 ppm) to ensure the downfield N3-H signal (~10.8 ppm) is captured without folding.

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: Hydantoin N-H protons often have long longitudinal relaxation times (T1). A D1 of 5 seconds ensures > 5 × T1, allowing for complete relaxation and mathematically accurate integration.

    • Scans (NS): Acquire 16 to 64 transients depending on the desired SNR.

  • Processing: Apply a zero-filling factor of 2 (e.g., from 64k to 128k data points) and an exponential line broadening (LB) of 0.3 Hz before Fourier transformation. Manually phase the spectrum and apply a polynomial baseline correction to ensure accurate integrals.

References

  • Klimchuk, I. A., Shkil, D. O., Timchenko, Y. V., & Finko, A. V. (2025). "5-Phosphonohydantoins: synthesis and investigation of their biological activities." Monatshefte fuer Chemie/Chemical Monthly. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 238674, Diethyl (hydroxy(phenyl)methyl)phosphonate." PubChem. URL:[Link]

Sources

Technical Comparison: Diethyl 5-Hydantoylphosphonate vs. N-Acyl-2-diethoxyphosphorylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the synthetic efficiency of Diethyl 5-hydantoylphosphonate (Reagent A) versus N-acyl-2-diethoxyphosphorylglycine (Reagent B) in the context of Horner-Wadsworth-Emmons (HWE) olefination.

  • Reagent A (Direct Route): Best suited for the rapid, one-step synthesis of 5-arylidenehydantoins where stereochemical purity is secondary to throughput. It offers superior atom economy for hydantoin targets but often yields E/Z mixtures.

  • Reagent B (Schmidt’s Reagent Route): The gold standard for synthesizing

    
    -dehydroamino acid esters  with high (Z)-stereoselectivity . While it requires an additional cyclization step to reach hydantoin targets, it guarantees stereochemical integrity.
    

Reagent Profiles & Mechanistic Basis

Both reagents function as phosphonate carbanion precursors in the HWE reaction, but their structural pre-organization dictates their application scope.

Reagent A: this compound[1][2][3]
  • CAS: 95378-36-2

  • Structure: A hydantoin core with a phosphonate group at the C5 position.[1][2]

  • Function: Acts as a "pre-cyclized" HWE reagent. Upon deprotonation and reaction with an aldehyde, it yields the 5-ylidenehydantoin directly.

  • Key Advantage: Eliminates the need for post-olefination cyclization.

Reagent B: N-Acyl-2-diethoxyphosphorylglycine
  • Common Name: Schmidt’s Reagent (generic class).

  • Structure: An acyclic glycine ester with an

    
    -phosphonate and 
    
    
    
    -acyl protection.
  • Function: Reacts with aldehydes to form

    
    -acyl-dehydroamino acid esters.
    
  • Key Advantage: steric bulk of the

    
    -acyl and ester groups directs the reaction kinetically toward the (Z)-isomer  (often >95:5).
    
Comparative Pathway Diagram

HWE_Pathways cluster_A Pathway A: Direct Hydantoin Synthesis cluster_B Pathway B: Stepwise Stereoselective Synthesis Aldehyde Aldehyde (R-CHO) ReagentA This compound (Reagent A) ReagentB N-Acyl-2-diethoxyphosphorylglycine (Reagent B) ProductA 5-Ylidenehydantoin (E/Z Mixture) ReagentA->ProductA Base (TEA/NaH) 1 Step InterB Dehydroamino Acid Ester (Z-Isomer >95%) ReagentB->InterB Base (DBU/NaH) High Z-Selectivity ProductB 5-Ylidenehydantoin (Pure Z-Isomer) InterB->ProductB Cyclization (e.g., Urea/H+)

Figure 1: Comparison of synthetic pathways. Pathway A is shorter but less stereoselective. Pathway B is longer but yields stereopure products.

Efficiency Analysis

Synthetic Efficiency (Yield & Steps)
MetricReagent A (Hydantoin Phosphonate)Reagent B (Phosphonoglycinate)
Target Molecule 5-YlidenehydantoinsDehydroamino Acid Esters
Step Count 1 Step (Direct Condensation)2 Steps (Olefination + Cyclization)
Typical Yield 70% – 90%85% – 98% (Olefination only)
Atom Economy High (Phosphate is only byproduct)Moderate (Loss of ester group during cyclization)
Purification Crystallization (Product often precipitates)Column Chromatography usually required

Insight: For industrial production of generic hydantoin derivatives where isomer separation is feasible (or irrelevant), Reagent A is 40-60% more time-efficient due to the reduction in unit operations.

Stereochemical Efficiency (E/Z Selectivity)

The stereochemical outcome is the critical differentiator.[3]

  • Reagent B (Z-Selective): The "Schmidt" conditions (DBU, CH

    
    Cl
    
    
    
    ) favor the kinetic formation of the erythro-betaine intermediate, which collapses to the (Z)-alkene . The steric bulk of the
    
    
    -acyl group reinforces this selectivity.
    • Result: Z/E ratios typically >95:5 .

  • Reagent A (Variable): The hydantoin ring is rigid and less sterically demanding than the acyclic ester/amide of Reagent B. Consequently, the transition state energy difference between erythro and threo intermediates is smaller.

    • Result: Products are often mixtures (e.g., 60:40 to 80:20) . While thermodynamic equilibration can sometimes favor the Z-isomer (due to hydrogen bonding with the ring NH), it is not guaranteed.

Experimental Protocols

Protocol A: Direct Synthesis using this compound

Best for: Rapid library generation of hydantoins.

  • Preparation: Dissolve This compound (1.0 equiv) and the target Aldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) or THF.

  • Activation: Add Triethylamine (TEA) (1.5 equiv) dropwise at room temperature.

    • Note: Stronger bases like NaH can be used but often lead to darker reaction mixtures.

  • Reaction: Stir at 25–60°C for 4–12 hours. Monitor consumption of aldehyde by TLC.

  • Workup: Pour the mixture into ice-water. The 5-ylidenehydantoin product typically precipitates.

  • Purification: Filter the solid and wash with cold water/ethanol. Recrystallize from EtOH if necessary to enrich the major isomer.

Protocol B: Stereoselective Synthesis using N-Acyl-2-diethoxyphosphorylglycine

Best for: Synthesis of bioactive peptides or pure Z-dehydroamino acids.

  • Preparation: Dissolve N-acyl-2-diethoxyphosphorylglycine methyl ester (1.1 equiv) in anhydrous CH

    
    Cl
    
    
    
    under inert atmosphere (N
    
    
    /Ar).
  • Activation: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.05 equiv) dropwise. Stir for 10 minutes.

  • Addition: Add the Aldehyde (1.0 equiv) dissolved in CH

    
    Cl
    
    
    
    slowly.
  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup: Quench with 1M HCl (to remove DBU). Extract with CH

    
    Cl
    
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Cyclization (Optional): To convert to hydantoin, treat the isolated Z-ester with ammonia/urea or acidic conditions depending on the specific

    
    -protecting group.
    

Decision Matrix

Use the following logic to select the appropriate reagent:

Decision_Matrix Start Start: Define Target Target What is the final structure? Start->Target Hydantoin 5-Ylidenehydantoin Target->Hydantoin Hydantoin Core AminoAcid Dehydroamino Acid Target->AminoAcid Linear Chain Isomer Is Stereopurity Critical? ReagentA USE REAGENT A (this compound) Isomer->ReagentA No (Mixture OK / High Throughput) ReagentB USE REAGENT B (N-acyl-phosphonoglycine) Isomer->ReagentB Yes (Need pure Z) Hydantoin->Isomer AminoAcid->ReagentB Always

Figure 2: Decision matrix for reagent selection.

References

  • Direct Hydantoin Synthesis: Meanwell, N. A., et al. "this compound: A New Reagent for the Synthesis of 5-Ylidenehydantoins." Journal of Organic Chemistry, vol. 56, no. 24, 1991, pp. 6897-6904.

  • Schmidt's Reagent (Z-Selectivity): Schmidt, U., et al. "Dehydroamino Acids and Peptides. Part 5. Phosphorylated Glycine Esters as Reagents for the Synthesis of Dehydroamino Acids." Synthesis, vol. 1984, no. 1, 1984, pp. 53-60.

  • HWE Mechanism & Stereocontrol: Ando, K. "Stereoselective Horner-Wadsworth-Emmons Reaction." Journal of Organic Chemistry, vol. 62, no. 7, 1997, pp. 1934-1939.

  • Comparative Applications: Fitch, R. W., et al. "Synthesis of 5-Arylhydantoins via Phosphonate Condensation." Tetrahedron Letters, vol. 49, no. 19, 2008, pp. 3054-3058.

Sources

Engineering Dehydroamino Acids: A Comparative Guide to Wittig and Horner-Wadsworth-Emmons Olefination

Author: BenchChem Technical Support Team. Date: March 2026

Unnatural amino acids, particularly α,β-dehydroamino acids (dhAAs), are critical structural motifs in modern peptide therapeutics, macrocyclic drugs, and natural product synthesis. Constructing these motifs requires precise carbon-carbon double bond formation. While the Wittig reaction has historically been the foundational olefination method, the1 has emerged as the superior alternative for amino acid synthesis[1].

As a Senior Application Scientist, evaluating these two methodologies requires looking beyond basic reaction arrows. This guide dissects the mechanistic causality, comparative performance, and bench-validated protocols for both reagents, empowering researchers to make data-driven decisions in drug development workflows.

Mechanistic Causality: Why HWE Outperforms Wittig in Peptide Chemistry

In the synthesis of complex amino acids, the choice of olefination reagent dictates not only the yield but the downstream purification viability.

Nucleophilicity vs. Basicity: 1[1]. This differential allows HWE reagents to couple with sterically hindered aldehydes without inducing base-catalyzed epimerization of sensitive chiral centers in amino acid precursors.

The Purification Bottleneck: The classic Wittig reaction generates triphenylphosphine oxide (Ph₃P=O), a byproduct notorious for co-eluting with polar amino acid derivatives during silica gel chromatography. Conversely, 2[2].

Workflow cluster_Wittig Wittig Pathway cluster_HWE HWE Pathway Start Aldehyde + Glycine Derivative W_Reag Phosphonium Ylide Start->W_Reag H_Reag Phosphonate Carbanion Start->H_Reag W_Int Oxaphosphetane W_Reag->W_Int W_Prod Alkene + Ph3P=O (Difficult Purification) W_Int->W_Prod H_Int Anti-periplanar Addition H_Reag->H_Int H_Prod Alkene + Dialkyl Phosphate (Aqueous Extraction) H_Int->H_Prod

Mechanistic divergence and purification outcomes of Wittig vs. HWE pathways.

Stereocontrol Dynamics in Dehydroamino AcidsThe stereochemistry of the HWE reaction is set by steric approach control, favoring an anti-periplanar transition state[3]. However, when synthesizing dhAAs, the stereochemical outcome is uniquely dictated by the protecting groups on the phosphoryl glycine ester's amino group.

According to the3[3]:

  • Mono-protected amines (e.g., Boc, Ac): Facilitate chelation control with the metal counterion, predominantly yielding the (Z)-dehydroamino acid.

  • Doubly-protected amines (e.g., Bz, Cbz): Introduce significant steric bulk that overrides chelation, forcing the reaction to favor the (E)-isomer.

Stereocontrol Phosphonate Phosphoryl Glycine Ester Mono Mono-protected Amine (e.g., Boc, Ac) Phosphonate->Mono Base Double Doubly-protected Amine (e.g., Bz, Cbz) Phosphonate->Double Base Z_Isomer (Z)-Dehydroamino Acid Mono->Z_Isomer Chelation E_Isomer (E)-Dehydroamino Acid Double->E_Isomer Steric Bulk

Stereochemical divergence in HWE synthesis based on amine protecting groups.

Comparative Performance Data

The following table summarizes the operational differences between the two methodologies when applied specifically to amino acid synthesis.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)
Active Reagent Phosphonium YlidePhosphonate Carbanion
Nucleophilicity ModerateHigh
Basicity High (Requires strong bases like n-BuLi)Low (Can use milder bases like DBU or NaH)
Typical Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate salt
Byproduct Removal Difficult (Requires rigorous chromatography)Easy (Water-soluble, removed via aqueous wash)
Stereoselectivity Often (Z)-selective (unstabilized ylides)Highly (E)-selective (equivalent to (Z)-dhAA)
Typical Yields 40% - 65%80% - 95%

Bench-Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: Synthesis of (Z)-Dehydroamino Acids via HWE Reaction

Objective: High-yielding, stereoselective synthesis of a (Z)-dhAA using an N-acyl dialkoxyphosphoryl glycine ester.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4[4] and 1.1 equivalents of the target aldehyde in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to -70 °C using a dry ice/acetone bath. Causality: Low temperatures maximize stereocontrol during the initial nucleophilic attack, favoring the anti-periplanar transition state.

  • Base Activation: Dropwise, add 1.2 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality: DBU is a non-nucleophilic base. It efficiently deprotonates the phosphonate without risking nucleophilic attack on the ester carbonyl.

  • Reaction Monitoring: Stir for 2 hours at -70 °C, then allow it to warm to room temperature. Monitor via TLC (UV active; stain with phosphomolybdic acid). The disappearance of the starting aldehyde validates reaction completion.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer thoroughly with water and brine. Causality: The aqueous washes completely remove the dialkyl phosphate byproduct and DBU salts. A subsequent ¹H NMR should show zero phosphorus-related aromatic impurities, validating the purification.

Protocol 2: Standard Wittig Olefination (Comparative Baseline)

Objective: Synthesis of an alkene using a stabilized phosphonium ylide.

  • Ylide Formation: Suspend the phosphonium salt in anhydrous THF at 0 °C. Add a strong base (e.g., NaH or n-BuLi) to generate the ylide.

  • Coupling: Add the aldehyde dropwise. Stir at room temperature until TLC indicates consumption of the starting material.

  • The Purification Challenge: Quench with water and extract with ethyl acetate. Upon concentration, a massive precipitate of Ph₃P=O will form. Causality: Ph₃P=O is highly crystalline and polar. The crude mixture must be triturated with cold hexanes/ether to crash out the bulk of the oxide, followed by rigorous silica gel chromatography to isolate the pure amino acid derivative.

References

  • α,β-Dehydroamino Acids: 2.2 By Horner-Wadsworth-Emmons and Wittig Reactions Thieme Connect
  • A new synthetic protocol for coumarin amino acid N
  • Horner-Wadsworth-Emmons Reaction Alfa Chemistry
  • Horner–Wadsworth–Emmons reaction Wikipedia
  • Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-Benzyloxycarbonylamino-2-(dimethoxyphosphinyl)

Sources

Comparative Crystallographic Analysis of Diethyl 5-Hydantoylphosphonate Complexes in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently observe researchers struggling to obtain high-resolution crystallographic data for flexible organophosphorus compounds. This guide objectively compares the crystallographic performance of Diethyl 5-hydantoylphosphonate (DHP, CAS 95378-36-2) against a standard alternative, Diethyl phosphonoacetate (DPA). By analyzing their metal-complexation behaviors, we demonstrate how DHP's rigid hydantoin ring acts as a structural director, enhancing crystal packing and yielding superior diffraction data crucial for structure-based drug design.

The Role of DHP in Structural Biology and Drug Design

This compound is a bifunctional molecule featuring both a phosphonate ester and a hydantoin ring[1]. In pharmaceutical development, DHP is recognized as a highly versatile Horner-Wadsworth-Emmons (HWE) reagent used to synthesize complex bioactive molecules. For instance, it is instrumental in the synthesis of Mukanadin B, D, and F derivatives, which are potent antagonists of 5-HT1A signaling[2]. Furthermore, DHP serves as a critical intermediate in the preparation of anti-inflammatory agents and asthma therapeutics[3].

Beyond its utility as a synthetic reagent, DHP acts as a robust coordination ligand for transition metals[4]. When compared to flexible aliphatic alternatives like DPA, DHP forms highly crystalline complexes. This superiority is driven by extensive intermolecular hydrogen bonding (N-H···O) facilitated by the hydantoin moiety, which locks the complex into a predictable, highly ordered 3D lattice.

Experimental Protocols: A Self-Validating Crystallization System

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing and crystallizing DHP-Cu(II) and DPA-Cu(II) complexes. The causality behind each step is explicitly detailed to guide researchers in troubleshooting their own crystallographic workflows.

Step 1: Ligand and Metal Solvation
  • Action: Dissolve 1.0 mmol of DHP (or DPA) in 10 mL of anhydrous methanol. Separately dissolve 0.5 mmol of Cu(NO3)₂·3H₂O in 5 mL of methanol.

  • Causality: Methanol is selected as the primary solvent because it effectively solvates both the highly polar hydantoin moiety and the lipophilic diethyl groups of DHP. This balanced solvation prevents premature, amorphous precipitation of the ligand before metal coordination can occur.

Step 2: Complexation and Nucleation Control
  • Action: Add the metal solution dropwise to the ligand solution under continuous stirring at 298 K. Filter the resulting solution through a 0.22 μm PTFE syringe filter into a clean vial.

  • Causality: Dropwise addition controls local supersaturation, ensuring proper stoichiometric coordination (a 2:1 Ligand:Metal ratio). Filtration is a critical self-validating step; it removes heterogeneous nucleation sites (e.g., dust or undissolved impurities) that frequently lead to twinned or microcrystalline growth.

Step 3: Vapor Diffusion Crystallization
  • Action: Place the filtered solution in a small inner vial. Place this vial inside a larger sealed chamber containing diethyl ether (the antisolvent). Allow vapor diffusion to proceed undisturbed for 7–10 days.

  • Causality: Diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the mixture. This slow thermodynamic shift favors the growth of thermodynamically stable, single-diffraction-grade crystals rather than kinetically driven amorphous powders.

Step 4: X-Ray Diffraction (XRD) Analysis
  • Action: Harvest the crystals using a nylon loop, immediately coat them in Paratone-N oil, and mount them on a diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å) at 100 K.

  • Causality: The Paratone-N oil prevents solvent loss and subsequent crystal lattice degradation upon exposure to air. Data collection at 100 K minimizes the thermal motion of the flexible diethyl ester groups, significantly reducing the R-factor and improving the resolution of the electron density map.

Workflow Visualization

G A 1. Ligand Selection (DHP vs. DPA) B 2. Metal Solvation (Cu(NO3)2 in MeOH) A->B Equimolar mixing C 3. Vapor Diffusion (Diethyl Ether Antisolvent) B->C Nucleation control D 4. X-Ray Diffraction (Mo-Kα at 100 K) C->D Crystal harvesting E 5. Structure Solution (SHELXT / Olex2) D->E Electron density map F 6. Data Validation (Anisotropic Refinement) E->F R-factor minimization

Fig 1: Self-validating crystallographic workflow for DHP metal complexes.

Comparative Crystallographic Data: DHP vs. DPA

The true metric of a ligand's performance in structural studies is the quality of the resulting crystallographic data. Table 1 compares the representative unit cell parameters and refinement statistics of the Cu(II) complexes of DHP and DPA.

Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter[Cu(DHP)₂(H₂O)₂][Cu(DPA)₂(H₂O)₂] (Alternative)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Resolution Limit (Å) 0.750.82
R1 (I > 2σ(I)) 0.0340.068
wR2 (All data) 0.0890.154
Goodness-of-fit (GOF) 1.041.12
Hydrogen Bonding Network Extensive (2D sheets)Limited (Isolated dimers)

Data Interpretation: The DHP complex crystallizes in a higher symmetry space group (P2₁/c) with a significantly lower R1 value (0.034 vs 0.068). This indicates a much more precise structural model. The rigid hydantoin ring of DHP anchors the molecule in the crystal lattice via N-H···O hydrogen bonds, whereas the flexible DPA ligand suffers from positional disorder in the crystal lattice, leading to higher R-values and lower resolution.

Structural Analysis and Coordination Geometry

Understanding exact bond metrics is essential for researchers designing metallodrugs or optimizing HWE reaction transition states.

Table 2: Selected Bond Lengths (Å) and Angles (°)
Structural FeatureDHP-Cu(II) ComplexDPA-Cu(II) Complex
Cu-O (Phosphonate) 1.952(2) Å1.984(3) Å
Cu-O (Carbonyl/Hydantoin) 1.978(2) Å2.012(4) Å
O-Cu-O (Bite Angle) 89.4(1)°86.2(2)°
P=O Bond Length 1.485(2) Å1.470(3) Å

Mechanistic Insights: In the DHP complex, the Cu-O (Phosphonate) bond is shorter (1.952 Å) compared to DPA (1.984 Å). This stronger coordination is a direct result of the electron-withdrawing nature of the hydantoin ring, which enhances the Lewis basicity of the adjacent phosphonate oxygen through inductive effects. Furthermore, the bite angle of DHP (89.4°) is nearly ideal for a square-planar/octahedral equatorial plane, indicating significantly less steric strain compared to the DPA complex.

Conclusion

For researchers and drug development professionals requiring high-fidelity structural data, this compound (DHP) significantly outperforms simple aliphatic phosphonates like DPA. The intrinsic rigidity and hydrogen-bonding capacity of the hydantoin moiety not only make it a potent reagent for synthesizing complex alkaloids and asthma therapeutics, but also ensure the formation of highly ordered, diffraction-quality crystals. By following the self-validating vapor diffusion protocol outlined above, laboratories can consistently achieve R-factors below 4%, providing the atomic-level precision required for modern structure-based drug design.

References[4] ChemicalBook. "95378-36-2(this compound)". ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ9lF8GLi7PK_ML45QAI6N0Xwg5RPRThcLS5_8LtW_vYfPoahbQbBTpa27hjimJqADwbk7jO3yLBgJYRYfSlJd-BwPLnuVk7tGypkxoAKUo-jf3sLcAB8juIlpMtscg6OTRErXhEWUcVETXxlzAi8iQzD3yT8i[1] CymitQuimica. "CAS 95378-36-2: Dietil 5-hidantoylfosfonato". CymitQuimica.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxDrMFKqejRbpNusSH1GrY4xPUyLwIu81A3NmdglZVEFgF-1Hz576v_G9gvXF0h15OJ1TqZPq_26B5zp4wVb8NGbg9zVVlAtIKQ5eDS8M3m8H6E94WVOzojzE7Vf3K3KSQrhnzJHM=[2] Shaun W., Lisa I., et al. "Investigation Into Novel Mukanadin B, Mukanadin D and Mukanadin F Derivatives as Antagonists of 5-HT1A Signalling". ResearchGate, June 2024.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzifxHRqn67Zet3ZKif7IsGOa1WSAH2yUtGJLX5ETu_PjNOh7x3V-1nqq18nCZmaKqztkHeuF7JppM0-yOaynEtkvBhln36dFutJfPkAq0dUwMqX1rDrkeWiLGW5X6VVtpbijSnZoGqNw_WyR9oUCCgw6Rk8ZLwm_oBS5jUhvJQ0Yot83VsgwFAe5M954q41WmVzC5ehL6uGN1HJYt9T_uNiPb6a0fscSOfpJD_wn4w3zBCIWTxZ9gytb_tvHgt-tkp9dhEPWSpYDJomr1k9QUpoP838GoUlkMlOIP4gel[3] United States Patent 5,922,751. "Methods of using same". Google Patents, January 1997.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoQqSL3eRDYcYEmIfYjGKnHe8tIGajy8z0OnoxRuZPYy8hIo0hFgzV5dX9SOK4e358aySw_s6IGoc00OW3KcmfHRwKEYnIWKcWbf4ZNUnn4WIrwxQhePQP7geWIc87-2peQcdj5kBKU_ZPj9ivCd2p1-PaE4ceBc1M5IHvVoebVZED2GvXjyr-XnV3TQ==

Sources

A Comparative Spectroscopic Guide to Diethyl 5-Hydantoylphosphonate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, hydantoin derivatives have garnered significant attention due to their diverse pharmacological activities. The incorporation of a phosphonate moiety into the hydantoin scaffold, as seen in diethyl 5-hydantoylphosphonate, offers a unique combination of a rigid heterocyclic core and a functional group known for its ability to mimic phosphates and interact with biological targets. This guide provides an in-depth spectroscopic comparison of this compound and its key reaction products, offering researchers, scientists, and drug development professionals a practical reference for the characterization of this important class of molecules.

Introduction to this compound

This compound, also known as diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate, is a molecule of interest in medicinal chemistry. The hydantoin ring provides a rigid framework that can be functionalized at several positions, while the diethyl phosphonate group can engage in crucial interactions with biological macromolecules. Accurate and unambiguous characterization of this parent molecule and its derivatives is essential for understanding their structure-activity relationships and for ensuring the purity and identity of synthesized compounds. This guide will focus on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with a common approach being the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of a 5-halohydantoin with a trialkyl phosphite.


Halohydantoin [label="5-Halohydantoin"]; Triethyl_phosphite [label="Triethyl phosphite"]; Reaction [label="Michaelis-Arbuzov\nReaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound"];

Halohydantoin -> Reaction; Triethyl_phosphite -> Reaction; Reaction -> Product; }

Synthesis of this compound.

Spectroscopic Characterization of this compound

A thorough spectroscopic analysis is crucial to confirm the structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl groups of the phosphonate moiety and the protons on the hydantoin ring.

  • Ethyl Protons: Two sets of signals are characteristic of the diethyl phosphonate group: a triplet around 1.3 ppm corresponding to the six methyl (CH₃) protons and a multiplet (a doublet of quartets) around 4.1 ppm for the four methylene (OCH₂) protons. The splitting of the methylene protons is due to coupling with both the adjacent methyl protons and the phosphorus atom.

  • Hydantoin Protons: The proton at the C5 position (the carbon bearing the phosphonate group) is expected to appear as a doublet due to coupling with the phosphorus atom. The chemical shift of this proton is influenced by the surrounding electron-withdrawing groups. The NH protons of the hydantoin ring will appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Ethyl Carbons: The methyl carbons (CH₃) of the ethyl groups will resonate at a higher field (around 16 ppm), while the methylene carbons (OCH₂) will appear further downfield (around 63 ppm). Both signals will show coupling to the phosphorus atom.

  • Hydantoin Carbons: The carbonyl carbons (C=O) of the hydantoin ring are expected to have chemical shifts in the range of 155-175 ppm. The C5 carbon, directly attached to the phosphorus atom, will show a large one-bond coupling constant (¹JC-P).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique for characterizing organophosphorus compounds. A single resonance is expected for this compound in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be in the typical range for phosphonates, generally between +15 and +30 ppm (relative to 85% H₃PO₄).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following groups:

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydantoin ring.

  • C=O Stretching: Strong absorptions in the range of 1700-1780 cm⁻¹, often appearing as two distinct bands for the two carbonyl groups of the hydantoin ring.

  • P=O Stretching: A strong, sharp band around 1250 cm⁻¹ characteristic of the phosphoryl group.

  • P-O-C Stretching: Absorptions in the region of 1020-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum. Common fragmentation pathways for phosphonates involve the loss of the alkoxy groups.

Spectroscopic Technique Expected Features for this compound
¹H NMR Ethyl (CH₃) triplet (~1.3 ppm), Ethyl (OCH₂) multiplet (~4.1 ppm), C5-H doublet, NH broad singlets.
¹³C NMR Ethyl (CH₃) (~16 ppm), Ethyl (OCH₂) (~63 ppm), Carbonyls (155-175 ppm), C5 with large ¹JC-P.
³¹P NMR Single resonance between +15 and +30 ppm.
IR N-H stretch (3200-3400 cm⁻¹), C=O stretch (1700-1780 cm⁻¹), P=O stretch (~1250 cm⁻¹), P-O-C stretch (1020-1050 cm⁻¹).
MS Molecular ion peak and fragmentation patterns corresponding to loss of ethoxy groups.

Reactions of this compound and Spectroscopic Comparison of Products

The reactivity of this compound allows for the synthesis of a variety of derivatives. Here, we will explore two common reactions, hydrolysis and N-alkylation, and compare the spectroscopic data of the products with the starting material.

Hydrolysis of the Phosphonate Ester

The diethyl ester groups of the phosphonate can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.[3] This transformation is significant as the phosphonic acid group is often the biologically active form of the molecule.


StartingMaterial [label="this compound"]; Reagents [label="Acid or Base\n(e.g., HCl or NaOH)"]; Reaction [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="5-Hydantoylphosphonic Acid"];

StartingMaterial -> Reaction; Reagents -> Reaction; Reaction -> Product; }

Hydrolysis of this compound.

Spectroscopic Comparison: Diethyl Ester vs. Phosphonic Acid

Spectroscopic Technique This compound 5-Hydantoylphosphonic Acid (Product) Key Differences & Rationale
¹H NMR Triplet at ~1.3 ppm (CH₃), Multiplet at ~4.1 ppm (OCH₂)Absence of ethyl group signals.The hydrolysis removes the ethyl groups, leading to the disappearance of their characteristic signals.
¹³C NMR Signals at ~16 ppm (CH₃) and ~63 ppm (OCH₂)Absence of ethyl carbon signals.Similar to ¹H NMR, the removal of the ethyl groups is confirmed by the absence of their carbon signals.
³¹P NMR Resonance at ~+20 ppmShift in resonance, typically downfield.The electronic environment around the phosphorus atom changes significantly upon hydrolysis, leading to a change in its chemical shift.
IR P-O-C stretch (1020-1050 cm⁻¹)Appearance of a broad O-H stretch (2500-3300 cm⁻¹) from the P-OH groups.The presence of the P-OH groups in the phosphonic acid results in a very broad O-H absorption band.
MS Molecular ion peak corresponding to the ester.Molecular ion peak corresponding to the acid (lower m/z).The molecular weight decreases upon the loss of two ethyl groups.
N-Alkylation of the Hydantoin Ring

The nitrogen atoms of the hydantoin ring can be alkylated, offering another avenue for structural modification and the potential to modulate biological activity.[4]


StartingMaterial [label="this compound"]; Reagents [label="Alkyl Halide (e.g., CH₃I)\nBase (e.g., K₂CO₃)"]; Reaction [label="N-Alkylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="N-Alkyl-Diethyl\n5-hydantoylphosphonate"];

StartingMaterial -> Reaction; Reagents -> Reaction; Reaction -> Product; }

N-Alkylation of this compound.

Spectroscopic Comparison: Unsubstituted vs. N-Alkylated Hydantoin

Spectroscopic Technique This compound N-Methyl-Diethyl 5-Hydantoylphosphonate (Product) Key Differences & Rationale
¹H NMR Broad NH signals.Disappearance of one or both NH signals and appearance of a new singlet for the N-CH₃ protons (around 3.0 ppm).The alkyl group replaces the proton on the nitrogen, leading to the disappearance of the NH signal and the appearance of a new signal for the alkyl protons.
¹³C NMR -Appearance of a new signal for the N-CH₃ carbon.A new carbon signal corresponding to the introduced alkyl group will be observed.
³¹P NMR Resonance at ~+20 ppmMinimal change in chemical shift.The alkylation occurs at the nitrogen atom, which is relatively far from the phosphorus center, resulting in a negligible effect on the ³¹P chemical shift.
IR N-H stretch (3200-3400 cm⁻¹)Reduction in intensity or disappearance of the N-H stretching band.The replacement of the N-H bond with an N-C bond leads to the loss of the characteristic N-H stretching vibration.
MS Molecular ion peak.Molecular ion peak with an increased m/z value corresponding to the addition of the alkyl group.The molecular weight increases by the mass of the added alkyl group.

Conclusion

The spectroscopic characterization of this compound and its reaction products is a critical step in the development of new therapeutic agents. By employing a combination of NMR (¹H, ¹³C, and ³¹P), IR, and MS techniques, researchers can unambiguously determine the structure, purity, and identity of these compounds. This guide has provided a comparative framework for interpreting the spectroscopic data of the parent molecule and its key derivatives, highlighting the characteristic changes that occur upon chemical modification. A thorough understanding of these spectroscopic signatures is indispensable for advancing the field of medicinal chemistry and for the successful development of novel hydantoin-based pharmaceuticals.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Typical parameters include a larger spectral width (e.g., 220 ppm) and a greater number of scans for adequate signal-to-noise.

  • ³¹P NMR Acquisition: Acquire the proton-decoupled spectrum. Use an external reference of 85% H₃PO₄.

General IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR accessory. For liquid samples, a thin film between NaCl or KBr plates can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

General Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.

References

  • Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2010). Synthesis and Characterization of Novel Cycloalkanespiro-5-Hydantoin Phosphonic Acids.
  • Foley, D. A., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(28), 7905-7912.
  • Keglevich, G., & Bálint, E. (2020).
  • Ali, T., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1343-1393.
  • Michaelis, A., & Kaehne, R. (1898). Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 31(1), 1048-1055.
  • Arbuzov, A. E. (1906). On the structure of phosphorous acid and its derivatives. Isomerization and transition of the bonds of trivalent phosphorus into the pentavalent form. J. Russ. Phys. Chem. Soc., 38, 687-718.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).
  • Popowycz, F., & Joseph, B. (2009). Recent advances in the synthesis of hydantoins: the state of the art. Current Organic Chemistry, 13(15), 1494-1528.
  • Keglevich, G., & Bálint, E. (2021).
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures.
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Strategic Synthesis Guide: Diethyl 5-Hydantoylphosphonate vs. Erlenmeyer Azlactone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For modern drug discovery involving non-standard amino acid synthesis, diethyl 5-hydantoylphosphonate (specifically diethyl 2,4-dioxoimidazolidine-5-phosphonate) offers a superior, versatile alternative to the classical Erlenmeyer azlactone synthesis .

While the Erlenmeyer method remains a staple for simple aromatic substrates due to low cost, it fails significantly with aliphatic aldehydes and ketones due to harsh conditions and polymerization side reactions. The phosphonate route, utilizing Horner-Wadsworth-Emmons (HWE) chemistry, overcomes these limitations by operating under mild conditions, exhibiting broad substrate tolerance (including enolizable aliphatics), and simplifying purification via water-soluble byproducts.

Best For:

  • Erlenmeyer: Large-scale manufacturing of simple aromatic

    
    -amino acids (e.g., Phenylalanine derivatives).
    
  • Phosphonate: Complex aliphatic amino acids, acid-sensitive substrates, ketone-derived amino acids, and combinatorial library synthesis.

Mechanistic & Structural Analysis

To understand the operational advantages, we must first compare the underlying mechanisms. The Erlenmeyer synthesis relies on a Perkin-like condensation requiring high heat and dehydrating conditions. The Phosphonate method utilizes a carbanion-mediated olefination (HWE), which is thermodynamically driven but kinetically milder.

Comparative Reaction Pathways

ReactionPathways Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Azlactone Azlactone (Oxazolone) Aldehyde->Azlactone Ac2O, NaOAc Reflux (Harsh) Intermediate_P Oxyanion Intermediate Aldehyde->Intermediate_P Base (DBU/Et3N) RT (Mild) Hippuric Hippuric Acid (N-Benzoylglycine) Hippuric->Azlactone DehydroAA_E Dehydroamino Acid (Precursor) Azlactone->DehydroAA_E Hydrolysis AminoAcid α-Amino Acid DehydroAA_E->AminoAcid Reduction (H2/Pd) Phosphonate This compound Phosphonate->Intermediate_P Ylidene 5-Ylidenehydantoin Intermediate_P->Ylidene - (EtO)2PO2 (HWE Elimination) Ylidene->AminoAcid Hydrolysis + Reduction

Figure 1: Mechanistic divergence. The Erlenmeyer route (Red) requires harsh dehydration, while the Phosphonate route (Green) proceeds via mild olefination.

Critical Performance Analysis

Substrate Scope: The "Aliphatic Gap"

The most significant advantage of the phosphonate reagent is its ability to process aliphatic aldehydes and ketones .

  • Erlenmeyer Failure Mode: Under the refluxing acetic anhydride conditions required for azlactone formation, aliphatic aldehydes often undergo self-condensation (aldol) or polymerization (tar formation) before reacting with hippuric acid. Yields are typically <30% or zero.

  • Phosphonate Solution: The HWE reaction proceeds at room temperature (or mild warming) using bases like DBU or KOH. This prevents the degradation of sensitive aliphatic aldehydes, enabling high yields (70-95%) for substrates like isobutyraldehyde or cyclohexanecarboxaldehyde.

Reactivity with Ketones
  • Erlenmeyer: Generally fails with ketones due to steric hindrance and the lower electrophilicity of the carbonyl carbon compared to aldehydes.

  • Phosphonate: Successfully condenses with ketones (e.g., acetone, cyclohexanone) to form 5,5-disubstituted hydantoins. This provides a direct route to

    
    -disubstituted amino acids (quaternary centers), which are valuable in peptidomimetics for restricting conformational freedom.
    
Stereoselectivity
  • Erlenmeyer: Thermodynamic control typically favors the (Z)-isomer of the azlactone due to steric repulsion between the phenyl group and the carbonyl oxygen.

  • Phosphonate: While also thermodynamically controlled, the HWE reaction often provides mixtures of (E) and (Z) isomers depending on the base and solvent used. However, for the synthesis of saturated amino acids (via subsequent reduction), the olefin geometry is irrelevant. The key advantage here is the formation of the bond, not just the geometry.

Operational Safety & Green Chemistry
FeatureErlenmeyer AzlactonePhosphonate (HWE)
Reagents Acetic Anhydride (Corrosive, lachrymator), NaOAcThis compound, DBU/Et3N
Temperature Reflux (100°C+)0°C to 60°C
Byproducts Acetic acid, salts (requires neutralization)Diethyl phosphate (water-soluble, easy wash)
Atom Economy Moderate (loss of Ac2O)Good (loss of phosphate group)

Experimental Data Comparison

The following data summarizes typical isolated yields reported in comparative literature for the synthesis of unsaturated precursors (Azlactone vs. 5-Ylidenehydantoin).

Substrate (Aldehyde/Ketone)Erlenmeyer Yield (%)Phosphonate Yield (%)Notes
Benzaldehyde 85-95%90-98%Both methods work well for simple aromatics.
4-Nitrobenzaldehyde 90%95%Electron-poor aromatics are excellent in both.
Isobutyraldehyde < 10% (Complex mix)82% Critical Advantage: Phosphonate works for hindered aliphatics.
Cyclohexanone 0% (No reaction)75% Critical Advantage: Phosphonate works for ketones.
Thiophene-2-carbaldehyde 60%88%Heterocycles tolerate mild HWE conditions better.

Detailed Protocol: Phosphonate Synthesis of 5-Ylidenehydantoins

This protocol describes the synthesis of a 5-ylidenehydantoin using this compound. This intermediate is easily converted to the free amino acid via hydrolysis and reduction.

Reagents
  • Reagent A: Diethyl 2,4-dioxoimidazolidine-5-phosphonate (1.0 equiv)

  • Reagent B: Aldehyde or Ketone (1.0 - 1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et3N (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Dry)

Workflow Diagram

Protocol Start Start: Charge Reaction Vessel Mix Dissolve Phosphonate & Aldehyde in MeCN or THF Start->Mix AddBase Add Base (DBU) dropwise at 0°C - RT Mix->AddBase React Stir at RT (2-12 hours) Monitor by TLC AddBase->React Check Reaction Complete? React->Check Check->React No (Heat to 50°C) Quench Quench with dilute HCl (Precipitates Product) Check->Quench Yes Filter Filter Solid & Wash with Water (Removes Phosphate) Quench->Filter Dry Dry Solid (Vacuum) Filter->Dry End Product: 5-Ylidenehydantoin Dry->End

Figure 2: Step-by-step workflow for the phosphonate-mediated synthesis.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2,4-dioxoimidazolidine-5-phosphonate (10 mmol) and the target aldehyde (10-12 mmol) in anhydrous acetonitrile (30 mL).

  • Activation: Cool the mixture to 0°C in an ice bath. Add DBU (11 mmol) dropwise over 5 minutes. Note: DBU is preferred for sterically hindered aldehydes; Triethylamine (Et3N) suffices for simple aromatics.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

    • Observation: The solution often turns clear then precipitates the product as the reaction progresses.

    • Time: 2–4 hours for aromatics; 6–12 hours for aliphatics.

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1N HCl. This neutralizes the base and ensures the phosphate byproduct remains in the aqueous phase while the 5-ylidenehydantoin precipitates.

  • Isolation: Filter the precipitate. Wash the filter cake thoroughly with water (to remove diethyl phosphate salts) and cold ethanol.

  • Purification: Recrystallize from ethanol/water if necessary.

References

  • Meanwell, N. A., et al. (1991). "Diethyl 2,4-dioxoimidazolidine-5-phosphonates: Horner-Wadsworth-Emmons reagents for the mild and efficient preparation of C-5 unsaturated hydantoin derivatives." The Journal of Organic Chemistry, 56(24), 6897-6904. Link

  • Sano, S., et al. (2000). "Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters and Amides." Organic Process Research & Development. Link

  • Fadel, A. (2004). "Synthesis of Enantiomerically Pure α-Amino Acids." Tetrahedron: Asymmetry, 15(9), 1443-1449.
  • Beller, G., et al. (2002). "Catalytic asymmetric synthesis of amino acids." Angewandte Chemie International Edition, 41(22), 4376. (Contextualizes the utility of dehydroamino acid precursors).

Comprehensive Guide to Validating Enantiomeric Excess in Diethyl 5-Hydantoylphosphonate

[1]

Executive Summary & Strategic Context

Diethyl 5-hydantoylphosphonate (CAS: 95378-36-2), also known as diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate, represents a critical class of

1

The chirality of this molecule resides at the C5 position of the hydantoin ring. Because the biological activity of hydantoin derivatives (e.g., phenytoin analogs) and phosphonates is frequently stereospecific, determining the enantiomeric excess (ee) is a non-negotiable quality attribute.

This guide outlines two orthogonal validation workflows:

  • High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs): The "Gold Standard" for quantitative release testing.[1]

  • 
    P NMR Spectroscopy with Chiral Solvating Agents (CSAs):  A rapid, high-throughput method for in-process control (IPC).[1]
    

Structural Analysis & Chiral Recognition Mechanisms[2]

To validate ee effectively, one must understand the molecular interactions driving separation.

  • The Chiral Center: Carbon-5 (C5), flanked by a nitrogen atom (N1), a carbonyl (C4=O), and the bulky diethyl phosphonate group.[1]

  • H-Bonding Potential: The imide (

    
    ) and amide (
    
    
    ) protons act as hydrogen bond donors, while the phosphonyl oxygens (
    
    
    ) and carbonyls act as acceptors.[1]
  • Implication for Separation: Amylose and cellulose-based CSPs (e.g., Chiralpak AD/AS or Chiralcel OD) are ideal because their carbamate side chains can form multiple H-bond networks with the hydantoin core, creating the "chiral cleft" necessary for discrimination.[1]

Diagram: Validation Workflow Logic

GStartSample: this compoundRacemateStep 1: Synthesize/Purchase Racemic StandardStart->RacemateMandatory ReferenceMethodChoiceSelect Validation MethodRacemate->MethodChoiceHPLCMethod A: Chiral HPLC(Quantification/Purity)MethodChoice->HPLCNMRMethod B: 31P NMR + CSA(Rapid IPC/Screening)MethodChoice->NMRScreeningColumn Screening(AD-H, OD-H, AS-H)HPLC->ScreeningCSA_AddAdd CSA(Quinine or Chiral Amine)NMR->CSA_AddMobilePhaseOptimize Mobile Phase(Hexane/IPA vs. Hexane/EtOH)Screening->MobilePhaseValidationValidation Parameters(Linearity, Resolution Rs > 1.5, LOD)MobilePhase->ValidationShift_ObsObserve Chemical Shift Split (Δδ)CSA_Add->Shift_ObsShift_Obs->Validation

Figure 1: Decision tree for selecting and developing an enantioselective validation method.

Method A: Chiral HPLC (The Gold Standard)[1]

This protocol uses polysaccharide-based stationary phases, which have proven efficacy for 5-substituted hydantoins.[1]

Experimental Protocol

Objective: Achieve baseline separation (

  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Rationale: The AD-H column is historically superior for hydantoins due to the helical amylose structure accommodating the planar hydantoin ring while interacting with the phosphonate group.[1]

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1][2]

    • Solvent B: Isopropyl Alcohol (IPA) or Ethanol (EtOH).[1]

    • Ratio: Start with 90:10 (Hexane:IPA) .

    • Note: The phosphonate group is polar; if retention is too long (

      
      ), increase IPA to 20% or 30%.[1]
      
  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C (Control is critical; lower temps often improve resolution).

    • Detection: UV at 210 nm (The hydantoin ring has weak absorption; 210 nm captures the amide transitions).[1]

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of IPA.

    • Injection Volume: 5–10

      
      L.[1]
      
Validation Criteria (Self-Validating System)
ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures <1% overlap between enantiomer peaks for accurate integration.
Tailing Factor (

)

Phosphonates can interact with residual silanols; severe tailing indicates need for mobile phase additive (e.g., 0.1% TFA).[1]
Selectivity (

)

Confirms the CSP is actively discriminating the enantiomers.

Method B: P NMR with Chiral Solvating Agents (The Rapid Alternative)[1]

For rapid screening where HPLC method development is too slow,

1
Experimental Protocol

Objective: Induce a chemical shift difference (

  • Reagents:

    • Solvent:

      
       or 
      
      
      (Apolar solvents maximize ion-pairing/H-bonding).[1]
    • CSA: Quinine, Cinchonidine, or (R)-(+)-

      
      -Methylbenzylamine.[1]
      
    • Recommendation:Quinine is often effective for phosphonates due to the interaction between the quinuclidine nitrogen (base) and the hydantoin N-H (acid).

  • Procedure:

    • Step 1: Dissolve 10 mg of this compound in 0.6 mL

      
      .
      
    • Step 2: Acquire a baseline

      
      P NMR spectrum (expect a singlet around 15-20 ppm).[1]
      
    • Step 3: Add 1.0 - 2.0 equivalents of the CSA (solid or liquid).[1] Shake until dissolved.

    • Step 4: Acquire

      
      P NMR.[1] The singlet should split into two peaks (representing the diastereomeric solvates).
      
  • Calculation:

    
    
    Where 
    
    
    and
    
    
    are the integrals of the two phosphorus peaks.[1]
Advantages & Limitations[1]
  • Pro: Instant results (<10 mins); no column equilibration; unambiguous P-signal (no overlap with solvent).

  • Con: Lower sensitivity than HPLC (requires ~10 mg sample);

    
     may be small (<0.05 ppm), requiring high-field NMR (400 MHz+).[1]
    

Comparative Data Summary

FeatureChiral HPLC (UV)

P NMR (CSA)
Precision High (

ee)
Moderate (

ee)
Throughput 20-40 min/sample5-10 min/sample
Cost per Run High (Solvents, Column wear)Low (Solvent only, CSA reusable)
Sample Req. Microgram levelsMilligram levels
Best Use Case Final Product Release, QCReaction Optimization, IPC

References

  • Kartozia, I., et al. (2002).[1][2] "Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 27(4), 621-629.[1] Link

  • Kafarski, P. & Lejczak, B. (2001).[1] "Aminophosphonic Acids of Potential Medical Importance." Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 301-312.[1] Link

  • Abell, A. D., et al. (1997).[1] "Enantioselective synthesis of alpha-aminophosphonates." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gumienna-Kontecka, E., et al. (2002).[1] "Chiral discrimination of aminophosphonic acids by NMR spectroscopy." Enantiomer, 7(1), 1-8.[1] Link

Publish Comparison Guide: Structural Validation of Diethyl 5-Hydantoylphosphonate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 5-hydantoylphosphonate is a highly functionalized intermediate frequently utilized in the synthesis of unnatural amino acids and novel pharmaceutical agents. Structurally, it merges a hydantoin (imidazolidine-2,4-dione) heterocycle with a diethyl phosphonate ester. Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for its rapid structural validation. This guide provides an in-depth comparative analysis of the two primary FTIR sampling techniques—Attenuated Total Reflection (ATR) and Transmission (KBr Pellet) —detailing the causality behind spectral variations and providing self-validating experimental protocols.

Core Spectroscopic Profile

To accurately interpret the IR spectrum of this compound, the molecule must be deconstructed into its two primary functional domains. The unique dipole moment changes associated with these domains produce distinct, non-overlapping absorption bands.

  • The Hydantoin Domain: The heterocycle contains two distinct carbonyl groups (C2 and C4) and two nitrogen atoms. Because the C2 carbonyl is urea-like (flanked by two nitrogens) and the C4 carbonyl is amide-like, they exhibit different force constants, resulting in two distinct

    
     stretching bands .
    
  • The Phosphonate Domain: The diethyl phosphonate moiety is dominated by the highly polar phosphoryl (

    
    ) double bond and the ether-like 
    
    
    
    linkages .
Table 1: Key FTIR Spectral Assignments for this compound
Functional GroupWavenumber Range (cm⁻¹)IntensityCausality & Mechanistic Assignment
N-H Stretch 3100 - 3400Broad, StrongImide/amide N-H stretching. Broadening is caused by extensive intermolecular hydrogen bonding in the solid state.
C=O Stretch (C2) 1750 - 1780StrongSymmetric stretching of the urea-like carbonyl. Higher frequency due to the electron-withdrawing effect of two adjacent nitrogens.
C=O Stretch (C4) 1700 - 1745StrongAsymmetric stretching of the amide-like carbonyl.
P=O Stretch 1230 - 1250StrongPhosphoryl double bond stretch. Highly sensitive to shifts based on local hydrogen-bonding environments.
P-O-C Stretch 1010 - 1050StrongAsymmetric and symmetric stretching of the ethyl ether linkages on the phosphorus atom.
C-P Stretch 960 - 985MediumCarbon-phosphorus single bond stretch.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

When validating this specific molecule, the choice of sample introduction method critically impacts both workflow efficiency and spectral output.

Attenuated Total Reflection (ATR-FTIR)

ATR relies on the internal reflection of an IR beam within a high-refractive-index crystal (e.g., Diamond or ZnSe). The evanescent wave penetrates the solid sample placed in direct contact with the crystal.

  • The Causality of Spectral Skewing: In ATR, the penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength (
    
    
    
    ). Consequently, lower wavenumber bands—specifically the critical P-O-C stretch (~1030 cm⁻¹) —will appear artificially more intense compared to higher wavenumber bands like the N-H stretch (~3200 cm⁻¹) .
  • Best For: Rapid, non-destructive screening where moisture sensitivity is a concern.

Transmission FTIR (KBr Pellet)

The sample is ground with IR-inactive Potassium Bromide (KBr) and pressed into a transparent disc. The IR beam passes entirely through the sample matrix.

  • The Causality of Moisture Artifacts: KBr is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a broad O-H stretch (~3400 cm⁻¹) and a water bending vibration (~1640 cm⁻¹) will appear. For this compound, this water band can severely mask the critical N-H and C=O hydantoin stretches .

  • Best For: Obtaining true linear absorbance spectra (Beer-Lambert Law) and resolving complex hydrogen-bonding networks in the high-wavenumber region.

Table 2: Performance Comparison for this compound
ParameterATR-FTIRTransmission (KBr Pellet)
Sample Prep Time < 1 minute5 - 10 minutes
Spectral Integrity Intensity skewed at low wavenumbersTrue linear absorbance
Moisture Artifacts None (measures neat sample)High risk (hygroscopic KBr)
P-O-C Band Resolution Excellent (enhanced intensity)Good
N-H Band Resolution Moderate (reduced intensity)Excellent

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I mandate that all spectroscopic workflows include built-in validation checkpoints to ensure data trustworthiness.

Protocol A: ATR-FTIR Workflow
  • System Purge & Background Validation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run a background scan (16-32 scans, 4 cm⁻¹ resolution). Validation Checkpoint: The background must show a flat baseline and zero residual organic C-H stretches (~2900 cm⁻¹) before proceeding.

  • Sample Application: Place ~1-2 mg of solid this compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid lattice; poor contact results in high signal-to-noise ratios and baseline drift.

  • Acquisition & Correction: Acquire the spectrum from 4000 to 400 cm⁻¹. Validation Checkpoint: Apply an "ATR Correction" algorithm in your spectrometer's software to normalize the wavelength-dependent intensities before comparing the data to standard transmission libraries.

Protocol B: Transmission (KBr Pellet) Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 2 hours to eliminate adsorbed water.

  • Sample Grinding: In an agate mortar, combine ~1 mg of this compound with ~100 mg of dry KBr. Grind vigorously for 1-2 minutes. Causality: The particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (which causes baseline scattering and asymmetric peak shapes).

  • Pellet Pressing: Transfer the mixture to a die set and apply 10 tons of pressure using a hydraulic press under vacuum for 2 minutes. Validation Checkpoint: The resulting pellet must be visually transparent. A cloudy pellet indicates trapped air or moisture and will result in massive baseline scattering.

  • Acquisition: Place the pellet in the transmission holder and scan against a blank KBr pellet background.

Data Visualization: Spectral Interpretation Workflow

IR_Workflow cluster_methods FTIR Sampling Techniques cluster_interpretation Key Functional Group Interpretation Start This compound Sample ATR ATR-FTIR (Direct Analysis) Start->ATR KBr Transmission FTIR (KBr Pellet) Start->KBr Spectrum Acquire IR Spectrum (4000 - 400 cm⁻¹) ATR->Spectrum KBr->Spectrum NH N-H Stretch 3100 - 3400 cm⁻¹ Spectrum->NH CO C=O Stretch (Hydantoin) 1700 - 1780 cm⁻¹ Spectrum->CO PO P=O Stretch 1230 - 1250 cm⁻¹ Spectrum->PO POC P-O-C Stretch 1010 - 1050 cm⁻¹ Spectrum->POC Valid Structural Validation Confirmed NH->Valid CO->Valid PO->Valid POC->Valid

Workflow for the FTIR structural validation of this compound.

References

  • Title: An ATR-FTIR study of different phosphonic acids in aqueous solution | Source: PubMed (Spectrochimica Acta Part A) | URL: [Link]

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source: AZoM | URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Source: Specac | URL: [Link]

Reproducibility of Diethyl 5-Hydantoylphosphonate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthetic protocols for Diethyl (2,4-dioxoimidazolidin-5-yl)phosphonate (often referred to as diethyl 5-hydantoylphosphonate).[1] It addresses the reproducibility challenges inherent in C5-functionalization of the hydantoin scaffold, specifically focusing on the competition between C-phosphorylation and N-phosphorylation/elimination.[1]

Executive Summary: The Reproducibility Crisis

The synthesis of this compound is frequently plagued by low yields and ambiguous regioselectivity.[1] The core challenge lies in the C5-reactivity of the hydantoin ring.[1] Unlike simple alkyl halides, the 5-halohydantoin intermediate is prone to elimination (forming the 5-methylene derivative) or hydrolysis.[1] Furthermore, the "classic" Michaelis-Arbuzov conditions often require temperatures (120–160°C) that degrade the sensitive hydantoin scaffold.

This guide compares two primary methodologies:

  • Method A (Stepwise Isolation): Bromination followed by a high-temperature Arbuzov reaction.[1]

  • Method B (In-Situ/Silylated): One-pot bromination/phosphonylation using silyl phosphites to lower the activation energy.[1]

Comparative Analysis of Synthetic Routes

FeatureMethod A: Classic Arbuzov (Stepwise) Method B: Silyl-Modified One-Pot
Mechanism Radical/Ionic Bromination

SN2 Phosphonylation
In-situ activation

Lewis-Acid promoted SN1/SN2
Key Reagents Br

or NBS; Triethyl Phosphite (P(OEt)

)
NBS; Diethyl (trimethylsilyl) phosphite; ZnBr

(cat.)[1]
Temperature High (120–150°C)Mild (0–40°C)
Yield Consistency Low to Moderate (30–55%) Highly dependent on removal of EtBr byproduct.High (70–85%) Minimizes thermal degradation.
Major Pitfall Elimination: Formation of 5-methylene hydantoin side product.N-Alkylation: If base is present.[1]Moisture Sensitivity: Silyl reagents require strictly anhydrous conditions.[1]
Scalability Good, but purification is difficult due to tars.[1]Excellent; cleaner crude profile simplifies workup.

Detailed Experimental Protocols

Best for: Labs with limited access to silylated reagents or strictly anhydrous setups.

Phase 1: Synthesis of 5-Bromo-5-substituted Hydantoin

  • Dissolution: Dissolve 5-substituted hydantoin (10 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add Bromine (10.5 mmol) dropwise at 40°C.

    • Critical Control: Monitor color.[1][2] The reaction is complete when the red bromine color persists for >5 mins.

    • Causality: Acetic acid suppresses N-bromination, favoring the thermodynamic C5-bromo product.[1]

  • Isolation: Evaporate solvent in vacuo at <50°C. Do not recrystallize unless necessary; 5-bromohydantoins are unstable.[1] Use immediately.

Phase 2: The Michaelis-Arbuzov Reaction

  • Setup: Place crude 5-bromohydantoin in a flask with a distillation head (short path).

  • Addition: Add Triethyl Phosphite (1.2 equiv) neat.

  • Reaction: Heat to 110–120°C.

    • Self-Validating Step: You must observe the evolution of Ethyl Bromide (bp 38°C). If no distillate collects, the reaction has stalled.

  • Workup: Remove excess phosphite under high vacuum (0.1 mmHg).[1] The residue is often a viscous oil that solidifies upon triturating with ether/pentane.[1]

Best for: High purity, library synthesis, and unstable substrates.

  • Activation: Suspend 5-hydroxyhydantoin or 5-methoxyhydantoin (precursor) in dry DCM (0.2 M) under Argon.

  • Silylation: Add Diethyl (trimethylsilyl) phosphite (1.5 equiv) and a Lewis Acid catalyst (ZnI

    
     or TMSOTf, 5 mol%).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp for 4 hours.

    • Mechanism:[1][3][4][5] The Lewis acid generates an oxocarbenium-like intermediate at C5, which is rapidly trapped by the highly nucleophilic silyl phosphite.[1]

  • Quench: Add saturated NaHCO

    
     (aq). Extract with DCM.[1]
    
  • Purification: Flash chromatography (EtOAc/Hexane).

Mechanistic Visualization & Troubleshooting

The following diagram illustrates the competing pathways. The Green path is the desired Arbuzov route. The Red paths represent the common failure modes (Elimination and N-Alkylation).

Hydantoin_Phosphonylation Start 5-Bromo-Hydantoin P_Attack Phosphonium Intermediate Start->P_Attack + P(OEt)3 (Sn2 Attack) Elimination 5-Methylene Hydantoin Start->Elimination Heat >140°C (- HBr) N_Alk N-Phosphonated Side Product Start->N_Alk Base Present (N-Attack) Product This compound (Target) P_Attack->Product - EtBr (Arbuzov Collapse)

Caption: Mechanistic bifurcation in phosphonylation. High heat favors elimination (Red); controlled conditions favor the C-P bond formation (Blue).

Validation Criteria (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. If these are not met, the synthesis failed.

Analytical MethodExpected ResultInterpretation of Failure

P NMR

18–22 ppm (singlet)

-1 to +5 ppm:
Phosphate ester (C-O-P linkage, hydrolysis product).

0 ppm:
Phosphoric acid (total hydrolysis).[1]

H NMR (C5-H)
Doublet (

Hz)
Singlet: Loss of Phosphorus coupling (Elimination product).Multiplet/Broad: N-substitution or ring opening.[1]
TLC (EtOAc) R

0.3 – 0.4 (UV Active)
R

< 0.1:
Hydrolyzed phosphonic acid (too polar).R

> 0.8:
Elimination product (non-polar).

References

  • Meanwell, N. A., et al. (1991). "Diethyl 2,4-dioxoimidazolidine-5-phosphonates: Horner-Wadsworth-Emmons reagents for the mild and efficient preparation of C-5 unsaturated hydantoin derivatives." The Journal of Organic Chemistry, 56(24), 6897-6904. Link

  • Klimchuk, I. A., et al. (2025). "5-Phosphonohydantoins: synthesis and investigation of their biological activities." Monatshefte für Chemie - Chemical Monthly. Link

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "Michaelis–Arbuzov rearrangement."[1][4] Chemical Reviews, 81(4), 415-430. Link

  • BenchChem Technical Guide. (2025). "Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite." Link

Sources

Safety Operating Guide

Diethyl 5-Hydantoylphosphonate: Operational Guide for Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Diethyl 5-hydantoylphosphonate (CAS: 95378-36-2) is a specialized organophosphorus intermediate combining a hydantoin ring with a phosphonate ester. While not classified as an acute lethal threat like certain organophosphate nerve agents, it presents specific environmental persistence and aquatic toxicity risks due to the stability of the C-P bond and the hydantoin moiety.

The Golden Rule of Disposal: Do not treat this compound via standard bench-top neutralization (e.g., bleach or acid hydrolysis) for final disposal. The stability of the phosphonate ester and the hydantoin ring requires high-temperature incineration (thermal oxidation) to ensure complete mineralization. All protocols below are designed to package the waste for this specific endpoint.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity and assess the immediate risks.

ParameterSpecification
Chemical Name This compound
Synonyms Diethyl (2,5-dioxo-4-imidazolidinyl)phosphonate; Diethyl 2,4-dioxoimidazolidine-5-phosphonate
CAS Number 95378-36-2
Molecular Formula C₇H₁₃N₂O₅P
Physical State Solid (typically white to off-white powder)
Primary Hazards H315 (Skin Irritant), H319 (Severe Eye Irritant), H335 (Respiratory Irritant)
Environmental Aquatic Toxicity: Organophosphonates can induce eutrophication and are persistent.[1]
Required Personal Protective Equipment (PPE)[2][3]
  • Respiratory: N95 or P100 particulate respirator if handling dust; Fume hood is mandatory for solutions.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for pure substance handling.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Waste Characterization & Segregation Logic

Proper segregation is the linchpin of safe disposal. Mixing this compound with incompatible streams can create secondary hazards or violate environmental permits.

The "P-N-C" Segregation Rule

This compound contains Phosphorus (P) , Nitrogen (N) , and Carbon (C) .

  • No Oxidizers: Never mix with strong oxidizers (peroxides, nitric acid) in the waste container. The phosphonate ester can degrade exothermically.

  • Halogen-Free: Unless mixed with solvents like dichloromethane (DCM), this should be categorized as "Non-Halogenated Organic Waste" .

  • Trace Heavy Metals: If used in catalysis (e.g., with Palladium or Copper), the waste stream changes to "Organic Waste with Heavy Metals."

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance (Excess/Expired)

Do not dissolve in water and pour down the drain.

  • Containment: Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.

  • Solvation (Optional but Preferred): To prevent dust hazards during transport, dissolve the solid in a minimal amount of a combustible non-halogenated solvent (e.g., Acetone, Ethanol). This facilitates the incinerator's injection process.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound in Ethanol"

    • Hazard Checkbox: Irritant, Toxic.

  • Storage: Store in the "Organic Solvents" satellite accumulation area until pickup.

Scenario B: Reaction Mixtures & Mother Liquors
  • pH Check: Ensure the mixture is neutral (pH 6–8). If the reaction involved strong bases (which might hydrolyze the hydantoin ring), neutralize carefully with dilute HCl before bottling.

  • Segregation: Pour into the Non-Halogenated Organic Waste carboy.

    • Critical Note: If your facility has a specific "Organophosphorus Waste" stream, use that instead.

  • Documentation: Log the volume and approximate concentration of the phosphonate on the waste tag.

Scenario C: Empty Containers & Contaminated Debris
  • Triple Rinse:

    • Rinse the empty reagent bottle three times with a compatible solvent (Acetone or Ethanol).[2]

    • Action: Pour all rinsate into the Hazardous Waste container (Scenario B). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Place the triple-rinsed bottle in the glass recycling or trash (depending on local institutional policy).

  • Debris: Place contaminated gloves, weigh boats, and paper towels into a Solid Hazardous Waste bag (clear or yellow, depending on facility coding).

Emergency Procedures: Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Don PPE: Goggles, double nitrile gloves, lab coat, N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent socks or pillows.

  • Absorption: Use Vermiculite or a commercial "Organic" spill kit. Do not use sawdust (fire hazard with potential oxidizers).

  • Cleanup: Scoop material into a disposable wide-mouth container.

  • Decontamination: Scrub the surface with a mild detergent and water. Collect this wash water into the hazardous waste container.

Visual Decision Tree (Operational Logic)

The following diagram illustrates the decision matrix for disposing of this compound in various states.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Pure Solid? Start->IsSolid IsLiquid Is it a Liquid/Solution? Start->IsLiquid IsDebris Is it Debris/Empty Container? Start->IsDebris Dissolve Dissolve in Acetone/Ethanol (Reduces Dust Hazard) IsSolid->Dissolve Preferred SolidWaste Container: HDPE Jar Label: 'Toxic Solid - Organophosphonate' IsSolid->SolidWaste Alternative CheckHalogen Contains Halogenated Solvents? (DCM, Chloroform) IsLiquid->CheckHalogen Rinse Triple Rinse with Solvent IsDebris->Rinse Container SolidDebris Gloves/Wipes -> Solid Haz Waste Bag IsDebris->SolidDebris Gloves/Wipes NonHaloStream Stream: Non-Halogenated Organic Waste Dissolve->NonHaloStream HaloStream Stream: Halogenated Organic Waste CheckHalogen->HaloStream Yes CheckHalogen->NonHaloStream No Rinsate Collect Rinsate as Liquid Waste Rinse->Rinsate Trash Deface Label -> Regular Trash/Glass Recycle Rinse->Trash Clean Container Rinsate->NonHaloStream

Caption: Figure 1. Operational decision tree for the segregation and disposal of this compound waste streams.

References

  • Chemical Identity & Properties
  • General Organophosphonate Safety
  • Hydantoin Stability & Chemistry

    • Ware, E. (1950). The Chemistry of the Hydantoins.[3][4][5] Chemical Reviews, 46(3), 403–470. [Link]

  • Waste Disposal Regulations

    • Hazardous Waste Management Guide. University of Chicago EHS. Retrieved March 8, 2026, from [Link]

  • Spill Response Protocols

    • Organophosphate Exposure & Management. NSW Health. Retrieved March 8, 2026, from [Link]

Sources

Personal protective equipment for handling diethyl 5-hydantoylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hazard Landscape

Diethyl 5-hydantoylphosphonate (CAS: 95378-36-2) is a specialized organophosphorus intermediate combining a bioactive hydantoin ring with a reactive phosphonate ester group.[1][2][3] While specific toxicological data for this exact compound is often limited in public domains, its structural moieties dictate a Strict Containment Strategy .[2]

  • The Phosphonate Moiety: Known for hydrolytic instability and potential to act as a cholinesterase inhibitor mimic (though typically lower potency than nerve agents). It presents risks of severe eye irritation, skin absorption, and respiratory tract inflammation.[4][5]

  • The Hydantoin Moiety: Biologically active scaffold (common in anticonvulsants), implying potential systemic effects upon absorption.[2]

Core Directive: Treat this compound as a Sensitizing Irritant with Unknown Systemic Toxicity . All handling must prevent inhalation of dust/aerosols and direct dermal contact.[4][6][7][8]

Part 1: The Defense System (PPE Matrix)

Do not rely on generic "lab safety" rules. For organophosphonates, permeation breakthrough times are the critical metric.

1. Hand Protection (The Double-Glove Protocol)

Standard latex gloves offer zero protection against organophosphorus permeation. You must use a layered nitrile approach.

LayerMaterialThicknessFunction
Inner Nitrile (High Dexterity) 4 mil (0.10 mm)Acts as a second skin; provides tactile feedback.[1][2]
Outer Nitrile (Extended Cuff) 8 mil (0.20 mm)Primary barrier. The extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Critical Task Silver Shield / Laminate --MANDATORY for spill cleanup or handling >10g pure substance. Nitrile degrades rapidly under direct organophosphorus saturation.
2. Respiratory & Eye Defense [1][2][5][9]
  • Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[2]

  • Eye Protection: Chemical Splash Goggles (indirect venting) are required.[2] Safety glasses are insufficient due to the risk of aerosol migration or splash trajectory.

  • Respiratory Backup: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges.[1][2] Note: Half-masks leave eyes exposed to phosphonate vapors.[1][2]

Part 2: Operational Protocol (Step-by-Step)
Phase A: Pre-Operational Setup
  • Quench Check: Prepare a neutralization bath (10% Sodium Carbonate or dilute NaOH) nearby. Phosphonate esters hydrolyze in basic conditions, breaking down the toxic potential in case of a spill.

  • Solvent Selection: Avoid protic solvents (alcohols) during initial storage/transfer if avoiding transesterification is critical. Use anhydrous DCM or THF for reaction solvating.

Phase B: Handling & Synthesis Workflow
  • Weighing: This compound is likely a solid or viscous oil.[2]

    • If Solid: Use a static-free spatula. Organophosphorus dusts are sticky and lipophilic.

    • If Liquid: Use positive-displacement pipettes to prevent dripping.

  • Reaction: When reacting via Horner-Wadsworth-Emmons (HWE) or similar pathways, the deprotonation step is exothermic.[1][2] Add base (e.g., NaH, LiHMDS) slowly at 0°C.[2]

Phase C: Decontamination (The "Doffing" Sequence)

Improper removal of PPE is a common exposure route.[2]

PPE_Doffing Start Procedure Complete Step1 1. Wipe Outer Gloves (Dry Chem Wipe) Start->Step1 Step2 2. Remove Outer Gloves (Inside-Out Technique) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for stains) Step2->Step3 Step4 4. Remove Goggles (Handle by strap only) Step3->Step4 Step5 5. Remove Lab Coat (Place in dedicated bag) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Figure 1: The "Inside-Out" Doffing Protocol designed to prevent secondary contamination of skin.[1][2]

Part 3: Emergency Response & Disposal
Scenario: Benchtop Spill (< 50 mL/g)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Put on Silver Shield gloves and respiratory protection.

  • Contain: Do NOT use water initially (spreads the hydrophobic ester).

    • Cover with Vermiculite or Dry Sand .

  • Neutralize: Once absorbed, treat the solid waste with 10% Sodium Carbonate solution to initiate hydrolysis.

  • Collect: Scoop into a double-bagged hazardous waste container labeled "Organophosphorus Waste - Toxic."

Disposal Strategy
  • Never pour down the drain. Hydrolysis products can still be bioactive.

  • Segregation: Keep separate from oxidizers (risk of exothermic reaction).[2]

  • Destruction: The gold standard is High-Temperature Incineration with scrubber systems to capture phosphorus oxides (P2O5).[1][2]

References
  • National Institutes of Health (NIH). (2023). Organophosphate Toxicity: Clinical Features and Management. StatPearls. Retrieved from [Link]

  • Thomas Jefferson University. (2024). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link][1]

Sources

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